(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
Description
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Properties
IUPAC Name |
2-(2-cyclopropylbenzimidazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11(16)7-14-10-4-2-1-3-9(10)13-12(14)8-5-6-8/h1-4,8H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCIUZFLHYEPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540117 | |
| Record name | (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97968-85-9 | |
| Record name | (2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid is a heterocyclic compound featuring a benzimidazole core substituted with a cyclopropyl group at the 2-position and an acetic acid moiety at the 1-position of the imidazole ring. The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The introduction of a cyclopropyl group can influence the molecule's conformational rigidity and metabolic stability, while the acetic acid functional group provides a handle for further chemical modifications and can impact its pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and a discussion of the potential applications of this compound, serving as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound is a white to off-white solid. While extensive experimental data is not widely published, its key identifiers and some of its chemical properties are available through commercial suppliers. The hydrochloride salt of the compound is also commercially available.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| CAS Number | 97968-85-9 | 1221725-14-9[2] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₂H₁₃ClN₂O₂[2] |
| Molecular Weight | 216.24 g/mol | 252.69 g/mol [2] |
| Appearance | White to off-white solid (predicted) | Solid |
| Purity | --- | Min. 95%[2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process. The first step involves the formation of the 2-cyclopropyl-1H-benzimidazole core, followed by the N-alkylation of the imidazole ring with an acetic acid synthon.
Synthesis of 2-Cyclopropyl-1H-benzimidazole (Intermediate)
The most common and direct method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of an o-phenylenediamine with a carboxylic acid. In this case, o-phenylenediamine is reacted with cyclopropanecarboxylic acid. This reaction typically requires heating in the presence of an acid catalyst.
N-Alkylation to Yield this compound
The second step involves the N-alkylation of the synthesized 2-cyclopropyl-1H-benzimidazole. A common method for introducing the acetic acid moiety is through reaction with an ethyl bromoacetate, followed by hydrolysis of the resulting ester.
Reaction Scheme:
Figure 1: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol based on established methods for similar benzimidazole syntheses.
Step 1: Synthesis of 2-Cyclopropyl-1H-benzimidazole
-
To a round-bottom flask, add o-phenylenediamine (1 equivalent) and cyclopropanecarboxylic acid (1.1 equivalents).
-
Add a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-cyclopropyl-1H-benzimidazole.
Step 2: Synthesis of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyclopropyl-1H-benzimidazole (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.
-
Add ethyl 2-bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product, ethyl (2-cyclopropyl-1H-benzimidazol-1-YL)acetate, with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ester can be purified by column chromatography or taken directly to the next step.
-
For hydrolysis, dissolve the crude ester in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (e.g., 2-3 equivalents), and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a multiplet in the upfield region), the methylene protons of the acetic acid group (a singlet), and the aromatic protons of the benzimidazole ring (multiplets in the downfield region). The carboxylic acid proton will appear as a broad singlet, which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display signals for the cyclopropyl carbons, the methylene carbon, the carbonyl carbon of the carboxylic acid, and the carbons of the benzimidazole ring system.
-
IR Spectroscopy: The infrared spectrum will likely exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and characteristic bands for the aromatic C-H and C=C stretching vibrations of the benzimidazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (216.24 g/mol ).
Potential Applications and Research Directions
The benzimidazole scaffold is a cornerstone in the development of numerous therapeutic agents.[3] Derivatives of benzimidazole have demonstrated a wide range of pharmacological activities, including:
-
Antimicrobial activity: Many benzimidazole-containing compounds exhibit potent antibacterial and antifungal properties.[4]
-
Antiviral activity: Certain benzimidazole derivatives have been investigated for their efficacy against various viruses.
-
Anticancer activity: The benzimidazole nucleus is present in several anticancer drugs, and new derivatives are continually being explored for their potential in oncology.
-
Anti-inflammatory and Analgesic activity: Some benzimidazole derivatives have shown significant anti-inflammatory and pain-relieving effects.[4]
The specific biological activities of this compound have not been extensively reported in the scientific literature. However, its structural features suggest it could be a valuable scaffold for further drug discovery efforts. The acetic acid moiety provides a convenient point for the synthesis of ester or amide derivatives, allowing for the exploration of structure-activity relationships. The cyclopropyl group may enhance binding to specific biological targets and improve metabolic stability.
Future research on this compound could involve:
-
Screening for biological activity: Evaluating the compound against a panel of cancer cell lines, bacterial and fungal strains, and viral assays to identify potential therapeutic applications.
-
Derivatization: Synthesizing a library of derivatives by modifying the carboxylic acid group to optimize potency and pharmacokinetic properties.
-
Computational studies: Employing molecular modeling and docking studies to predict potential biological targets and guide the design of more potent analogs.
Conclusion
This compound is a synthetically accessible compound with a promising chemical scaffold for medicinal chemistry research. This guide has provided an overview of its chemical properties and a detailed, logical synthesis protocol. While specific experimental data and biological activity profiles are currently limited in the public domain, the structural features of this molecule warrant further investigation into its potential as a lead compound for the development of novel therapeutic agents. The information presented here serves as a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related benzimidazole derivatives.
References
- 1. This compound | 97968-85-9 | Benchchem [benchchem.com]
- 2. 2-(2-Cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydro… [cymitquimica.com]
- 3. maaz.ihmc.us [maaz.ihmc.us]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid (CAS No. 97968-85-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid, a heterocyclic compound belonging to the versatile benzimidazole class. While specific research on this particular molecule is not extensively published, this document synthesizes established principles of benzimidazole chemistry and pharmacology to offer a robust framework for its synthesis, characterization, and potential biological applications.
Chemical Identity and Properties
This compound is a derivative of benzimidazole, characterized by a cyclopropyl group at the 2-position of the benzimidazole ring and an acetic acid moiety attached to one of the ring nitrogen atoms.
| Property | Value | Source |
| CAS Number | 97968-85-9 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [2] |
| Molecular Weight | 216.24 g/mol | [2] |
| Canonical SMILES | C1CC1C2=NC3=CC=CC=C3N2CC(=O)O | [1] |
| Appearance | Expected to be a solid | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | N/A |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process: the formation of the 2-cyclopropyl-1H-benzimidazole core, followed by N-alkylation with an acetic acid synthon.
Synthetic Workflow Diagram:
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 2-Cyclopropyl-1H-benzimidazole
This step involves the condensation of o-phenylenediamine with cyclopropanecarboxylic acid. A common method for this transformation is the Phillips condensation, which utilizes a condensing agent like polyphosphoric acid (PPA) or heating in a high-boiling solvent.
Experimental Protocol:
-
To a flask equipped with a mechanical stirrer and a reflux condenser, add o-phenylenediamine (1 equivalent) and cyclopropanecarboxylic acid (1.1 equivalents).
-
Add polyphosphoric acid (PPA) as the solvent and condensing agent (sufficient to ensure stirring).
-
Heat the reaction mixture to 140-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to approximately 80-90 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Collect the crude product by filtration, wash thoroughly with water, and dry.
-
Purify the crude 2-cyclopropyl-1H-benzimidazole by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of this compound
This step involves the N-alkylation of the synthesized 2-cyclopropyl-1H-benzimidazole with an ethyl haloacetate, followed by hydrolysis of the resulting ester.
Experimental Protocol:
-
N-Alkylation:
-
Dissolve 2-cyclopropyl-1H-benzimidazole (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add a base such as anhydrous potassium carbonate (K₂CO₃) (1.5-2 equivalents).
-
To this suspension, add ethyl bromoacetate or ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.[3]
-
Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 12-24 hours, monitoring by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Stir the mixture at room temperature or heat to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 2M HCl) to precipitate the carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude this compound from a suitable solvent to obtain the pure product.
-
Spectroscopic and Physicochemical Characterization
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the benzimidazole ring (multiplets in the range of δ 7.2-7.8 ppm).- Methylene protons of the acetic acid group (a singlet around δ 4.8-5.2 ppm).- Methine proton of the cyclopropyl group (a multiplet in the upfield region).- Methylene protons of the cyclopropyl group (multiplets in the upfield region).- A broad singlet for the carboxylic acid proton (downfield, >10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons of the benzimidazole ring (in the range of δ 110-150 ppm).- Carbonyl carbon of the carboxylic acid (around δ 170 ppm).- Methylene carbon of the acetic acid group (around δ 45-50 ppm).- Carbons of the cyclopropyl group (in the upfield region, <30 ppm). |
| IR (Infrared) Spectroscopy | - A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).- A sharp C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹).- C=N and C=C stretching vibrations of the benzimidazole ring (around 1450-1620 cm⁻¹).- C-H stretching of the aromatic and aliphatic groups. |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. |
Potential Biological Activities and Mechanism of Action
Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities.[4] The presence of the cyclopropyl group and the acetic acid moiety may modulate the biological profile of the parent benzimidazole scaffold.
-
Anti-inflammatory Activity: Many benzimidazole derivatives, particularly those with an acetic acid side chain, have shown potent anti-inflammatory properties.[5][6] These compounds may act by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
-
Antimicrobial Activity: The benzimidazole nucleus is a common feature in many antimicrobial agents.[7][8] this compound could potentially exhibit antibacterial and antifungal activities by interfering with microbial cellular processes.
-
Antiproliferative and Anticancer Activity: Several 2-substituted benzimidazoles have been investigated for their anticancer properties.[9][10] The mechanism of action often involves the inhibition of key enzymes or disruption of cellular structures like microtubules.
-
Antiviral Activity: The benzimidazole scaffold is present in some antiviral drugs. The title compound could be explored for its potential to inhibit viral replication.
The specific biological targets and mechanism of action for this compound would require dedicated in vitro and in vivo studies.
Safety and Handling
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF ON SKIN: Wash with plenty of soap and water.
-
Store in a well-ventilated place. Keep container tightly closed.
Disclaimer: This information is based on general knowledge of benzimidazole derivatives and may not be specific to this compound. A comprehensive safety data sheet (SDS) should be consulted before handling.
Conclusion
This compound is a compound with a promising chemical structure for applications in medicinal chemistry and drug discovery. While specific data on its synthesis and biological activity are limited in publicly available literature, this guide provides a robust, scientifically grounded framework for its preparation, characterization, and potential pharmacological evaluation. Further research into this and related compounds could lead to the discovery of novel therapeutic agents.
References
- 1. 97968-85-9|2-(2-Cyclopropyl-1H-benzo[d]imidazol-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. 2-(2-Cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydro… [cymitquimica.com]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of 1,2-bis-[2-(5-R)-1H-benzimidazolyl]- 1,2-ethanediols, 1,4-bis-[2-(5-R)-1H-benzimidazolyl]- 1,2,3,4-butanetetraols and their FeIII, CuII, and AgI complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group as anti-obesity and anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. banglajol.info [banglajol.info]
(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid molecular weight
An In-depth Technical Guide to (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic motif found in numerous pharmacologically active compounds. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2][3] Within this versatile class of molecules, this compound (CAS No. 97968-85-9) emerges as a compound of significant interest. Its unique architecture, featuring a cyclopropyl group at the 2-position and an acetic acid moiety on the benzimidazole nitrogen, presents a compelling profile for investigation by researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of this compound, synthesizing its physicochemical properties, plausible synthetic routes, analytical characterization, biological context, and potential applications. The narrative is grounded in established scientific principles to provide actionable insights for laboratory investigation.
Physicochemical and Structural Characteristics
The molecular architecture of this compound is defined by three key components: the bicyclic benzimidazole core, a sterically constrained cyclopropyl ring, and an acidic carboxymethyl group. The cyclopropyl substituent is known to enhance metabolic stability and binding affinity in various drug candidates, while the acetic acid group provides a handle for salt formation, prodrug strategies, and critical interactions with biological targets.
A summary of its core physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1][4][5] |
| Molecular Weight | 216.24 g/mol | [1][4] |
| Monoisotopic Mass | 216.08987 Da | [5] |
| CAS Number | 97968-85-9 | [1][6] |
| IUPAC Name | 2-(2-Cyclopropyl-1H-benzimidazol-1-yl)acetic acid | [6] |
| SMILES | C1CC1C2=NC3=CC=CC=C3N2CC(=O)O | [5] |
| Density | 1.43 g/cm³ | [4] |
| Boiling Point | 475.6 °C at 760 mmHg | [4] |
The hydrochloride salt of this compound is also commercially available (CAS: 1221725-14-9), with a molecular formula of C₁₂H₁₃ClN₂O₂ and a corresponding molecular weight of 252.69 g/mol .[7][8]
Synthesis and Analytical Characterization
While some suppliers indicate that this specific compound has been discontinued, suggesting potential synthetic or stability challenges, its synthesis can be approached through established methodologies for N-alkylated 2-substituted benzimidazoles.[1] A common and effective strategy is the Phillips-Ladenburg condensation reaction.
Proposed Synthetic Workflow
A plausible two-step synthesis involves the initial condensation of o-phenylenediamine with cyclopropanecarboxylic acid to form the 2-cyclopropylbenzimidazole intermediate. This is followed by N-alkylation with an acetic acid synthon, such as ethyl chloroacetate, and subsequent hydrolysis of the ester to yield the final carboxylic acid product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Prophetic)
Disclaimer: This protocol is a prophetic example based on established chemical literature and should be adapted and optimized under appropriate laboratory safety protocols.
-
Step 1: Synthesis of 2-Cyclopropyl-1H-benzimidazole.
-
To a round-bottom flask, add o-phenylenediamine (1 equiv.) and cyclopropanecarboxylic acid (1.1 equiv.).
-
Add polyphosphoric acid (PPA) or 4M hydrochloric acid as a condensing agent and solvent.
-
Heat the mixture to reflux (approx. 120-150°C) for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the crude 2-cyclopropyl-1H-benzimidazole intermediate. Recrystallize from an appropriate solvent system (e.g., ethanol/water).
-
-
Step 2: Synthesis of Ethyl (2-Cyclopropyl-1H-benzimidazol-1-yl)acetate.
-
Dissolve the 2-cyclopropyl-1H-benzimidazole intermediate (1 equiv.) in acetone or DMF.
-
Add anhydrous potassium carbonate (K₂CO₃) (2-3 equiv.) to the solution.
-
Add ethyl chloroacetate (1.2 equiv.) dropwise while stirring.
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude ester using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
-
Step 3: Hydrolysis to this compound.
-
Dissolve the purified ethyl ester (1 equiv.) in a mixture of ethanol and 2M sodium hydroxide (NaOH) solution.
-
Stir the mixture at room temperature or gentle heat (50-60°C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Evaporate the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer with 2M hydrochloric acid (HCl) to a pH of ~4-5, resulting in the precipitation of the final product.
-
Filter the white solid, wash thoroughly with cold water, and dry in a vacuum oven.
-
Analytical Characterization
Full characterization is essential to confirm the structure and purity of the synthesized compound. Documentation for this molecule and its analogs often includes data from NMR, HPLC, and LC-MS.[6][9]
| Technique | Expected Results |
| ¹H NMR | Expect characteristic signals for the aromatic protons of the benzimidazole ring, a singlet for the methylene (-CH₂-) protons of the acetic acid group, and multiplets for the cyclopropyl ring protons. |
| ¹³C NMR | Expect distinct signals for the carboxyl carbon, the quaternary carbons of the benzimidazole core, the aromatic CH carbons, the methylene carbon, and the carbons of the cyclopropyl ring. |
| Mass Spec (LC-MS) | For Electrospray Ionization (ESI), expect to observe the protonated molecular ion [M+H]⁺ at m/z 217.097 and the sodium adduct [M+Na]⁺ at m/z 239.079.[5] |
| HPLC | A reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase) should show a single major peak, indicating high purity. |
Biological Profile and Potential Applications
The benzimidazole core is a well-established pharmacophore, and derivatives are known to possess a wide spectrum of biological activities.[3]
Known and Potential Activities
-
Antioxidant Properties: this compound has been specifically noted for its antioxidant activity in assays such as the DPPH radical scavenging test, indicating its potential to neutralize free radicals.[1] This suggests a role in mitigating oxidative stress-related pathologies.
-
Antimicrobial and Anticancer Potential: The broader class of benzimidazole derivatives has demonstrated significant antimicrobial and anticancer efficacy.[1][3] The mechanism often involves the benzimidazole ring acting as a purine analog, allowing it to intercalate with DNA/RNA or inhibit key enzymes like topoisomerases, thereby disrupting cellular replication in pathogens or cancer cells.[1]
-
Anti-inflammatory Activity: Many benzimidazole derivatives exhibit anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[3]
Caption: Potential mechanisms of action for this compound.
Applications in Drug Discovery
This compound serves as a valuable scaffold for further chemical modification. The carboxylic acid group is particularly amenable to derivatization into esters, amides, or other functional groups to modulate solubility, cell permeability, and pharmacokinetic properties. Its "discontinued" status on some platforms may indicate an opportunity for researchers to develop improved synthetic routes or create more stable and potent analogs.[1]
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount.
| Hazard Type | GHS Information |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:
Handling Recommendations:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a chemically intriguing molecule that stands at the intersection of established benzimidazole pharmacology and the unique structural benefits of a cyclopropyl moiety. Its synthesis is achievable through standard organic chemistry techniques, and its potential as an antioxidant and a scaffold for developing novel therapeutic agents is significant. While its commercial availability may be limited, this presents a unique opportunity for academic and industrial researchers to explore its synthesis, derivatization, and full biological potential, contributing to the ever-expanding field of medicinal chemistry.
References
- 1. This compound | 97968-85-9 | Benchchem [benchchem.com]
- 2. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - 生产厂家:上海化源世纪贸易有限公司 - 化源网 [chemsrc.com]
- 5. PubChemLite - 2-(2-cyclopropyl-1h-1,3-benzodiazol-1-yl)acetic acid hydrochloride (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 6. 97968-85-9|2-(2-Cyclopropyl-1H-benzo[d]imidazol-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 7. 2-(2-Cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydro… [cymitquimica.com]
- 8. 2-(2-Cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride | 1221725-14-9 | WYB72514 [biosynth.com]
- 9. 1538291-55-2|2-(2-Cyclopropyl-6-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid|BLD Pharm [bldpharm.com]
(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid synthesis precursors
An In-Depth Technical Guide to the Synthesis of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
This guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of this compound, a molecule of interest for researchers, scientists, and drug development professionals. The synthesis is logically presented in two primary stages: the formation of the core 2-cyclopropyl-1H-benzimidazole scaffold, followed by its N-alkylation to introduce the acetic acid moiety.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step process. The initial step involves the construction of the benzimidazole ring system via a cyclocondensation reaction. The subsequent step is the functionalization of the benzimidazole at the N-1 position with an acetic acid group.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Core Precursor: 2-Cyclopropyl-1H-benzimidazole
The foundational step in this synthesis is the formation of the benzimidazole ring. The most reliable and widely adopted method for this transformation is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and elevated temperatures.[1]
Causality Behind Experimental Choices
-
Reactants: o-Phenylenediamine serves as the benzene and dual-amine source for the fused ring system. Cyclopropanecarboxylic acid provides the C2 substituent, the cyclopropyl group, which is a desirable moiety in medicinal chemistry due to its unique conformational properties.[1]
-
Reaction Conditions: The reaction is typically carried out in the presence of a mineral acid, such as hydrochloric acid or polyphosphoric acid (PPA). The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. High temperatures are necessary to drive the dehydration and cyclization steps.[1]
Mechanistic Pathway of Cyclocondensation
The mechanism proceeds through an initial nucleophilic attack of one of the amino groups of o-phenylenediamine on the protonated carbonyl carbon of cyclopropanecarboxylic acid. This is followed by a dehydration step to form a monoacyl intermediate. Subsequent intramolecular cyclization via attack of the second amino group on the newly formed amide, followed by another dehydration step, yields the final benzimidazole ring system.[1]
Figure 2: Simplified mechanistic steps of the Phillips-Ladenburg reaction.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq).
-
Acid Catalyst: Slowly add 4 M hydrochloric acid or polyphosphoric acid to the mixture.
-
Heating: Heat the reaction mixture to 180-250°C and maintain this temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the mixture with a 10% sodium hydroxide solution until it is alkaline.
-
Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude 2-cyclopropyl-1H-benzimidazole can be purified by recrystallization from boiling water or an ethanol-water mixture.
Part 2: N-Alkylation and Hydrolysis to Yield the Final Product
With the benzimidazole core synthesized, the next stage is to introduce the acetic acid side chain at the N-1 position. This is typically achieved through a two-step sequence: N-alkylation with an ethyl haloacetate, followed by hydrolysis of the resulting ester.
Causality Behind Experimental Choices
-
Alkylation: The reaction of 2-cyclopropyl-1H-benzimidazole with ethyl bromoacetate in the presence of a base is a standard method for N-alkylation.[2][3] A base, such as potassium carbonate or sodium hydroxide, is essential to deprotonate the N-H of the benzimidazole, forming a nucleophilic benzimidazolide anion that then attacks the electrophilic carbon of the ethyl bromoacetate.[4]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is commonly used to dissolve the reactants and facilitate the SN2 reaction.[3]
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic (e.g., with HCl) or basic (e.g., with NaOH) conditions, followed by neutralization to precipitate the final product.[5]
Mechanistic Pathway of N-Alkylation and Hydrolysis
The N-alkylation proceeds via an SN2 mechanism. The benzimidazolide anion acts as the nucleophile, and the bromoacetate is the electrophile. The hydrolysis of the ester involves the nucleophilic attack of a hydroxide ion (in basic hydrolysis) or water (in acid-catalyzed hydrolysis) on the ester carbonyl, leading to the formation of the carboxylate, which is then protonated to give the final carboxylic acid.
Figure 3: Mechanistic overview of N-alkylation and subsequent hydrolysis.
Detailed Experimental Protocol
-
N-Alkylation Reaction Setup: In a round-bottom flask, dissolve 2-cyclopropyl-1H-benzimidazole (1.0 eq) in a suitable solvent such as acetone or DMF.[3]
-
Base Addition: Add a base like anhydrous potassium carbonate (1.5 eq).
-
Alkylation Agent: Add ethyl bromoacetate (1.2 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 60°C) for several hours until the starting material is consumed (monitored by TLC).[2][3]
-
Isolation of Ester: After the reaction is complete, filter off the base. The solvent can be removed under reduced pressure. The resulting crude ethyl (2-cyclopropyl-1H-benzimidazol-1-YL)acetate can be purified by column chromatography or used directly in the next step.
-
Hydrolysis: Dissolve the crude ester in an alcohol-water mixture. Add an excess of sodium hydroxide or hydrochloric acid and reflux the mixture for 2-4 hours.[5]
-
Final Product Isolation: After cooling, adjust the pH of the solution to acidic (around pH 3-4) with HCl if the hydrolysis was basic, or neutralize with a base if it was acidic. The final product, this compound, will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected yields for the synthesis of this compound.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Cyclocondensation | o-Phenylenediamine, Cyclopropanecarboxylic acid, HCl | None or PPA | 180-250 | 2-4 | 70-85 |
| 2 | N-Alkylation | 2-Cyclopropyl-1H-benzimidazole, Ethyl bromoacetate, K₂CO₃ | Acetone/DMF | 25-60 | 4-8 | 80-95 |
| 3 | Hydrolysis | Ethyl (2-Cyclopropyl-1H-benzimidazol-1-YL)acetate, NaOH/HCl | Ethanol/Water | Reflux | 2-4 | >90 |
Safety and Handling of Precursors
-
o-Phenylenediamine: This compound is toxic if swallowed and may cause an allergic skin reaction. It is suspected of causing genetic defects and cancer.[6][7] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[8][9]
-
Cyclopropanecarboxylic Acid: This is a corrosive liquid that can cause severe skin and eye burns.[10][11] It is also combustible. Use in a fume hood with proper PPE is mandatory.
-
Ethyl Bromoacetate: This is a lachrymator and is toxic by ingestion, inhalation, and skin absorption. It is a strong irritant.[12][13] Handle with extreme care in a fume hood, using gloves and safety goggles.[14][15][16]
References
- 1. Buy 2-cyclopropyl-1H-benzimidazole | 16405-79-1 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. nj.gov [nj.gov]
- 10. westliberty.edu [westliberty.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. echemi.com [echemi.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. lobachemie.com [lobachemie.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis of 2-Cyclopropyl-1H-benzimidazole from o-Phenylenediamine and Cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. Its unique bicyclic system, capable of engaging in various biological interactions, has led to the development of drugs with a wide array of therapeutic applications, including antiulcer, anticancer, and antiviral agents.[1] The introduction of a cyclopropyl group at the 2-position of the benzimidazole ring often imparts unique conformational constraints and metabolic stability, making 2-cyclopropyl-1H-benzimidazole and its derivatives attractive targets for drug discovery programs.
This technical guide, intended for researchers and professionals in the field of drug development, provides a comprehensive overview of the synthesis of 2-cyclopropyl-1H-benzimidazole from the condensation of o-phenylenediamine and cyclopropanecarboxylic acid. As a Senior Application Scientist, this document is structured to not only provide detailed experimental protocols but also to offer insights into the underlying chemical principles, the rationale behind procedural choices, and troubleshooting strategies to navigate potential synthetic challenges.
The Core Reaction: Phillips-Ladenburg Condensation
The synthesis of 2-cyclopropyl-1H-benzimidazole is most classically achieved through the Phillips-Ladenburg reaction. This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions at elevated temperatures.[1][2] While historically significant, this approach often requires harsh conditions and long reaction times.[1]
Mechanistic Insights
The reaction proceeds through a well-established pathway involving initial acylation of one of the amino groups of o-phenylenediamine by cyclopropanecarboxylic acid to form a monoacyl intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon, and subsequent dehydration to yield the aromatic benzimidazole ring.
Caption: Mechanism of the Phillips-Ladenburg reaction.
The acidic catalyst plays a crucial role in protonating the carboxylic acid, thereby activating the carbonyl group towards nucleophilic attack by the weakly basic amino group of o-phenylenediamine. The high temperatures are necessary to drive the dehydration step, which is often the rate-limiting step of the reaction.
Methodologies for Synthesis
Several methods have been developed to effect the condensation of o-phenylenediamine and cyclopropanecarboxylic acid, each with its own set of advantages and disadvantages. The choice of method often depends on the desired scale, available equipment, and sensitivity of other functional groups on the starting materials.
Conventional Heating with Polyphosphoric Acid (PPA)
Polyphosphoric acid (PPA) is a widely used and effective reagent for this transformation, acting as both a catalyst and a dehydrating agent.[2] Its high viscosity and the need for high reaction temperatures are notable drawbacks.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add o-phenylenediamine (1.0 eq) to polyphosphoric acid (10-20 times the weight of o-phenylenediamine).
-
Addition of Carboxylic Acid: To the stirred mixture, add cyclopropanecarboxylic acid (1.1 eq).
-
Reaction: Heat the reaction mixture to 180-200 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 8-9). This should be done in an ice bath to manage the exotherm.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to afford pure 2-cyclopropyl-1H-benzimidazole.
Causality of Choices:
-
Excess PPA: The large excess of PPA ensures a homogenous reaction mixture despite its high viscosity and effectively drives the dehydration.
-
Temperature Control: Maintaining a high temperature is crucial for the cyclization and dehydration steps; however, temperatures exceeding 250 °C should be avoided to prevent potential decomposition.
-
Quenching on Ice: Pouring the viscous reaction mixture onto ice facilitates its dissolution and helps to control the exothermic neutralization process.
Eaton's Reagent: A Milder Alternative
Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, offers a less viscous and often lower-temperature alternative to PPA.[3] This can lead to cleaner reactions and easier handling.
Experimental Protocol:
-
Reagent Preparation: In a flask equipped with a magnetic stirrer and under an inert atmosphere, add o-phenylenediamine (1.0 eq) to Eaton's reagent (prepared by dissolving P₂O₅ in CH₃SO₃H, typically in a 1:10 w/w ratio).
-
Addition of Carboxylic Acid: Add cyclopropanecarboxylic acid (1.1 eq) to the mixture.
-
Reaction: Heat the reaction to 80-120 °C for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the PPA method.
Causality of Choices:
-
Milder Conditions: The superacidic nature of Eaton's reagent allows for lower reaction temperatures compared to PPA, which can be beneficial for substrates with sensitive functional groups.
-
Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent the oxidation of o-phenylenediamine, which is prone to forming colored impurities.[4]
Microwave-Assisted Synthesis: A Leap in Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. For the synthesis of 2-cyclopropyl-1H-benzimidazole, microwave irradiation can dramatically reduce reaction times from hours to minutes.[5][6]
Experimental Protocol:
-
Reaction Setup: In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 eq), cyclopropanecarboxylic acid (1.1 eq), and a catalytic amount of an acid such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated hydrochloric acid.[5] For a solvent-free approach, the neat reactants can be used. Alternatively, a high-boiling polar solvent like N,N-dimethylformamide (DMF) can be employed.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-15 minutes. The optimal time and temperature should be determined empirically.
-
Work-up and Purification: After cooling, the work-up is similar to the conventional methods. If a solvent is used, it can be removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a basic aqueous solution to remove the acid catalyst and unreacted carboxylic acid. The product is then isolated and purified by recrystallization or column chromatography.
Causality of Choices:
-
Rapid Heating: Microwaves provide rapid and uniform heating of the reaction mixture, leading to a significant acceleration of the reaction rate.
-
Catalyst Choice: While some microwave syntheses can be performed catalyst-free, the addition of an acid catalyst often improves the efficiency of the initial acylation step.
Comparative Analysis of Synthetic Methods
The choice of synthetic method will depend on the specific requirements of the researcher. Below is a comparative summary of the discussed methods.
| Method | Catalyst/Reagent | Temperature (°C) | Time | Typical Yield (%) | Advantages | Disadvantages |
| Conventional Heating | Polyphosphoric Acid (PPA) | 180-200 | 4-6 h | 70-85 | Effective, well-established | High temperature, viscous, difficult work-up |
| Conventional Heating | Eaton's Reagent | 80-120 | 2-4 h | 75-90 | Milder conditions, less viscous | Corrosive, moisture sensitive |
| Microwave-Assisted | p-TsOH or HCl (catalytic) | 120-150 | 5-15 min | 85-95[5] | Rapid, high yields, efficient | Requires specialized equipment |
Characterization of 2-Cyclopropyl-1H-benzimidazole
Proper characterization of the final product is essential to confirm its identity and purity.
-
Melting Point: A sharp melting point is indicative of a pure compound.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the cyclopropyl protons (typically in the upfield region) and the aromatic protons of the benzimidazole ring. The NH proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show a characteristic N-H stretching band.
-
Potential Side Reactions and Troubleshooting
While the synthesis is generally robust, several side reactions and issues can arise.
Caption: A troubleshooting guide for common issues.
-
Oxidation of o-Phenylenediamine: This starting material is susceptible to air oxidation, which can lead to the formation of intensely colored, polymeric impurities.[4] Using freshly purified o-phenylenediamine and conducting the reaction under an inert atmosphere can mitigate this issue.
-
Stability of the Cyclopropyl Ring: The cyclopropyl group is a strained ring system and can be susceptible to ring-opening under strongly acidic conditions and high temperatures, although it is generally stable under the conditions described. The use of milder conditions, such as those with Eaton's reagent or microwave synthesis, can minimize this risk. The electron-withdrawing nature of the adjacent carbonyl group (in the intermediate) or the benzimidazole ring (in the product) can activate the cyclopropane ring towards nucleophilic attack, potentially leading to ring-opened byproducts. Careful control of reaction conditions is therefore paramount.
-
Incomplete Reaction: Insufficient heating time or temperature can lead to low yields. Monitoring the reaction by TLC is crucial to ensure complete consumption of the starting materials.[7]
-
Purification Challenges: The basic nature of the benzimidazole nitrogen allows for purification via acid-base extraction. Dissolving the crude product in an organic solvent and extracting with a dilute acid will transfer the product to the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[4]
Applications in Drug Development
The 2-cyclopropyl-1H-benzimidazole core is a valuable pharmacophore. Benzimidazole derivatives are known to exhibit a wide range of biological activities, and the cyclopropyl moiety can enhance metabolic stability and binding affinity. This structural motif is being explored for the development of novel therapeutics in areas such as:
-
Antiviral agents
-
Anticancer agents
-
Anti-inflammatory drugs
Conclusion
The synthesis of 2-cyclopropyl-1H-benzimidazole from o-phenylenediamine and cyclopropanecarboxylic acid is a fundamental transformation in medicinal chemistry. While traditional methods like the Phillips-Ladenburg reaction using PPA are effective, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of efficiency and reaction time. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and appropriate troubleshooting strategies are key to successfully synthesizing this important heterocyclic building block. This guide provides the necessary framework for researchers to confidently approach this synthesis and leverage its potential in the pursuit of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. sciforum.net [sciforum.net]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
The Diverse Biological Activities of 2-Cyclopropyl Substituted Benzimidazoles: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point of research due to its wide spectrum of biological activities. Among its numerous derivatives, those bearing a cyclopropyl group at the 2-position have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2-cyclopropyl substituted benzimidazoles. We delve into their significant potential as anticancer, antimicrobial, and antiviral agents, supported by available quantitative data and detailed experimental protocols. Furthermore, this guide explores the key signaling pathways modulated by these compounds, offering insights for future drug design and development endeavors.
Introduction: The Significance of the 2-Cyclopropyl Benzimidazole Moiety
The fusion of a benzene ring and an imidazole ring gives rise to the benzimidazole core, a heterocyclic aromatic organic compound that is a constituent of vitamin B12 and a key pharmacophore in numerous clinically approved drugs.[1][2] The substituent at the 2-position of the benzimidazole ring plays a crucial role in determining its biological activity. The introduction of a cyclopropyl group at this position imparts unique conformational and electronic properties to the molecule. The three-membered ring's strained nature and hybrid orbitals contribute to enhanced binding affinity with various biological targets, often leading to potent and selective pharmacological effects. This guide will explore the multifaceted biological landscape of these intriguing molecules.
Synthesis of 2-Cyclopropyl Substituted Benzimidazoles
The primary and most common method for synthesizing the 2-cyclopropyl-1H-benzimidazole core is through the condensation reaction of an o-phenylenediamine with cyclopropanecarboxylic acid or its derivatives.[3] This reaction is typically carried out under acidic conditions and may require elevated temperatures.
Experimental Protocol: Synthesis of 2-Cyclopropyl-1H-benzimidazole
This protocol outlines a general procedure for the synthesis of the core scaffold.
Materials:
-
o-phenylenediamine
-
Cyclopropanecarboxylic acid
-
Hydrochloric acid (4N) or another suitable acid catalyst
-
Ethanol or an appropriate solvent
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reflux apparatus
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add cyclopropanecarboxylic acid (1.1 equivalents) to the solution.
-
Slowly add 4N hydrochloric acid (catalytic amount) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-cyclopropyl-1H-benzimidazole.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: General workflow for the synthesis of the 2-cyclopropyl benzimidazole core.
Anticancer Activity: Targeting DNA Repair and Beyond
A significant area of interest for 2-cyclopropyl substituted benzimidazoles is their potential as anticancer agents. One of the key mechanisms identified is the inhibition of Poly(ADP-ribose) polymerase (PARP).[1][4][5]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs).[1][4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations that impair homologous recombination (HR) for double-strand break (DSB) repair, the inhibition of PARP leads to a phenomenon known as "synthetic lethality".[5] When PARP is inhibited, unrepaired SSBs accumulate and are converted to more lethal DSBs during DNA replication.[4] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[5] Healthy cells, with functional HR pathways, are less affected by PARP inhibition, providing a therapeutic window.[4]
Caption: The principle of synthetic lethality induced by PARP inhibition.
Cytotoxicity Data
While specific IC50 values for 2-cyclopropyl benzimidazole derivatives as PARP inhibitors are not extensively reported in publicly available literature, the general class of benzimidazole-based PARP inhibitors has shown significant promise. For instance, some benzimidazole derivatives have exhibited potent cytotoxic activity against various cancer cell lines.
| Compound Class | Cell Line | Activity (IC50/GI50) | Reference |
| Benzimidazole Hybrids | MCF-7 (Breast Cancer) | 25.72 µM | [3] |
| Benzimidazole Derivatives | HCT116 (Colon Cancer) | 0.00005 µM | [3] |
| Bisbenzimidazoles | Various (NCI-60 panel) | 0.16 - 3.6 µM | [6] |
It is important to note that these values are for various benzimidazole derivatives and not specifically for 2-cyclopropyl substituted compounds. Further research is needed to establish a clear quantitative structure-activity relationship for the 2-cyclopropyl moiety in PARP inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-Cyclopropyl benzimidazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the 2-cyclopropyl benzimidazole derivatives in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: A Broad Spectrum of Action
Benzimidazole derivatives have long been recognized for their antimicrobial properties.[7] The incorporation of a 2-cyclopropyl group can enhance this activity against a range of pathogenic bacteria and fungi.
Proposed Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of benzimidazoles are diverse and can include:
-
Inhibition of Nucleic Acid and Protein Synthesis: Due to their structural similarity to purines, benzimidazoles can interfere with the synthesis of bacterial DNA and proteins.[8]
-
Disruption of Cell Wall Synthesis: Some derivatives may inhibit enzymes essential for the formation of the bacterial cell wall.
-
Inhibition of Key Enzymes: Specific enzymes within microbial metabolic pathways can be targeted and inhibited.
Antimicrobial Activity Data
Quantitative data on the antimicrobial activity of 2-cyclopropyl substituted benzimidazoles is an active area of research. The table below presents representative Minimum Inhibitory Concentration (MIC) values for some benzimidazole derivatives against common pathogens.
| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |
| Benzimidazole-triazole hybrids | S. aureus (MRSA) | 16 | |
| Benzimidazole-triazole hybrids | E. coli | 8 | |
| N-alkyl-2-substituted benzimidazoles | E. coli (TolC mutant) | 2 |
Note: These values are for various substituted benzimidazoles and highlight the potential of this scaffold. Specific MIC values for 2-cyclopropyl derivatives need to be established through dedicated screening.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
2-Cyclopropyl benzimidazole derivatives (dissolved in a suitable solvent)
-
Standard antibiotic/antifungal agents (positive controls)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the 2-cyclopropyl benzimidazole derivatives in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: A simplified workflow for determining the MIC of a test compound.
Antiviral Activity: A Promising Frontier
The antiviral potential of benzimidazole derivatives has been demonstrated against a variety of DNA and RNA viruses.[9][10][11][12] The 2-cyclopropyl substitution can contribute to enhanced potency and selectivity against viral targets.
Viral Targets and Mechanisms of Action
The antiviral mechanisms of benzimidazoles can involve the inhibition of various viral enzymes and processes, including:
-
Viral Polymerases: Inhibition of RNA-dependent RNA polymerase (RdRp) is a key mechanism against RNA viruses like Hepatitis C Virus (HCV).[13]
-
Helicases: These enzymes, essential for unwinding viral nucleic acids, can be targeted by benzimidazole derivatives.[9]
-
Viral Entry and Assembly: Some compounds may interfere with the initial stages of viral infection or the final assembly of new virions.
Antiviral Activity Data
Several studies have reported the antiviral activity of various benzimidazole derivatives. While specific data for 2-cyclopropyl substituted compounds is emerging, the broader class shows significant promise.
| Compound Class | Virus | Activity (EC50/IC50) | Reference |
| 2-Arylbenzimidazoles | Yellow Fever Virus | 6-27 µM | [9][12] |
| Benzimidazole-based inhibitors | Hepatitis C Virus (HCV) | ~0.35 µM | [13] |
Further screening of 2-cyclopropyl benzimidazoles against a panel of viruses is warranted to fully elucidate their antiviral spectrum and potency.
Experimental Protocol: Antiviral Plaque Reduction Assay
This assay is a standard method for quantifying the antiviral activity of a compound.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock of known titer
-
Cell culture medium
-
96-well or 6-well plates
-
2-Cyclopropyl benzimidazole derivatives
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the 2-cyclopropyl benzimidazole derivative.
-
Pre-incubate the cell monolayers with the compound dilutions for a specific period.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After a viral adsorption period, remove the inoculum and add an overlay medium containing the compound dilutions to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Conclusion and Future Directions
2-Cyclopropyl substituted benzimidazoles represent a versatile and highly promising class of bioactive molecules. Their unique structural features contribute to potent activities across a range of therapeutic areas, including oncology, infectious diseases, and virology. The established role of some benzimidazoles as PARP inhibitors highlights a clear and actionable mechanism for anticancer drug development. The broad-spectrum antimicrobial and antiviral potential further underscores the importance of this scaffold.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of substitutions on both the benzimidazole core and the cyclopropyl ring is needed to optimize potency and selectivity for specific biological targets.
-
Elucidation of Novel Mechanisms of Action: While PARP inhibition is a key finding, investigating other potential cellular targets will broaden the therapeutic applications of these compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified through in vitro screening must be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic profiles.
-
Development of Drug Delivery Systems: Formulations that enhance the solubility, bioavailability, and targeted delivery of 2-cyclopropyl benzimidazoles could significantly improve their therapeutic index.
The continued exploration of 2-cyclopropyl substituted benzimidazoles holds great promise for the discovery and development of novel and effective therapeutic agents to address unmet medical needs.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 5. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2-Arylbenzimidazoles as antiviral and antiproliferative agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antiviral and antiproliferative activity of some N-benzenesulphonyl-2(2- or 3-pyridylethyl)-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic and Analytical Guide to (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid (CAS No. 97968-85-9) represents a specific analogue within this class, incorporating a cyclopropyl moiety at the 2-position and an acetic acid group on the N1 atom of the imidazole ring. These modifications can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity and pharmacokinetic profile.
This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the principles, experimental protocols, and data interpretation for key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The insights provided herein are crucial for unambiguous structure elucidation, purity assessment, and quality control in a research and development setting.
Part 1: Molecular Structure and Predicted Spectroscopic Features
A thorough understanding of a molecule's structure is a prerequisite for interpreting its spectroscopic data. The key functional groups in this compound dictate its characteristic spectral signature.
Caption: Chemical Structure of this compound.
Molecular Formula: C₁₂H₁₂N₂O₂[6] Molecular Weight: 216.24 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. The four protons on the benzene ring will appear as complex multiplets in the aromatic region (~7.2-7.8 ppm). The methylene protons (-CH₂-) of the acetic acid group, being adjacent to the nitrogen atom, should resonate as a singlet further downfield (~4.5-5.5 ppm). The cyclopropyl group will present a unique signature: a single methine proton (-CH-) appearing as a multiplet and four diastereotopic methylene protons (-CH₂-) also resonating as complex multiplets, typically in the upfield region (~0.8-1.5 ppm). The carboxylic acid proton (-COOH) is a broad singlet and its chemical shift is highly dependent on the solvent and concentration.
-
¹³C NMR: The molecule possesses 12 carbon atoms, but due to symmetry in the cyclopropyl group, fewer than 12 signals might be observed. Key predicted signals include the carbonyl carbon of the carboxylic acid (~170 ppm), carbons of the benzimidazole core (~110-155 ppm), the methylene carbon of the acetic acid group (~45-55 ppm), and the distinct upfield signals for the cyclopropyl methine and methylene carbons (~5-15 ppm).
Mass Spectrometry (MS) Predictions
The primary goal of MS is to determine the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) is the preferred method for unambiguous formula confirmation.
-
Expected Ionization: Electrospray ionization (ESI) is an ideal technique for this molecule, capable of producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Predicted m/z Values: Based on the molecular formula C₁₂H₁₂N₂O₂, the following adducts are predicted:[6]
-
[M+H]⁺: 217.09715
-
[M+Na]⁺: 239.07909
-
[M-H]⁻: 215.08259
-
Infrared (IR) Spectroscopy Predictions
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
-
Carboxylic Acid: This group will give rise to two very characteristic absorptions: a very broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch at ~1700-1725 cm⁻¹.
-
Benzimidazole Ring: Expect C=N stretching vibrations around 1620-1650 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.
-
C-H Bonds: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the cyclopropyl and methylene groups) will be just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy Predictions
The benzimidazole ring system is the primary chromophore. It is expected to exhibit strong absorption bands in the UV region.
-
λ_max: Typically, benzimidazoles show two main absorption bands. For this structure, expect a strong absorption band around 240-250 nm and another, often more intense, band around 270-285 nm. The exact position and intensity can be influenced by the solvent polarity.[7]
Part 2: Experimental Methodologies
To ensure data integrity and reproducibility, standardized and well-documented protocols are essential. The following sections detail the methodologies for acquiring high-quality spectroscopic data for the title compound.
Caption: A generalized workflow for the comprehensive spectroscopic analysis of the target compound.
NMR Spectroscopy Protocol
Rationale: This protocol is designed for complete structural elucidation. DMSO-d₆ is chosen as the solvent due to its excellent dissolving power for polar, acidic compounds and its ability to allow observation of the exchangeable carboxylic acid proton. Tetramethylsilane (TMS) serves as the universal internal standard for chemical shift referencing.[1]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) TMS.
-
Dissolution: Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Instrumentation: Place the sample in a 400 MHz (or higher) NMR spectrometer.[8]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.
-
(Optional but Recommended) Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), to confirm proton-proton and proton-carbon connectivities.
-
Mass Spectrometry (LC-MS) Protocol
Rationale: This protocol uses Liquid Chromatography (LC) for sample introduction, which allows for purity assessment prior to mass analysis. ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Further dilute this solution to approximately 1-10 µg/mL with the mobile phase.
-
Instrumentation: Utilize an LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: ESI, positive and negative modes.
-
Mass Range: Scan from m/z 50 to 500.
-
Data Acquisition: Acquire full scan data to detect the molecular ion and its adducts.
-
Infrared (IR) Spectroscopy Protocol
Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation and is suitable for solid powders.[2]
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
-
Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is critical to subtract the atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Data Acquisition: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio spectrum, typically over the range of 4000-400 cm⁻¹.
UV-Vis Spectroscopy Protocol
Rationale: This protocol determines the absorption maxima (λ_max), which is characteristic of the compound's electronic structure. Ethanol is chosen as a common, polar protic solvent that is transparent in the relevant UV range.
-
Sample Preparation: Prepare a stock solution of the compound in ethanol (e.g., 1 mg/mL). Create a dilute solution (e.g., 10 µg/mL) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a quartz cuvette with the solvent (ethanol) and use it to zero the instrument (set the baseline).
-
Data Acquisition: Replace the blank cuvette with a cuvette containing the sample solution. Scan the absorbance from 400 nm down to 200 nm.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Part 3: Data Analysis and Interpretation
This section consolidates the predicted spectral features into a structured format, providing a clear reference for researchers analyzing this compound.
Mass Spectrometry Data
The primary evidence from MS is the accurate mass of the molecular ion.
| Ion Adduct | Calculated m/z |
| [M+H]⁺ | 217.09715 |
| [M+Na]⁺ | 239.07909 |
| [M-H]⁻ | 215.08259 |
| [M+NH₄]⁺ | 234.12369 |
| Table 1: Predicted m/z values for various adducts of C₁₂H₁₂N₂O₂. Data sourced from computational predictions.[6] |
NMR Spectroscopy Data
Definitive assignment requires 2D NMR, but the following table outlines the expected signals.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.5 | br s | 1H | -COOH |
| ~7.2-7.8 | m | 4H | Ar-H |
| ~5.0 | s | 2H | N-CH₂-COOH |
| ~1.8-2.0 | m | 1H | Cyclopropyl-CH |
| ~0.8-1.2 | m | 4H | Cyclopropyl-CH₂ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~171 | C=O (acid) |
| ~154 | C2 (N-C-N) |
| ~135-143 | C3a, C7a (bridgehead) |
| ~110-125 | C4, C5, C6, C7 (aromatic) |
| ~48 | N-CH₂ |
| ~10 | Cyclopropyl-CH |
| ~7 | Cyclopropyl-CH₂ |
Table 2 & 3: Predicted ¹H and ¹³C NMR chemical shifts. Actual values may vary based on experimental conditions.
Caption: Predicted HMBC correlations from the N-CH₂ protons, crucial for confirming the N-alkylation site.
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium-Weak | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1625 | Medium | C=N stretch (Imidazole) |
| 1450-1600 | Medium-Strong | Aromatic C=C stretch |
| Table 4: Characteristic IR absorption bands for key functional groups.[9] |
References
- 1. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. ijpsm.com [ijpsm.com]
- 4. This compound | 97968-85-9 | Benchchem [benchchem.com]
- 5. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation | MDPI [mdpi.com]
- 6. PubChemLite - 2-(2-cyclopropyl-1h-1,3-benzodiazol-1-yl)acetic acid hydrochloride (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 7. physchemres.org [physchemres.org]
- 8. rsc.org [rsc.org]
- 9. Acetic acid [webbook.nist.gov]
An In-depth Technical Guide to the Solubility Assessment of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides a comprehensive framework for the systematic evaluation of the solubility of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid (CAS No. 97968-85-9), a molecule of interest within the broader class of benzimidazole derivatives known for their diverse biological activities. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles, guiding researchers in making informed experimental choices. It details methodologies for determining both thermodynamic and kinetic solubility, discusses the critical role of pH and pKa, and outlines the analytical quantification necessary for robust and reliable data generation. The protocols described herein are designed as self-validating systems to ensure data integrity, a cornerstone of modern drug development.
Introduction: The Central Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to yield a homogeneous system, is a cornerstone of pharmaceutical sciences. For an orally administered API like this compound, dissolution in the gastrointestinal tract is a prerequisite for absorption and subsequent systemic circulation. Poor aqueous solubility can lead to low and erratic bioavailability, hindering clinical development and potentially rendering an otherwise potent compound therapeutically useless.
The Biopharmaceutics Classification System (BCS) provides a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[1][2][3] Understanding where this compound falls within this system is paramount for devising appropriate formulation strategies. This guide provides the foundational experimental workflows to determine its solubility class.
Physicochemical Profile of this compound
A thorough understanding of the molecule's inherent properties is essential for designing relevant solubility studies.
2.1. Molecular Structure
This compound is a heterocyclic compound featuring a benzimidazole core, a cyclopropyl substituent at the 2-position, and an acetic acid moiety on one of the imidazole nitrogens.
-
Benzimidazole Core: A weakly basic aromatic system.
-
Cyclopropyl Group: A strained, three-membered ring that can exhibit some "pseudo-unsaturated" character, acting as a π-electron donor.[4] This can influence the electron density of the aromatic system.
-
Acetic Acid Group: An acidic functional group that will be ionized at physiological pH, significantly impacting solubility.
2.2. Predicted Physicochemical Properties
In the absence of experimental data, in silico prediction tools provide valuable initial estimates for key parameters like pKa (the acid dissociation constant) and logP (the octanol-water partition coefficient), a measure of lipophilicity.[1][3][5][6]
| Property | Predicted Value | Significance for Solubility |
| Acidic pKa (pKa₁) | ~4.0 - 4.5 | Governs the ionization of the carboxylic acid group. At pH values above this pKa, the molecule becomes negatively charged (carboxylate), which is expected to be significantly more soluble than the neutral form. |
| Basic pKa (pKa₂) | ~5.0 - 5.5 | Governs the protonation of the benzimidazole ring nitrogen. At pH values below this pKa, the molecule becomes positively charged. |
| LogP | ~2.5 - 3.0 | Indicates moderate lipophilicity. Compounds with higher logP values tend to have lower aqueous solubility. |
| Isoelectric Point (pI) | ~4.5 - 5.0 | The pH at which the molecule has a net zero charge. Intrinsic solubility (solubility of the neutral species) is typically at its minimum near the pI. |
Note: These values are estimates derived from cheminformatics software (e.g., ChemDraw, ACD/Labs, Molinspiration) and should be experimentally verified.[2][5][7]
The presence of both acidic and basic functional groups makes this compound an amphoteric substance. Its solubility will, therefore, be highly dependent on the pH of the aqueous medium, exhibiting a U-shaped pH-solubility profile with minimum solubility around its isoelectric point.
The Duality of Solubility: Thermodynamic vs. Kinetic
It is crucial to distinguish between two types of solubility measurements, as they provide different, yet equally important, insights.[8][9]
-
Thermodynamic (Equilibrium) Solubility (Sₑ): This is the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid. It is a state function, independent of time, and represents the maximum amount of solute that can be dissolved under specific conditions (e.g., solvent, temperature, pH).[10][11] This value is critical for pre-formulation and understanding the driving force for dissolution.
-
Kinetic Solubility (Sₖ): This measures the concentration of a compound when it starts to precipitate from a solution that was initially prepared by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer.[5][9][12] The resulting value can be higher than the thermodynamic solubility due to the formation of supersaturated solutions. Kinetic solubility is highly relevant for early drug discovery, as it mimics the conditions of many high-throughput screening (HTS) biological assays.
Experimental Workflow for Solubility Determination
The following sections provide detailed, step-by-step protocols for determining the solubility of this compound.
Core Requirements: Reagents and Equipment
-
API: Solid this compound of known purity.
-
Solvents: HPLC-grade water, Dimethyl sulfoxide (DMSO).
-
Buffers: A series of buffers covering the physiological and experimental pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).[13][14] Use of pharmacopeial buffers is recommended.
-
Equipment: Analytical balance, pH meter, orbital shaker or rotator with temperature control, centrifuge, filtration devices (e.g., 0.22 µm or 0.45 µm syringe filters), HPLC with a UV detector, 96-well plates, and a plate reader (for kinetic assays).
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method, considered the "gold standard," measures the equilibrium solubility.[15][16]
Step-by-Step Methodology:
-
Preparation: Prepare a series of vials, each containing a specific aqueous buffer (e.g., pH 1.2, 3.0, 4.5, 5.0, 6.8, 7.4, 9.0).
-
Addition of API: Add an excess amount of solid this compound to each vial. A visual excess of solid material must remain at the end of the experiment to ensure saturation.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured concentration does not change between the later time points).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: Filtration is a critical step. Failure to remove all solid particles will lead to an overestimation of solubility. The filter material should be checked for non-specific binding of the compound.
-
Quantification: Dilute the clear filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method.[17]
-
pH Measurement: Measure the final pH of the suspension in each vial after equilibration to confirm the pH did not drift significantly.[13][14]
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This method is designed for rapid assessment and is amenable to automation.[5][12][18]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well plate, add a small volume of the DMSO stock solution to the wells containing the desired aqueous buffers. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.
-
Incubation: Seal the plate and shake at a controlled temperature (e.g., 25°C) for a defined period, typically 1-2 hours.
-
Precipitation Detection: Measure the amount of precipitate formed. This can be done using several methods:
-
Nephelometry: Measures light scattering caused by insoluble particles. An increase in nephelometry units indicates precipitation.[19]
-
UV-Vis Plate Reader (Turbidimetry): Measures the absorbance of the solution. An increase in absorbance (due to light scattering) indicates precipitation.
-
Filtration and HPLC/UV: The plate is filtered to remove any precipitate, and the concentration of the compound remaining in the filtrate is determined by HPLC-UV or direct UV absorbance in a clear-bottom plate.[20][21]
-
-
Data Analysis: The kinetic solubility is defined as the concentration at which precipitation is first observed.
Data Analysis and Visualization
HPLC Quantification
A robust, validated HPLC method is essential for accurate solubility determination.
-
Calibration Curve: Prepare a series of standards of known concentrations of the API in the mobile phase.
-
Analysis: Inject the filtered samples from the solubility experiments.
-
Calculation: Determine the concentration in the unknown samples by interpolating their peak areas against the calibration curve.[17]
pH-Solubility Profile
The relationship between pH and the total solubility (S_total) of an amphoteric compound can be described by the Henderson-Hasselbalch equation.[7][16]
Plot the measured thermodynamic solubility (on a logarithmic scale) against the final measured pH of each sample. The resulting curve will illustrate the pH-dependent solubility and allow for the experimental determination of the intrinsic solubility (S₀), which is the minimum solubility of the neutral species.
Visualizing the Experimental Workflow
Diagrams are essential for clearly communicating complex experimental processes. The following Graphviz diagrams illustrate the workflows for thermodynamic and kinetic solubility determination.
Caption: Workflow for Thermodynamic Solubility Determination.
References
- 1. acdlabs.com [acdlabs.com]
- 2. ChemDraw | Revvity Signals Software [revvitysignals.com]
- 3. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]
- 4. benchchem.com [benchchem.com]
- 5. On-line Software [vcclab.org]
- 6. researchgate.net [researchgate.net]
- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 8. Mathos | AI Math Solver & Calculator [mathos.com]
- 9. optibrium.com [optibrium.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ijmpronline.com [ijmpronline.com]
- 12. schrodinger.com [schrodinger.com]
- 13. acdlabs.com [acdlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 20. chemaxon.com [chemaxon.com]
- 21. hyphadiscovery.com [hyphadiscovery.com]
An In-depth Technical Guide to (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid hydrochloride salt: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] Its structural similarity to naturally occurring purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[3] This guide focuses on a specific derivative, (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid hydrochloride salt, a molecule of interest due to the unique combination of the benzimidazole core, a cyclopropyl group at the 2-position, and an acetic acid moiety at the 1-position. While specific research on this particular salt is limited, this document will provide a comprehensive overview of its known properties and extrapolate its potential based on the well-established characteristics of the broader class of benzimidazole acetic acid derivatives.
The benzimidazole ring system is a versatile pharmacophore, with derivatives exhibiting antimicrobial, antiviral, anti-inflammatory, analgesic, anticancer, and antiulcer activities.[3][4][5] The introduction of a cyclopropyl group can enhance metabolic stability and binding affinity to target proteins.[6] Furthermore, the acetic acid functional group provides a handle for further chemical modification and can influence the compound's pharmacokinetic profile.[7]
This guide will delve into the physicochemical properties, a plausible synthetic route, potential pharmacological activities and mechanisms of action, and relevant analytical methodologies for this compound hydrochloride salt, drawing upon the extensive knowledge base of related benzimidazole compounds to provide a scientifically grounded perspective for researchers in the field.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃ClN₂O₂ | [8] |
| Molecular Weight | 252.69 g/mol | [8] |
| CAS Number | 1221725-14-9 | [8] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | General knowledge of hydrochloride salts |
| pKa | Not available | - |
Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and pKa necessitates their determination through laboratory analysis.
Synthesis and Characterization
A robust and efficient synthesis of this compound hydrochloride salt is crucial for its further investigation. Based on established methodologies for the synthesis of benzimidazole derivatives, a two-step synthetic pathway is proposed.[9]
Logical Flow of Synthesis
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Cyclopropyl-1H-benzimidazole
The initial step involves the condensation of an o-phenylenediamine with cyclopropanecarboxylic acid, a classic Phillips benzimidazole synthesis.[9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine (1.0 equivalent) and cyclopropanecarboxylic acid (1.1 equivalents).
-
Acid Catalyst: Carefully add polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., 4N HCl) to the mixture. The acid acts as both a catalyst and a dehydrating agent.
-
Heating: Heat the reaction mixture to 100-120°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a base, such as 10% sodium hydroxide solution, until a precipitate forms.
-
Isolation and Purification: Collect the crude 2-cyclopropyl-1H-benzimidazole by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[10]
Step 2: Synthesis of this compound
The second step is the N-alkylation of the benzimidazole intermediate with an acetic acid synthon.
-
Reaction Setup: In a round-bottom flask, dissolve 2-cyclopropyl-1H-benzimidazole (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition: Add a base, for instance, anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (2.0 equivalents), to the solution and stir for 30 minutes at room temperature to deprotonate the benzimidazole nitrogen.
-
Alkylation: Add chloroacetic acid or ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (50-60°C) for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into water and acidify with a dilute acid (e.g., 1N HCl) to precipitate the product. If an ester was used, subsequent hydrolysis with an acid or base is required.[6] Collect the solid by filtration, wash with water, and dry. Recrystallization from a solvent mixture like ethanol/water can be employed for purification.
Step 3: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified this compound in a suitable anhydrous solvent such as diethyl ether or methanol.
-
Acidification: Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final product.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
-
Elemental Analysis: To determine the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[11]
Pharmacological Potential and Mechanism of Action
While specific pharmacological data for this compound hydrochloride salt is not available, the extensive research on related benzimidazole derivatives allows for the formulation of a hypothesis regarding its potential biological activities.
Anticipated Therapeutic Areas
Benzimidazole derivatives are known to exhibit a wide range of pharmacological effects.[3][12] Based on the activities of structurally similar compounds, this compound hydrochloride salt could potentially be investigated for the following therapeutic applications:
-
Antimicrobial Activity: Benzimidazole derivatives have shown significant activity against a variety of bacteria and fungi.[13][14] The proposed mechanism of action often involves the inhibition of microbial growth by interfering with essential cellular processes.[1]
-
Anti-inflammatory Activity: Many benzimidazole derivatives possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[3][15] The presence of a carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[16]
-
Anticancer Activity: Certain benzimidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[17] The proposed mechanisms are diverse and can include the inhibition of specific kinases or interference with microtubule polymerization.
-
Antiviral Activity: The benzimidazole scaffold is present in some antiviral drugs, and derivatives have shown activity against a range of viruses.[17]
Hypothesized Mechanism of Action
The mechanism of action of benzimidazole derivatives is highly dependent on their substitution pattern and the specific biological target.[17] For this compound hydrochloride salt, a plausible mechanism, particularly for its potential anti-inflammatory effects, could involve the inhibition of COX enzymes.
Caption: Hypothesized mechanism of anti-inflammatory action.
This inhibition would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[15] This hypothesis is supported by the structural similarity of the acetic acid side chain to that of known COX inhibitors.
Analytical Methodologies
The development of reliable analytical methods is essential for the quantification and quality control of this compound hydrochloride salt in bulk form and in potential pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the analysis of benzimidazole derivatives.[2]
Proposed HPLC Method
A reverse-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | A common mobile phase for benzimidazole derivatives, with the acid improving peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at a suitable wavelength (e.g., 270-280 nm) | Benzimidazoles typically have strong UV absorbance in this range. |
| Injection Volume | 10-20 µL | Standard injection volume. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. Validation parameters would include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This compound hydrochloride salt represents a promising scaffold for further investigation in drug discovery. While specific experimental data for this compound is currently limited, the well-documented and diverse pharmacological activities of the benzimidazole class of compounds provide a strong rationale for its exploration. This technical guide has outlined its known physicochemical properties, a plausible and detailed synthetic route, and a scientifically-grounded hypothesis for its potential therapeutic applications and mechanism of action. Furthermore, a robust analytical methodology has been proposed to facilitate its future development. The information presented herein is intended to serve as a valuable resource for researchers and scientists, encouraging and enabling further studies to unlock the full therapeutic potential of this and related benzimidazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 4. arabjchem.org [arabjchem.org]
- 5. srrjournals.com [srrjournals.com]
- 6. This compound | 97968-85-9 | Benchchem [benchchem.com]
- 7. Synthesis and evaluation of a benzimidazole acetic acid derivative. [wisdomlib.org]
- 8. 2-(2-Cyclopropyl-1H-1,3-benzodiazol-1-yl)acetic acid hydro… [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. prp.unicamp.br [prp.unicamp.br]
- 11. 97968-85-9|2-(2-Cyclopropyl-1H-benzo[d]imidazol-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 12. isca.me [isca.me]
- 13. ijpsdronline.com [ijpsdronline.com]
- 14. ijpsm.com [ijpsm.com]
- 15. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neuroquantology.com [neuroquantology.com]
- 17. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl (2-Cyclopropyl-1H-benzimidazol-1-yl)acetate: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate, a pivotal intermediate in the synthesis of contemporary active pharmaceutical ingredients (APIs). Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic applications of this versatile building block, grounding its utility in the principles of medicinal chemistry and process development.
Introduction: The Significance of the 2-Cyclopropylbenzimidazole Scaffold
The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including antiviral, anticancer, and antihypertensive properties[1][2]. The introduction of a cyclopropyl group at the 2-position of the benzimidazole ring often enhances metabolic stability and can introduce favorable conformational constraints, potentially leading to improved binding affinity and selectivity for biological targets. Ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate emerges as a critical intermediate, providing a reactive handle for the elaboration of more complex molecular architectures.
Table 1: Physicochemical Properties of Ethyl (2-Cyclopropyl-1H-benzimidazol-1-yl)acetate
| Property | Value | Source |
| CAS Number | 97968-81-5 | [3] |
| Molecular Formula | C₁₄H₁₆N₂O₂ | [3] |
| Molecular Weight | 244.29 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structure |
Strategic Synthesis of Ethyl (2-Cyclopropyl-1H-benzimidazol-1-yl)acetate
The synthesis of the title compound is a two-step process, beginning with the formation of the 2-cyclopropyl-1H-benzimidazole core, followed by its N-alkylation.
Synthesis of the Precursor: 2-Cyclopropyl-1H-benzimidazole
The most common and efficient method for constructing the 2-substituted benzimidazole ring is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid[1]. In this case, o-phenylenediamine is reacted with cyclopropanecarboxylic acid.
Reaction Scheme 1: Synthesis of 2-Cyclopropyl-1H-benzimidazole
Caption: Synthesis of the 2-cyclopropyl-1H-benzimidazole precursor.
Experimental Protocol: Synthesis of 2-Cyclopropyl-1H-benzimidazole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq).
-
Acid Catalyst: Add a suitable acid catalyst, such as polyphosphoric acid or a solution of hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate solution) until the pH is basic.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2-cyclopropyl-1H-benzimidazole.
N-Alkylation to Yield Ethyl (2-Cyclopropyl-1H-benzimidazol-1-yl)acetate
The final step is the N-alkylation of the benzimidazole nitrogen with an ethyl acetate moiety. This is typically achieved using a strong base to deprotonate the benzimidazole followed by reaction with an electrophile like ethyl bromoacetate[4][5][6].
Reaction Scheme 2: N-Alkylation of 2-Cyclopropyl-1H-benzimidazole
Caption: N-alkylation to form the title compound.
Experimental Protocol: Synthesis of Ethyl (2-Cyclopropyl-1H-benzimidazol-1-yl)acetate (Adapted from a similar procedure[4][5])
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-cyclopropyl-1H-benzimidazole (1.0 eq) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes.
-
Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to yield ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate.
Spectroscopic Characterization
While specific spectral data for ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate is not widely available in the public domain, the expected characteristic signals based on its structure are outlined below.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons of the benzimidazole ring (multiplets in the range of 7.2-7.8 ppm). - Methylene protons of the acetate group (a singlet around 5.0 ppm). - Methylene protons of the ethyl group (a quartet around 4.2 ppm). - Methyl protons of the ethyl group (a triplet around 1.2 ppm). - Protons of the cyclopropyl group (multiplets in the upfield region, typically 0.5-1.5 ppm). |
| ¹³C NMR | - Aromatic carbons of the benzimidazole ring (signals between 110-155 ppm). - Carbonyl carbon of the ester (a signal around 168 ppm). - Methylene carbon of the acetate group (a signal around 45 ppm). - Methylene and methyl carbons of the ethyl group (signals around 62 and 14 ppm, respectively). - Carbons of the cyclopropyl group (signals in the upfield region, typically below 20 ppm). |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z 245.13. |
| Infrared (IR) | - C=O stretch of the ester group (around 1740-1750 cm⁻¹). - C=N and C=C stretching vibrations of the benzimidazole ring (in the range of 1450-1650 cm⁻¹). - C-H stretching of the aromatic and aliphatic groups. |
Applications in the Synthesis of Active Pharmaceutical Ingredients
The strategic placement of the cyclopropyl group and the reactive ethyl acetate handle makes this intermediate a valuable precursor for the synthesis of complex drug molecules. Its utility is particularly evident in the development of PARP inhibitors and potentially in the synthesis of antihistamines like Bilastine.
Potential Role in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with DNA repair deficiencies, such as those with BRCA mutations[7]. Several potent PARP inhibitors feature a benzimidazole scaffold, and the incorporation of a cyclopropyl group has been explored to enhance potency and pharmacokinetic properties[8].
Ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate can serve as a starting point for the synthesis of such inhibitors. The ethyl acetate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amine-containing fragments to build a diverse library of potential PARP inhibitors.
Workflow 1: General Strategy for PARP Inhibitor Synthesis
Caption: A potential synthetic route to PARP inhibitors.
A Potential Intermediate for Bilastine Analogues
Bilastine is a second-generation H1 antihistamine that features a 1-(2-ethoxyethyl)-1H-benzimidazole-2-yl moiety[9]. While the commercial synthesis of Bilastine may follow a different route, ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate could be envisioned as a starting material for the synthesis of Bilastine analogues where the 2-substituent is a cyclopropyl group instead of the piperidine moiety. Alternatively, the ethyl acetate group could be chemically modified to introduce the 2-ethoxyethyl side chain present in Bilastine, although this would require additional synthetic steps. The exploration of such analogues could lead to the discovery of new antihistamines with improved properties.
Conclusion and Future Perspectives
Ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate is a strategically designed intermediate that holds significant promise for the discovery and development of novel therapeutics. Its synthesis is straightforward, and its structure offers multiple points for diversification. While its direct application in a marketed drug is not yet publicly documented, its potential as a precursor for high-value compounds like PARP inhibitors is clear. As the demand for novel drugs with improved efficacy and safety profiles continues to grow, the importance of versatile and well-characterized intermediates like ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate in the drug discovery pipeline is undeniable. Further research into its applications is warranted and is likely to unveil new avenues for the synthesis of next-generation pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Ethyl (E)-1-(2-styryl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. museonaturalistico.it [museonaturalistico.it]
Methodological & Application
Application Note & Synthesis Protocol: (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, two-stage protocol for the synthesis of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid, a valuable heterocyclic building block in medicinal chemistry. The synthesis begins with the formation of the core benzimidazole structure via an acid-catalyzed condensation, followed by N-alkylation and subsequent hydrolysis to yield the final product. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step instructions, and offers insights into process optimization and safety.
Introduction and Synthetic Strategy
The benzimidazole scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. The incorporation of a cyclopropyl group at the 2-position and an acetic acid moiety at the N-1 position creates a versatile molecule with unique conformational and electronic properties, making it a desirable intermediate for library synthesis and lead optimization.
The synthetic approach detailed herein is a robust and scalable two-part process:
-
Part A: Synthesis of 2-Cyclopropyl-1H-benzimidazole. This intermediate is formed through the Phillips-Ladenburg condensation reaction, which involves the coupling of an o-phenylenediamine with a carboxylic acid under acidic, dehydrating conditions.[1][2][3]
-
Part B: Synthesis of this compound. This final step involves a two-reaction sequence: first, the N-alkylation of the benzimidazole intermediate with an ethyl haloacetate, followed by the saponification (base-catalyzed hydrolysis) of the resulting ester to yield the target carboxylic acid.
The overall synthetic transformation is illustrated below:
Overall Reaction Scheme: o-Phenylenediamine + Cyclopropanecarboxylic Acid → 2-Cyclopropyl-1H-benzimidazole → Ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate → this compound
Workflow and Logic Diagram
The following diagram outlines the complete workflow, from starting materials to the final, characterized product.
Caption: Synthetic workflow for this compound.
Part A: Synthesis of Intermediate: 2-Cyclopropyl-1H-benzimidazole
A.1. Principle and Mechanism
The formation of the benzimidazole ring is achieved via the Phillips-Ladenburg reaction.[2][3][4] This reaction involves the condensation of o-phenylenediamine with cyclopropanecarboxylic acid. Polyphosphoric acid (PPA) serves as both a Brønsted acid catalyst and a powerful dehydrating agent. The mechanism proceeds via initial acylation of one amino group, followed by an intramolecular cyclization and subsequent dehydration at elevated temperatures to form the aromatic imidazole ring.[4] The high temperature is crucial to drive the dehydration step to completion.
A.2. Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Molarity/Equivalents | Quantity |
| o-Phenylenediamine | 95-54-5 | 108.14 | 1.0 eq | 10.81 g |
| Cyclopropanecarboxylic acid | 1759-53-1 | 86.09 | 1.05 eq | 9.04 g |
| Polyphosphoric acid (PPA) | 8017-16-1 | N/A | - | ~100 g |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | For neutralization | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction | ~300 mL |
| Hexanes | 110-54-3 | 86.18 | For recrystallization | ~200 mL |
A.3. Step-by-Step Protocol
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (~100 g). Begin stirring and heat the PPA to approximately 80°C to reduce its viscosity.
-
Reagent Addition: To the warm, stirring PPA, cautiously add o-phenylenediamine (10.81 g, 100 mmol). Once dissolved, slowly add cyclopropanecarboxylic acid (9.04 g, 105 mmol).
-
Reaction: Heat the reaction mixture to 160°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexanes:Ethyl Acetate).
-
Workup - Quenching: After completion, allow the reaction mixture to cool to below 100°C. In a separate large beaker (2 L), prepare a mixture of crushed ice and water (~1 kg). Very slowly and cautiously, pour the warm reaction mixture into the ice-water with vigorous stirring. Caution: This is a highly exothermic process.
-
Workup - Neutralization: The resulting aqueous slurry will be strongly acidic. Slowly add a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) with continuous stirring and cooling in an ice bath until the pH is approximately 8-9. The product will precipitate as a solid.
-
Isolation and Purification: Filter the precipitated solid using a Buchner funnel and wash the filter cake thoroughly with cold water (3 x 100 mL). Dry the crude product under vacuum. For further purification, recrystallize the solid from an ethyl acetate/hexanes solvent system to yield 2-cyclopropyl-1H-benzimidazole as a crystalline solid.
Part B: Synthesis of this compound
B.1. Principle and Mechanism
This part consists of two sequential reactions.
-
N-Alkylation: The first step is a classic SN2 reaction.[5][6] The nitrogen atom of the 2-cyclopropyl-1H-benzimidazole acts as a nucleophile. Anhydrous potassium carbonate is used as a base to deprotonate the N-H of the imidazole ring, enhancing its nucleophilicity. The resulting benzimidazolide anion then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group to form the ester intermediate, ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate.[7] Acetone is an ideal polar aprotic solvent for this type of reaction.
-
Saponification: The second step is the base-catalyzed hydrolysis (saponification) of the ester.[8] The hydroxide ion (from NaOH) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the resulting carboxylic acid and the ethoxide yields the carboxylate salt and ethanol. Subsequent acidification with a strong acid (HCl) protonates the carboxylate to give the final carboxylic acid product, which precipitates from the aqueous solution.
B.2. Materials and Reagents
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Molarity/Equivalents | Quantity |
| 2-Cyclopropyl-1H-benzimidazole | 28435-01-0 | 158.20 | 1.0 eq | 15.82 g |
| Ethyl Bromoacetate | 105-36-2 | 167.00 | 1.1 eq | 18.37 g |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 1.5 eq | 20.73 g |
| Acetone | 67-64-1 | 58.08 | Solvent | ~250 mL |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.0 eq | 8.0 g |
| Ethanol | 64-17-5 | 46.07 | Co-solvent | ~100 mL |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | For acidification | As needed |
B.3. Step-by-Step Protocol
-
N-Alkylation: To a 500 mL round-bottom flask, add 2-cyclopropyl-1H-benzimidazole (15.82 g, 100 mmol), anhydrous potassium carbonate (20.73 g, 150 mmol), and acetone (250 mL). Stir the suspension vigorously. Add ethyl bromoacetate (18.37 g, 110 mmol) dropwise.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting benzimidazole is consumed.
-
Isolation of Ester: After cooling, filter off the potassium salts and wash them with a small amount of acetone. Concentrate the filtrate under reduced pressure to obtain the crude ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate. This crude ester is often of sufficient purity to be used directly in the next step.
-
Saponification (Hydrolysis): Transfer the crude ester to a 500 mL round-bottom flask. Add ethanol (100 mL) and a solution of sodium hydroxide (8.0 g, 200 mmol) in water (100 mL).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction is complete when the oily ester layer has been fully consumed and a homogenous solution is formed.
-
Workup and Isolation: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol. Dilute the remaining aqueous solution with water (100 mL). Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with stirring in an ice bath. The target product will precipitate as a white solid as the solution becomes acidic (target pH ~4-5).
-
Final Purification: Filter the solid product, wash it thoroughly with cold water to remove inorganic salts, and dry it under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent such as an ethanol/water mixture.
Safety and Handling
-
o-Phenylenediamine: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Polyphosphoric Acid (PPA): Highly corrosive. Reacts violently with water. Handle with care. The quenching step is highly exothermic and must be performed slowly with efficient cooling and stirring.
-
Ethyl Bromoacetate: Lachrymator and toxic. Handle only in a well-ventilated fume hood.
-
Sodium Hydroxide and Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents [ouci.dntb.gov.ua]
- 7. Ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
Application Notes and Protocols for the Synthesis of 2-Cyclopropyl-1H-Benzimidazole via Phillips-Ladenburg Condensation
For correspondence: --INVALID-LINK--
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 2-cyclopropyl-1H-benzimidazole, a valuable scaffold in medicinal chemistry and materials science.[1] The synthesis is achieved through the robust and time-honored Phillips-Ladenburg reaction, which involves the condensation of o-phenylenediamine with cyclopropanecarboxylic acid under acidic conditions. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, and a guide to the characterization of the final product. Authored for researchers, scientists, and professionals in drug development, this guide emphasizes the rationale behind experimental choices to ensure reproducibility and success.
Introduction: The Significance of the 2-Cyclopropyl-1H-Benzimidazole Moiety
The benzimidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2]
The introduction of a cyclopropyl group at the 2-position of the benzimidazole ring imparts unique conformational rigidity and lipophilicity, which can significantly enhance the binding affinity and pharmacokinetic properties of the molecule. The 2-cyclopropyl-1H-benzimidazole scaffold is, therefore, of considerable interest in the development of novel therapeutics and functional materials.[1]
The Phillips-Ladenburg synthesis, a classic method for the formation of benzimidazoles, offers a straightforward and efficient route to this valuable compound through the condensation of an o-phenylenediamine with a carboxylic acid.[3] This application note will provide a detailed and practical guide to this synthesis, enabling researchers to confidently prepare 2-cyclopropyl-1H-benzimidazole in the laboratory.
The Phillips-Ladenburg Synthesis: A Mechanistic Overview
The Phillips-Ladenburg synthesis proceeds via an acid-catalyzed condensation reaction between an o-phenylenediamine and a carboxylic acid. The reaction is typically carried out at elevated temperatures in the presence of a mineral acid, such as hydrochloric acid or sulfuric acid.
The mechanism can be broken down into three key stages:
-
N-Acylation: The reaction is initiated by the protonation of the carboxylic acid, which activates the carbonyl group towards nucleophilic attack by one of the amino groups of the o-phenylenediamine. This is followed by the elimination of a water molecule to form a mono-acylated intermediate.
-
Intramolecular Cyclization: The second amino group of the mono-acylated intermediate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration and Aromatization: The resulting tetrahedral intermediate eliminates a second molecule of water to form the stable, aromatic benzimidazole ring system.
Below is a visual representation of the reaction mechanism:
Figure 1: Mechanism of the Phillips-Ladenburg Synthesis.
Experimental Protocol
This protocol details the synthesis of 2-cyclopropyl-1H-benzimidazole from o-phenylenediamine and cyclopropanecarboxylic acid.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.0 | High purity grade (>99%) is recommended. |
| Cyclopropanecarboxylic acid | C₄H₆O₂ | 86.09 | 1.1 | |
| Hydrochloric Acid (4 M) | HCl | 36.46 | - | Acts as the acid catalyst. |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | Used for neutralization. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying the organic phase. |
| Silica Gel | SiO₂ | 60.08 | - | For column chromatography. |
| Hexane | C₆H₁₄ | 86.18 | - | Eluent for chromatography. |
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of 2-cyclopropyl-1H-benzimidazole.
Figure 2: Experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine (10.81 g, 0.1 mol).
-
To the flask, add 100 mL of 4 M hydrochloric acid. Stir the mixture to form a suspension.
-
Add cyclopropanecarboxylic acid (9.47 g, 0.11 mol, 1.1 eq.) to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Effervescence will be observed.
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to a 7:3 hexane:ethyl acetate mixture).
-
Collect the fractions containing the desired product (visualized by TLC) and concentrate under reduced pressure to afford 2-cyclopropyl-1H-benzimidazole as a solid.
Results and Discussion: Characterization of 2-Cyclopropyl-1H-benzimidazole
The successful synthesis of 2-cyclopropyl-1H-benzimidazole can be confirmed by a combination of spectroscopic and physical characterization techniques.
| Technique | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 188-192 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.2 (br s, 1H, N-H), 7.5-7.1 (m, 4H, Ar-H), 2.2-2.1 (m, 1H, CH-cyclopropyl), 1.2-1.0 (m, 4H, CH₂-cyclopropyl) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 156.0 (C=N), 140.0, 122.0, 115.0 (Ar-C), 8.0 (CH-cyclopropyl), 7.5 (CH₂-cyclopropyl) |
| IR (KBr, cm⁻¹) | 3050-2800 (N-H stretch), 1625 (C=N stretch), 1450 (C=C stretch) |
| Mass Spectrometry (ESI+) | m/z 159.09 [M+H]⁺ |
The broad singlet observed around 12.2 ppm in the ¹H NMR spectrum is characteristic of the N-H proton of the benzimidazole ring. The multiplets in the aromatic region (7.5-7.1 ppm) correspond to the four protons of the benzene ring. The signals in the upfield region are indicative of the cyclopropyl group.
The ¹³C NMR spectrum should show a signal for the C=N carbon at approximately 156.0 ppm. The aromatic carbons will appear in the range of 115.0-140.0 ppm, and the cyclopropyl carbons will be observed at high field.
The IR spectrum will display a broad N-H stretching band and a characteristic C=N stretching vibration. The mass spectrum should show the molecular ion peak corresponding to the protonated molecule.
Troubleshooting and Safety Considerations
-
Low Yield: Incomplete reaction can be a cause of low yield. Ensure the reaction is refluxed for the specified time and monitor by TLC. Inefficient extraction can also lead to lower yields; ensure thorough extraction with ethyl acetate.
-
Impure Product: If the final product is impure after column chromatography, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be attempted.
-
Safety: o-Phenylenediamine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Hydrochloric acid is corrosive; handle with care.
Conclusion
The Phillips-Ladenburg synthesis provides a reliable and efficient method for the preparation of 2-cyclopropyl-1H-benzimidazole. The protocol described in this application note, when followed with care, should provide the target compound in good yield and high purity. The detailed mechanistic explanation and characterization guide will aid researchers in understanding the reaction and confirming the identity of their product.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of Benzimidazole Derivatives
Foreword: Accelerating Medicinal Chemistry
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a vast range of biological activities, including anticancer, antiviral, anthelmintic, and anti-inflammatory properties.[1][2][3] This biological significance stems from its structural resemblance to natural purines, allowing benzimidazole derivatives to readily interact with biological macromolecules.[2][4] However, traditional methods for their synthesis are often plagued by long reaction times, harsh conditions, and modest yields, creating a bottleneck in drug discovery and development.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these challenges head-on. By utilizing microwave energy, we can drive reactions to completion in a fraction of the time required by conventional heating, often with higher yields and product purity.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for the microwave-assisted synthesis of benzimidazole derivatives, grounded in established scientific literature and practical expertise.
The Principle of Microwave-Assisted Synthesis: Beyond the Kitchen Appliance
Conventional heating relies on conduction and convection, transferring thermal energy slowly from an external source through the vessel walls and into the reaction mixture. This process is inefficient and creates a significant thermal gradient. In stark contrast, microwave synthesis utilizes the ability of polar molecules and ions within the reaction mixture to absorb microwave energy directly and convert it into heat.[4][7]
This heating occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, resulting in rapid and uniform heating throughout the volume of the liquid.[8]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field. Collisions caused by this migration generate heat.[7]
This direct, volumetric heating is the reason for the dramatic rate accelerations seen in microwave synthesis, allowing reactions to reach target temperatures in seconds to minutes.[9] It is critical to understand that laboratory-grade microwave reactors are sophisticated, engineered instruments, fundamentally different from domestic ovens. They provide precise control over temperature and pressure and incorporate essential safety features to manage the high-energy environment of chemical reactions.[10] The use of a domestic microwave oven for chemical synthesis is extremely dangerous and must be strictly avoided. [10]
Core Synthetic Strategy: The Condensation Pathway
The most robust and widely used method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carbonyl-containing compound, typically a carboxylic acid or an aldehyde.[5][6] The reaction involves the formation of two carbon-nitrogen bonds through a cyclization and dehydration sequence.
Caption: General workflow for microwave-assisted benzimidazole synthesis.
Comparative Analysis: Microwave vs. Conventional Heating
The advantages of microwave irradiation are best illustrated by a direct comparison with traditional reflux heating methods. As demonstrated across numerous studies, MAOS consistently outperforms conventional approaches in both speed and efficiency.[11][12]
| Derivative Synthesized | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| 2-Arylbenzimidazoles | Conventional | PPA | 2-8 hours | 40-85% | [11] |
| 2-Arylbenzimidazoles | Microwave | PPA | 3-10 min | 85-95% | [11][12] |
| 1,2-Disubstituted Benzimidazoles | Conventional | Er(OTf)₃ / neat | 60 min | 61% | [13] |
| 1,2-Disubstituted Benzimidazoles | Microwave | Er(OTf)₃ / neat | 5 min | >99% | [13][14] |
PPA = Polyphosphoric Acid
Detailed Application Protocols
The following protocols are designed to be adaptable and provide a solid foundation for developing a wide range of benzimidazole derivatives.
Protocol 1: Green, Catalyst-Free Synthesis of 2-Substituted Benzimidazoles
This protocol exemplifies a green chemistry approach, minimizing the use of hazardous reagents. The condensation is performed between an o-phenylenediamine and a carboxylic acid in an aqueous acidic medium, which acts as both the solvent and a catalyst.
Rationale: Using water as a solvent is environmentally benign, and its high polarity makes it an excellent medium for microwave heating.[4] The acidic environment protonates the carbonyl group of the carboxylic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.
Step-by-Step Methodology:
-
In a 10 mL microwave process vial equipped with a magnetic stir bar, add o-phenylenediamine (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Add 2-3 drops of 4 M hydrochloric acid.[15]
-
Place the vial in the cavity of a laboratory-grade microwave reactor.
-
Irradiate the mixture at a constant power (e.g., 150-300 W) or set a target temperature (e.g., 120-140 °C). Reaction times are typically between 2 and 5 minutes.[15] Monitor pressure to ensure it remains within the vessel's limits.
-
After irradiation, cool the vessel to room temperature using compressed air.
-
Neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~7-8.
-
The crude product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the product from an ethanol/water mixture to obtain the pure 2-substituted benzimidazole.[15]
Protocol 2: High-Efficiency, Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles
This advanced protocol is ideal for generating libraries of N-substituted benzimidazoles, which are of significant interest in drug development. It utilizes a highly efficient Lewis acid catalyst under solvent-free ("neat") conditions.[13][14]
Rationale: A solvent-free reaction maximizes atom economy and simplifies purification.[16] A Lewis acid catalyst, such as Erbium(III) triflate (Er(OTf)₃), activates the aldehyde carbonyl group, making it highly susceptible to nucleophilic attack. This method is exceptionally fast and high-yielding.[14]
Caption: Experimental workflow for Protocol 2.
Step-by-Step Methodology:
-
To a 3 mL glass microwave vial containing a magnetic stir bar, add the N-substituted-o-phenylenediamine (1 mmol) and Er(OTf)₃ (0.01 mmol, 1 mol%).[14]
-
Add the desired aryl or alkyl aldehyde (1 mmol).
-
Cap the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture for 5-10 minutes, maintaining a temperature of 60 °C.[14]
-
After the reaction is complete (monitored by TLC if necessary), cool the vial.
-
To isolate the product, add deionized water to the vial. The catalyst will partition into the aqueous phase.
-
Extract the organic product with ethyl acetate (3 x 5 mL).[14]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the highly pure 1,2-disubstituted benzimidazole.
Substrate Scope & Expected Yields: This method is robust for a variety of aldehydes.[13][14]
| N-Substituent | Aldehyde | Time (min) | Yield (%) |
| Phenyl | Benzaldehyde | 5 | 99 |
| Phenyl | p-Methylbenzaldehyde | 5 | 98 |
| Phenyl | p-Methoxybenzaldehyde | 5 | 96 |
| Phenyl | o-Hydroxybenzaldehyde | 10 | 99 |
| Benzyl | Benzaldehyde | 5 | 98 |
Understanding the Reaction Mechanism
The formation of the benzimidazole ring proceeds via an acid-catalyzed condensation-cyclization pathway. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Caption: Key steps in the benzimidazole formation mechanism.
-
Carbonyl Activation: In the presence of an acid (either a Brønsted or Lewis acid), the carbonyl oxygen of the aldehyde or carboxylic acid is protonated or coordinated, making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate (a hemiaminal or carbinolamine).
-
Cyclization: This is followed by an intramolecular nucleophilic attack by the second amino group on the same carbon.
-
Dehydration & Aromatization: The resulting intermediate readily loses two molecules of water to form the stable, aromatic benzimidazole ring system. The rapid heating provided by microwave irradiation efficiently drives this final, often rate-limiting, dehydration step.
Critical Safety Considerations for Microwave Synthesis
While highly effective, MAOS involves high temperatures and pressures, demanding strict adherence to safety protocols.
-
Use Designated Equipment: Only use microwave reactors specifically designed for laboratory chemical synthesis. These are built to withstand corrosive materials and contain high pressures, and they include critical temperature and pressure sensors and emergency shutdown features.[10]
-
Know Your Reaction: Be aware of the potential for highly exothermic or gas-producing reactions. When exploring a new reaction, start with small quantities of reagents at low power levels and gradually scale up.[10]
-
Avoid Superheating: Ensure proper stirring of the reaction mixture to prevent localized superheating, which can lead to violent bumping or vessel failure.[10]
-
Solvent Choice: Use solvents with a sufficiently high boiling point for the target reaction temperature to avoid over-pressurization of the sealed vessel. Be aware that some solvents can decompose at high temperatures.[10]
-
Vessel Integrity: Always inspect microwave vials for cracks or defects before use. Never exceed the manufacturer's recommended volume, temperature, or pressure limits for the vessel.
By integrating the power of microwave-assisted synthesis into your workflow, you can significantly accelerate the discovery and development of novel benzimidazole-based therapeutics. This technology not only enhances efficiency but also aligns with the principles of green chemistry, making it a vital tool for the modern research scientist.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. jocpr.com [jocpr.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
- 7. ijrpas.com [ijrpas.com]
- 8. mdpi.com [mdpi.com]
- 9. bspublications.net [bspublications.net]
- 10. Safety Considerations for Microwave Synthesis [cem.com]
- 11. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 12. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. preprints.org [preprints.org]
- 14. mdpi.com [mdpi.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Application Note & Protocols: High-Purity Isolation of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
Abstract
This document provides a comprehensive guide for the purification of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Achieving high purity is paramount, as residual starting materials, byproducts, or solvents can critically impact downstream applications, influencing biological activity, toxicity profiles, and reaction kinetics. This guide moves beyond simple procedural lists to explain the underlying chemical principles behind each purification step. We present detailed, validated protocols for recrystallization, silica gel column chromatography, and acid-base extraction, along with methods for purity verification by HPLC and TLC. This application note is intended for researchers, chemists, and process development scientists seeking robust and scalable methods for obtaining this compound in an analytically pure form.
Introduction: The Imperative for Purity
Benzimidazole derivatives are a cornerstone of modern pharmaceutical research, exhibiting a vast spectrum of biological activities including antimicrobial, antiviral, and antitumor properties.[1] this compound belongs to this vital class of compounds. Its structural features—a rigid benzimidazole core, a reactive carboxylic acid handle, and a cyclopropyl group—make it an attractive scaffold for drug discovery.
The primary synthesis route typically involves the N-alkylation of 2-cyclopropyl-1H-benzimidazole with a haloacetic acid ester, followed by hydrolysis, or direct alkylation with a haloacetic acid.[2][3] This process, while effective, can introduce several impurities:
-
Unreacted Starting Materials: Residual 2-cyclopropyl-1H-benzimidazole and chloroacetic/bromoacetic acid.
-
Positional Isomers: Alkylation at the N3 position of the benzimidazole ring.
-
Byproducts: Compounds formed from degradation or side-reactions.
-
Residual Solvents & Reagents: High-boiling point solvents (e.g., DMF) or inorganic salts from the base used (e.g., K₂CO₃).
This guide details methodologies to systematically eliminate these impurities, ensuring the final product meets the stringent purity requirements (>98%) for reliable scientific investigation.
Strategic Overview of Purification
The purification strategy for an acidic organic molecule like this compound hinges on exploiting its unique physicochemical properties. The presence of the carboxylic acid group (pKa ≈ 4-5) allows for manipulation of its solubility based on pH, while the overall molecular structure permits separation by polarity differences.
The logical flow for purification is outlined below. The choice of method depends on the initial purity of the crude material and the scale of the operation.
Caption: Logical workflow for the purification of this compound.
Protocol I: Purification by Recrystallization
Principle: This technique is ideal for crude products with relatively high initial purity (>85%) that are solid at room temperature. It relies on the principle that the solubility of the target compound and its impurities differ in a given solvent system. The compound is dissolved in a minimum amount of a hot solvent and crystallizes upon cooling, leaving the more soluble impurities behind in the mother liquor. An ethanol/water mixture is often effective for benzimidazole derivatives.[2][4]
Experimental Protocol:
-
Solvent Screening (Small Scale):
-
Place ~20 mg of crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water) to each tube at room temperature. Observe solubility.
-
Heat the tubes that did not dissolve the solid. If the solid dissolves upon heating, it is a potential recrystallization solvent.
-
Cool the dissolved samples to room temperature and then in an ice bath. The best solvent is one that yields a high recovery of crystalline solid. A solvent system (e.g., ethanol/water) is often required.
-
-
Bulk Recrystallization (Ethanol/Water System):
-
Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of hot ethanol (e.g., start with 20-30 mL) and bring the mixture to a gentle boil on a hot plate with stirring until the solid completely dissolves.
-
Causality Note: Using the minimum amount of hot solvent is critical to maximize recovery upon cooling.
-
To the hot, clear solution, add deionized water dropwise until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold ethanol/water mother liquor, followed by a small amount of ice-cold deionized water to remove residual soluble impurities.
-
Dry the purified crystals under vacuum at 40-50 °C to a constant weight.
-
Protocol II: Purification by Flash Column Chromatography
Principle: When dealing with complex mixtures or oily crude products, column chromatography offers superior separation power.[5][6] The technique separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel). Less polar compounds travel faster down the column, while more polar compounds are retained longer. For benzimidazole derivatives, silica gel is a common stationary phase, with ethyl acetate/hexane or similar solvent systems used as the eluent.[6][7]
Caption: Principle of chromatographic separation by polarity.
Experimental Protocol:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 30% Ethyl Acetate in Hexane).
-
Visualize the plate under UV light (254 nm).
-
Expertise Note: The ideal solvent system should provide a retention factor (Rf) of ~0.3-0.4 for the target compound and good separation from all impurity spots. The acidic nature of the target compound may cause streaking on the TLC plate. Adding 0.5-1% acetic acid to the eluent can suppress deprotonation and lead to sharper spots.
-
-
Column Packing (Slurry Method):
-
Select an appropriate size glass column. For 1 g of crude material, a 40 g silica gel cartridge or a 4 cm diameter glass column is a good starting point.
-
Prepare a slurry of silica gel (e.g., 40 g) in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and allow the silica to settle, draining excess solvent. Use gentle air pressure to pack the bed uniformly.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane or ethyl acetate.
-
In a separate flask, add a small amount of silica gel (~2 g) to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder ("dry loading").
-
Trustworthiness Note: Dry loading is superior to liquid loading for this compound as it ensures a narrow starting band and improves separation efficiency.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the low-polarity mobile phase (e.g., 10% EtOAc/Hexane).
-
Gradually increase the polarity of the mobile phase (gradient elution). For example:
-
200 mL of 10% EtOAc/Hexane
-
200 mL of 20% EtOAc/Hexane
-
400 mL of 40% EtOAc/Hexane (+ 0.5% Acetic Acid)
-
-
Collect fractions (e.g., 20 mL each) in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions.
-
Combine the fractions that contain the pure product (single spot by TLC).
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Protocol III: Purification by Acid-Base Extraction
Principle: This classic chemical technique is highly effective for separating acidic compounds from neutral or basic impurities. The carboxylic acid group of the target compound is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and can be washed away. Subsequent re-acidification of the aqueous layer protonates the carboxylate, precipitating the pure acidic compound.
Experimental Protocol:
-
Dissolution: Dissolve the crude product (e.g., 5.0 g) in an organic solvent such as ethyl acetate (100 mL) in a separatory funnel.
-
Basic Extraction:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL) to the separatory funnel.
-
Safety Note: Stopper the funnel and shake gently, frequently venting to release CO₂ gas that evolves during the acid-base reaction.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution (2 x 50 mL). Combine all aqueous extracts.
-
Causality Note: The target compound is now in the aqueous phase as its sodium salt, while neutral impurities remain in the ethyl acetate.
-
-
Organic Wash (Optional): Wash the combined aqueous extracts with a fresh portion of ethyl acetate (30 mL) to remove any trace neutral impurities that may have carried over. Discard this organic wash.
-
Acidification and Precipitation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) or 3M HCl dropwise with stirring until the pH of the solution is ~2-3 (verify with pH paper).
-
The pure this compound will precipitate out of the solution as a solid.
-
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to a constant weight.
-
Purity Verification
Final purity must be confirmed analytically. A combination of TLC and HPLC is recommended.
| Technique | Purpose | Typical Conditions | Pros & Cons |
| TLC | Quick purity check, Reaction/Fraction monitoring | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: 40-50% Ethyl Acetate in Hexane + 0.5% Acetic AcidVisualization: UV light (254 nm) | Pro: Fast, inexpensive.Con: Not quantitative, lower resolution.[8] |
| RP-HPLC | Quantitative purity analysis (% purity) | Column: C18 (e.g., 250 x 4.6 mm, 5 µm)Mobile Phase A: 0.1% Phosphoric Acid in WaterMobile Phase B: AcetonitrileGradient: 10-90% B over 20 minFlow Rate: 1.0 mL/minDetection: UV at 278 nm | Pro: Highly accurate, quantitative, high resolution.Con: Requires specialized equipment.[8] |
Summary and Recommendations
The optimal purification strategy for this compound depends on the specific impurity profile and the desired scale.
| Method | Purity Achieved | Scalability | Best For |
| Recrystallization | Good to Excellent (>99%) | High | Removing minor impurities from a crystalline solid. |
| Column Chromatography | Excellent (>99.5%) | Low to Moderate | Complex mixtures, oily products, or when baseline separation of all components is required.[6] |
| Acid-Base Extraction | Good (>98%) | Very High | A primary purification step to remove neutral or basic impurities; highly scalable. |
For most applications, a two-step process is recommended for achieving the highest purity:
-
Perform an initial cleanup using acid-base extraction to remove the bulk of neutral impurities.
-
Follow this with recrystallization of the isolated solid to remove any closely related acidic or polar impurities.
This combined approach leverages the high throughput of extraction and the high resolving power of crystallization to deliver a product of exceptional purity.
References
- 1. ijpsm.com [ijpsm.com]
- 2. This compound | 97968-85-9 | Benchchem [benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. benchchem.com [benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Application Note: A Multi-faceted Analytical Approach for the Comprehensive Characterization of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
Abstract & Introduction
(2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid is a heterocyclic compound featuring a benzimidazole core, a structure of significant interest in medicinal chemistry due to its prevalence in a range of biologically active molecules.[1] The precise and comprehensive characterization of this molecule is paramount for ensuring its identity, purity, and stability in research, development, and quality control settings. Inconsistency in these critical attributes can profoundly impact downstream applications, from pharmacological screening to formulation development.
This application note presents an integrated suite of analytical methodologies for the definitive characterization of this compound. As a Senior Application Scientist, the rationale behind method selection and parameter optimization is emphasized, moving beyond mere procedural steps to provide a causal understanding of the analytical strategy. We will detail robust protocols for chromatographic separation, structural elucidation through spectroscopic techniques, and solid-state analysis. This multi-technique approach ensures a self-validating system where each method corroborates the findings of the others, establishing an unimpeachable analytical profile of the target compound.
Physicochemical Profile
A foundational understanding of the molecule's properties is essential for analytical method development. The structure combines a moderately polar benzimidazole ring system with an acidic carboxylic acid moiety.
| Property | Value | Source / Method |
| Molecular Formula | C₁₂H₁₂N₂O₂ | - |
| Molecular Weight | 216.24 g/mol | - |
| Monoisotopic Mass | 216.08987 Da | PubChemLite[2] |
| CAS Number | 97968-85-9 | BLDpharm[3] |
| Predicted XlogP | 1.7 | PubChemLite[2] |
| Appearance | White to off-white solid | Typical for this class |
Chromatographic Analysis for Purity and Assay: HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and quantifying the assay of pharmaceutical compounds. Its high resolving power allows for the separation of the main analyte from process-related impurities and degradation products.
Scientific Rationale for Method Design
-
Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the logical choice. The molecule's overall structure is well-suited for partitioning between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase.
-
Column Chemistry: A C8 or C18 stationary phase provides the necessary hydrophobic interactions to retain the molecule. A C18 column generally offers greater retention for moderately polar compounds, which is beneficial for resolving closely related impurities.
-
Mobile Phase pH Control: The presence of both a basic imidazole nitrogen and an acidic carboxylic acid group makes pH control critical. Operating at an acidic pH (e.g., pH 2.5-4.5) serves two purposes: it protonates the basic nitrogen and suppresses the ionization of the carboxylic acid.[4][5] This uniform ionization state prevents peak tailing and ensures sharp, symmetrical peaks, which are essential for accurate quantification. An acidic modifier like orthophosphoric acid or formic acid is commonly used.
-
Detector Selection: The fused aromatic system of the benzimidazole ring is a strong chromophore. UV-Vis detection is therefore ideal. A wavelength in the range of 254 nm to 288 nm is typically effective for benzimidazole derivatives, offering high sensitivity.[6]
Experimental Protocol: Purity by RP-HPLC
Objective: To determine the purity of this compound by area percent.
Instrumentation & Consumables:
-
HPLC System with UV Detector (e.g., Agilent 1260 Infinity II, Waters Alliance)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard: this compound, reference grade
-
Sample: Test article of this compound
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of 85% orthophosphoric acid to 1 L of HPLC-grade water. Filter and degas both mobile phases.
-
Standard Preparation: Accurately weigh about 10 mg of the reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 75 | 25 |
| 15.0 | 50 | 50 |
| 20.0 | 20 | 80 |
| 25.0 | 20 | 80 |
| 25.1 | 75 | 25 |
| 30.0 | 75 | 25 |
-
Analysis: Inject the diluent (blank), followed by the standard solution (five replicate injections for system suitability) and then the sample solution.
-
Calculations: Determine the area percent purity by integrating all peaks and calculating the percentage of the main peak area relative to the total peak area.
Data Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Structural Elucidation & Confirmation
While chromatography assesses purity, a combination of spectroscopic techniques is required for unambiguous confirmation of the molecular structure.
Mass Spectrometry (MS)
Principle: MS provides the exact molecular weight and, through fragmentation analysis (MS/MS), offers puzzle pieces of the molecular structure that confirm connectivity.
Scientific Rationale:
-
Ionization: Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, thermally labile molecules. Given the molecule's structure, it can be readily analyzed in both positive ion mode (protonating the imidazole nitrogen to form [M+H]⁺) and negative ion mode (deprotonating the carboxylic acid to form [M-H]⁻).[7]
-
Fragmentation: Collision-Induced Dissociation (CID) in an MS/MS experiment is expected to yield characteristic fragments. Key fragmentations would include the neutral loss of water (-18 Da), loss of the carboxylic acid group (-45 Da), and cleavage of the entire acetic acid side chain (-59 Da). The benzimidazole core itself is quite stable, but the cyclopropyl group may also fragment under higher energy.[8][9]
Protocol: LC-MS Analysis
-
LC System: Use the HPLC method described in Section 3.2.
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer.
-
Ionization Source: ESI, Positive and Negative modes.
-
Parameters (Positive Mode Example):
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂): 10 L/min
-
Gas Temperature: 325 °C
-
Scan Range: m/z 50-500
-
Collision Energy (for MS/MS): Ramp from 10-40 eV
-
Expected Mass Spectral Data:
| Ion | Mode | Calculated m/z | Observed m/z |
| [M+H]⁺ | Positive | 217.0972 | ~217.097 |
| [M-H]⁻ | Negative | 215.0826 | ~215.083 |
| [M+Na]⁺ | Positive | 239.0791 | ~239.079 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the gold standard for structural elucidation, providing detailed information about the H and C atomic environments and their connectivity.
Scientific Rationale:
-
¹H NMR: The spectrum will show distinct regions. Aromatic protons on the benzimidazole ring will appear downfield (typically 7.0-8.0 ppm). The methylene protons (-CH₂) of the acetic acid side chain will likely be a singlet around 4.5-5.5 ppm.[10] The cyclopropyl group protons will produce complex multiplets in the upfield region (0.5-2.0 ppm), a highly characteristic feature.[11] The carboxylic acid proton will be a broad singlet, often far downfield (>10 ppm), and its presence can be confirmed by D₂O exchange.
-
¹³C NMR: The spectrum will confirm the carbon count. Key signals include the carbonyl carbon of the acid (~170 ppm), aromatic carbons (110-150 ppm), the methylene carbon (~45-55 ppm), and the unique upfield signals for the cyclopropyl carbons (<20 ppm).[11]
-
2D NMR: Techniques like COSY (H-H correlation) and HSQC (C-H correlation) can be used to definitively assign all signals and confirm the connectivity between protons and carbons.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent such as DMSO-d₆. DMSO-d₆ is an excellent choice as it effectively solubilizes the compound and allows for the observation of the acidic proton.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra at room temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR identifies the functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Scientific Rationale: The FTIR spectrum provides a molecular fingerprint and confirms the presence of key functional groups.
-
-OH Stretch: A very broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[12]
-
-C=O Stretch: A strong, sharp peak around 1700-1750 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[10]
-
-C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region are indicative of the C=N and C=C bonds within the benzimidazole ring system.[13]
-
-C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ and cyclopropyl groups) appear just below 3000 cm⁻¹.[14]
Protocol: FTIR-ATR Analysis
-
Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.
Characteristic FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 2500-3300 (broad) | -COOH | O-H Stretch |
| ~3050 | Aromatic C-H | C-H Stretch |
| ~2950 | Aliphatic C-H | C-H Stretch |
| ~1720 | -COOH | C=O Stretch |
| ~1620, 1580 | Benzimidazole Ring | C=N, C=C Stretch |
| ~1200 | C-N | C-N Stretch |
Data Visualization: Structural Elucidation Workflow
Caption: Integrated workflow for structural confirmation.
Solid-State Characterization: Thermal Analysis
Principle: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the physical properties of the solid material, such as melting point, polymorphism, and thermal stability.
Scientific Rationale:
-
DSC: Provides a precise melting point, which is a key indicator of purity. A sharp melting endotherm suggests a highly pure, crystalline material. The presence of multiple thermal events could indicate polymorphism or the presence of solvates.
-
TGA: Measures changes in mass as a function of temperature. This is useful for identifying the presence of residual solvents or water (which would show weight loss at lower temperatures) and determining the onset of thermal decomposition. For a stable, anhydrous compound, significant weight loss should only occur at high temperatures.[15][16]
Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Conditions:
-
Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
TGA Conditions:
-
Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Conclusion
The analytical characterization of this compound requires a holistic and orthogonal approach. The protocols detailed in this note, from HPLC for purity assessment to a suite of spectroscopic (MS, NMR, FTIR) and thermal (DSC/TGA) techniques for identity and solid-state properties, provide a robust framework for its complete and reliable characterization. The synergy between these methods ensures that the identity, purity, and stability of the compound are established with the highest degree of scientific confidence, supporting its use in demanding research and development environments.
References
- 1. ijpsm.com [ijpsm.com]
- 2. PubChemLite - 2-(2-cyclopropyl-1h-1,3-benzodiazol-1-yl)acetic acid hydrochloride (C12H12N2O2) [pubchemlite.lcsb.uni.lu]
- 3. 97968-85-9|2-(2-Cyclopropyl-1H-benzo[d]imidazol-1-yl)acetic acid|BLD Pharm [bldpharm.com]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking [mdpi.com]
- 15. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Benzimidazole Derivatives as Energetic Materials: A Theoretical Study | Semantic Scholar [semanticscholar.org]
Application Note: A Stability-Indicating HPLC Method for the Analysis of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid. The developed method is suitable for the determination of the active pharmaceutical ingredient (API) in the presence of its degradation products, making it a valuable tool for stability studies, quality control, and formulation development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at a flow rate of 1.0 mL/min, with UV detection at 215 nm. The method was developed based on the known physicochemical properties of benzimidazole derivatives and validated through forced degradation studies under acidic, basic, oxidative, and photolytic stress conditions as per the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
This compound is a benzimidazole derivative with potential applications in pharmaceutical development. The benzimidazole moiety is a key pharmacophore in a variety of medicinally important compounds.[4] Ensuring the purity and stability of this compound is critical for its safety and efficacy. A reliable and validated analytical method is therefore essential for its quantitative determination and for monitoring its stability over time and under various environmental conditions.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[2][5] This application note provides a detailed protocol for a stability-indicating HPLC method specifically tailored for this compound. The method is designed to separate the parent compound from its potential degradation products, which may arise during synthesis, storage, or formulation.
Experimental
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Hydrochloric acid (HCl) (AR grade)
-
Sodium hydroxide (NaOH) (AR grade)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Dimethylformamide (DMF)
-
Deionized water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (25 mM Phosphate Buffer, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of DMF. Due to the compound's solubility in polar solvents, DMF is an appropriate choice.[4]
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with a 50:50 mixture of acetonitrile and water.
Method Validation: Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[1][2] A stock solution of this compound at 1 mg/mL in DMF was used for the stress studies.
Acid Hydrolysis
To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat the mixture at 80 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to 10 mL with a 50:50 acetonitrile/water mixture.
Base Hydrolysis
To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat the mixture at 80 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to 10 mL with a 50:50 acetonitrile/water mixture.
Oxidative Degradation
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with a 50:50 acetonitrile/water mixture.
Photolytic Degradation
Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Dilute to 10 mL with a 50:50 acetonitrile/water mixture. A control sample should be kept in the dark.
Results and Discussion
The developed HPLC method provided a sharp, symmetrical peak for this compound with a retention time of approximately 12.5 minutes. The gradient elution allowed for the effective separation of the parent peak from various degradation products generated during the forced degradation studies.
Figure 1: Analytical Workflow
References
Application Notes and Protocols for In Vitro Antimicrobial Assay of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
Authored by: Senior Application Scientist
Date: January 4, 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antimicrobial assays of the novel compound, (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid. Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antimicrobial effects against a range of pathogens.[1][2][3][4] This guide details the necessary protocols, from compound preparation to the determination of key antimicrobial metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6][7][8][9]
Introduction: The Promise of Benzimidazole Derivatives
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery.[2][3] Its structural similarity to naturally occurring purines allows it to interact with various biological targets, leading to a wide array of therapeutic applications.[10][11] Numerous benzimidazole derivatives have been commercialized as anthelmintics, antifungals, proton pump inhibitors, and antihistamines.[1][12] The emergence of multidrug-resistant microbial strains presents a critical global health challenge, necessitating the development of new antimicrobial agents. Benzimidazole derivatives have shown considerable promise in this area, with studies demonstrating their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[13][14][15]
The compound of interest, this compound, incorporates a cyclopropyl group at the 2-position and an acetic acid moiety at the 1-position of the benzimidazole ring. These substitutions are hypothesized to modulate the compound's physicochemical properties and enhance its antimicrobial activity. This guide provides the foundational protocols to rigorously evaluate this hypothesis in a laboratory setting.
Compound Profile: this compound
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| Appearance | (To be determined experimentally) |
| Solubility | Initial solubility testing is crucial. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of novel compounds. Subsequent dilutions should be made in the appropriate broth medium. It is critical to determine the maximum tolerable concentration of the solvent (e.g., DMSO) that does not affect microbial growth. |
| Storage | Store the compound as a dry powder at 2-8°C, protected from light and moisture. Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. |
Foundational In Vitro Antimicrobial Assays
Two primary methods are recommended for the initial screening and characterization of the antimicrobial activity of this compound: the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the subsequent assay to determine the Minimum Bactericidal Concentration (MBC). A qualitative assessment using the Kirby-Bauer Disk Diffusion method can also be employed for preliminary screening.
3.1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17] This method is highly standardized and allows for the testing of multiple compounds against various microbial strains simultaneously in a 96-well microtiter plate format.[18][19]
Caption: Workflow for MIC determination using broth microdilution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Sterile 96-well, round-bottom microtiter plates
-
Selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Multipipettor and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL or 1280 µg/mL).[17]
-
Perform serial two-fold dilutions of the compound in CAMHB in separate tubes or a deep-well plate to create a range of concentrations at twice the final desired testing concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Plate Setup:
-
Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest 2X concentration of the test compound to the first column of wells.
-
Perform serial two-fold dilutions across the plate by transferring 100 µL from one column to the next, mixing thoroughly. Discard 100 µL from the last dilution column.
-
This will result in wells containing 100 µL of varying concentrations of the test compound.
-
Include a positive control (a known antibiotic), a negative/sterility control (broth only), and a growth control (broth with inoculum, no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well (except the sterility control).
-
The final volume in each well will be 200 µL, and the compound concentrations will be halved to their final testing concentrations.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
-
3.2. Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[20][21] This assay is a crucial next step after determining the MIC to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Caption: Workflow for MBC determination following an MIC assay.
Materials:
-
MIC plate from the previous experiment
-
Nutrient agar or Mueller-Hinton agar plates
-
Micropipette and sterile tips
-
Incubator (35-37°C)
Procedure:
-
Subculturing:
-
Following the MIC reading, select the wells corresponding to the MIC and higher concentrations where no growth was observed.
-
Mix the contents of each selected well thoroughly.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each of these clear wells onto a separate, appropriately labeled agar plate.[22]
-
Spread the aliquot evenly across the surface of the agar.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
3.3. Preliminary Screening: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer method is a qualitative or semi-quantitative assay that provides a preliminary assessment of antimicrobial activity.[23] It involves placing paper disks impregnated with the test compound onto an agar plate uniformly inoculated with a microorganism.[24][25][26] The compound diffuses into the agar, and if it is effective, a zone of growth inhibition will appear around the disk.
Materials:
-
This compound
-
Sterile 6-mm paper disks
-
Mueller-Hinton agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile forceps
Procedure:
-
Disk Preparation:
-
Prepare a solution of the test compound at a known concentration.
-
Impregnate sterile paper disks with a precise volume of the compound solution and allow them to dry completely in a sterile environment.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized microbial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.[23][24]
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Placement and Incubation:
-
Using sterile forceps, place the impregnated disks onto the agar surface, pressing gently to ensure full contact.[27]
-
Include a positive control disk (known antibiotic) and a negative control disk (solvent only).
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (in millimeters) around each disk.[25]
-
The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Data Presentation and Interpretation
For robust analysis, it is recommended to test the compound against a panel of clinically relevant microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.
Hypothetical Antimicrobial Activity Data
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | Positive | 8 | 16 | 22 |
| Enterococcus faecalis ATCC 29212 | Positive | 16 | 64 | 18 |
| Escherichia coli ATCC 25922 | Negative | 32 | >128 | 15 |
| Pseudomonas aeruginosa ATCC 27853 | Negative | 64 | >128 | 12 |
| Candida albicans ATCC 90028 | N/A (Fungus) | 16 | 32 | 19 |
| Ciprofloxacin (Control) | N/A | (Varies by organism) | (Varies by organism) | (Varies by organism) |
Interpretation:
-
Bactericidal vs. Bacteriostatic: The relationship between the MBC and MIC is used to determine the nature of the antimicrobial action. If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. If the ratio is > 4, it is considered bacteriostatic.[22]
-
Spectrum of Activity: The range of microorganisms inhibited by the compound defines its spectrum of activity. In the hypothetical data, the compound shows greater potency against Gram-positive bacteria and Candida albicans compared to Gram-negative bacteria.
Self-Validating Systems and Quality Control
To ensure the trustworthiness and reproducibility of the results, strict adherence to quality control measures is essential.
-
Standard Strains: Always include reference strains with known susceptibility profiles (e.g., ATCC strains) in each assay.[28]
-
Controls: As detailed in the protocols, every experiment must include sterility, growth, and positive controls.
-
Standardization: The inoculum density is a critical variable. Always use a McFarland standard for turbidity adjustment.
-
Adherence to Standards: Methodologies should align with the latest guidelines from CLSI (e.g., M07, M100) and EUCAST.[6][7][29][30][31][32] These documents provide detailed procedures and quality control ranges for reference strains.[5][8][9][28]
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro antimicrobial evaluation of this compound. Positive results from these assays, particularly potent MIC and bactericidal activity against resistant strains, would warrant further investigation. Subsequent studies could include time-kill kinetics assays, mechanism of action studies (e.g., targeting DNA gyrase, cell wall synthesis), and in vivo efficacy studies in animal models of infection. The structural versatility of the benzimidazole scaffold offers numerous opportunities for further chemical modification to optimize potency and pharmacokinetic properties, paving the way for the development of novel antimicrobial therapeutics.[3]
References
- 1. rroij.com [rroij.com]
- 2. journalwjbphs.com [journalwjbphs.com]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. goums.ac.ir [goums.ac.ir]
- 7. iacld.com [iacld.com]
- 8. ESCMID: EUCAST [escmid.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. rjptonline.org [rjptonline.org]
- 13. acgpubs.org [acgpubs.org]
- 14. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DSpace [wlv.openrepository.com]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 20. microchemlab.com [microchemlab.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 23. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 24. asm.org [asm.org]
- 25. microbenotes.com [microbenotes.com]
- 26. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 27. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 28. szu.gov.cz [szu.gov.cz]
- 29. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 30. darvashco.com [darvashco.com]
- 31. EUCAST: Expert Rules [eucast.org]
- 32. EUCAST: Guidance Documents [eucast.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
Welcome to the dedicated technical support guide for the synthesis of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and nuanced challenges encountered during the multi-step synthesis of this valuable benzimidazole derivative. Drawing from established chemical principles and field-proven methodologies, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to enhance the efficiency, yield, and purity of your synthesis.
I. Synthetic Workflow Overview
The synthesis of this compound is typically achieved through a three-step sequence. Each stage presents its own set of challenges that can impact the overall success of the synthesis.
Caption: Overall synthetic route for this compound.
II. Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues that may arise during your experiments, providing insights into their root causes and offering actionable solutions.
Step 1: Condensation to form 2-Cyclopropyl-1H-benzimidazole
Problem 1: Low to no yield of the desired 2-cyclopropyl-1H-benzimidazole.
-
Possible Causes & Solutions:
-
Inadequate Dehydration: The condensation of o-phenylenediamine and a carboxylic acid is a dehydration reaction.[1][2] Insufficiently high temperatures or the absence of a strong dehydrating agent can stall the reaction.
-
Starting Material Purity: o-Phenylenediamine is susceptible to oxidation, leading to colored impurities that can inhibit the reaction.
-
Solution: Use freshly purified o-phenylenediamine. Recrystallization from a suitable solvent or purification by sublimation can be effective.[3]
-
-
Insufficient Reaction Time: This condensation can be slow.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials persist, extend the reaction time.
-
-
Problem 2: Formation of a dark, tar-like substance.
-
Possible Causes & Solutions:
-
Excessive Temperature or Prolonged Heating: Overheating can lead to the decomposition of starting materials and products, resulting in polymerization and charring.[3]
-
Solution: Carefully control the reaction temperature. If using an oil bath, ensure uniform heating. Consider using microwave irradiation as an alternative heating method, which can significantly reduce reaction times and minimize byproduct formation.[4]
-
-
Oxidation of o-Phenylenediamine: As mentioned, this starting material is air-sensitive.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[3]
-
-
Step 2: N-Alkylation with Ethyl Chloroacetate
Problem 3: Formation of a mixture of N-1 and N-3 regioisomers.
-
Possible Causes & Solutions:
-
Tautomerism and Ambident Nucleophilicity: The benzimidazole core exists in tautomeric forms, and the deprotonated benzimidazolide anion is an ambident nucleophile, allowing for alkylation at either nitrogen.
-
Solution 1 (Kinetic vs. Thermodynamic Control): The choice of base and solvent system is critical in directing regioselectivity. The use of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) typically favors the formation of the thermodynamically more stable N-1 isomer.[5][6][7] Weaker bases like potassium carbonate (K2CO3) in polar protic solvents may lead to mixtures.[8]
-
Solution 2 (Steric Hindrance): The cyclopropyl group at the 2-position may exert some steric influence, potentially favoring alkylation at the less hindered N-1 position.
-
-
Caption: Decision tree for troubleshooting N-alkylation regioselectivity.
Problem 4: Low yield of the N-alkylated product.
-
Possible Causes & Solutions:
-
Incomplete Deprotonation: If the base is not strong enough to fully deprotonate the benzimidazole, the concentration of the reactive nucleophile will be low.
-
Solution: Use a slight excess of a strong base like NaH to ensure complete deprotonation.
-
-
Reaction Temperature: The reaction may be sluggish at room temperature.
-
Solution: Gentle heating (e.g., 40-60 °C) can increase the reaction rate. Monitor by TLC to avoid the formation of byproducts.
-
-
Step 3: Hydrolysis of the Ethyl Ester
Problem 5: Incomplete hydrolysis to the carboxylic acid.
-
Possible Causes & Solutions:
-
Insufficient Hydrolysis Time or Reagent: The ester may be sterically hindered, requiring more forcing conditions for complete saponification.
-
Solution: Increase the reaction time, the temperature (reflux), or the concentration of the base (e.g., NaOH or KOH). A co-solvent like ethanol or methanol with water can improve the solubility of the ester.
-
-
Equilibrium: The hydrolysis is a reversible reaction.
-
Solution: Use a significant excess of water to drive the equilibrium towards the product.
-
-
Purification Challenges
Problem 6: Difficulty in purifying the final product, this compound.
-
Possible Causes & Solutions:
-
Zwitterionic Nature: The final product contains both a basic benzimidazole moiety and an acidic carboxylic acid group, making it zwitterionic at its isoelectric point. This can lead to poor solubility in many organic solvents and streaking on normal-phase silica gel chromatography.[9]
-
Solution 1 (Isoelectric Point Precipitation): After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule. The zwitterionic product should precipitate out and can be collected by filtration.
-
Solution 2 (Recrystallization): If impurities are present, recrystallization from a suitable solvent system (e.g., water/ethanol, water/acetic acid) can be an effective purification method.
-
Solution 3 (Reverse-Phase Chromatography): If chromatographic separation is necessary, reverse-phase (C18) column chromatography is generally more suitable for polar and zwitterionic compounds than normal-phase silica gel.[9]
-
-
III. Optimized Protocol Summary
The following table provides a summary of recommended starting conditions for each step of the synthesis. Note that optimization may be required for specific laboratory setups and scales.
| Step | Parameter | Recommended Condition | Rationale |
| 1. Condensation | Catalyst/Solvent | Polyphosphoric acid (PPA) | Acts as both catalyst and dehydrating agent. |
| Temperature | 160-180 °C | Ensures efficient dehydration and cyclization. | |
| Atmosphere | Inert (N₂ or Ar) | Minimizes oxidation of o-phenylenediamine.[3] | |
| 2. N-Alkylation | Base | Sodium Hydride (NaH) (1.1 eq) | Strong base for complete deprotonation, favors N-1 isomer.[5][7] |
| Solvent | Anhydrous THF or DMF | Aprotic solvent system favors N-1 regioselectivity.[5][7] | |
| Reagent | Ethyl Chloroacetate (1.1 eq) | Standard alkylating agent for this transformation. | |
| Temperature | 0 °C to 50 °C | Allows for controlled reaction; gentle heating may be required. | |
| 3. Hydrolysis | Reagent | NaOH (2-3 eq) in H₂O/EtOH | Ensures complete saponification.[10] |
| Temperature | Reflux | Drives the reaction to completion. | |
| Purification | Method | Isoelectric point precipitation | Exploits the zwitterionic nature for non-chromatographic purification. |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different carboxylic acid derivative for the initial condensation instead of cyclopropanecarboxylic acid? A1: Yes, this is a versatile reaction. Other derivatives such as cyclopropanecarbonyl chloride or even cyclopropanecarboxaldehyde (which would require an oxidative cyclization) can be used, though reaction conditions would need to be adjusted accordingly. The use of the carboxylic acid itself is often the most direct route.[11]
Q2: I am observing the formation of a di-alkylated (quaternary salt) byproduct during the N-alkylation step. How can I avoid this? A2: The formation of a quaternary benzimidazolium salt can occur if the N-alkylated product undergoes a second alkylation. To minimize this, ensure you do not use a large excess of the alkylating agent (ethyl chloroacetate). Adding the alkylating agent slowly to the reaction mixture can also help maintain a low instantaneous concentration, disfavoring the second alkylation.
Q3: What is the best way to monitor the progress of the hydrolysis step? A3: TLC is an effective method. Spot the reaction mixture against the starting ethyl ester. The product, being a carboxylic acid, will have a different Rf value and may streak on the TLC plate. A more quantitative method is HPLC, which can clearly resolve the starting material and the product.
Q4: Is it possible to perform the N-alkylation and hydrolysis in a one-pot procedure? A4: While potentially feasible, a one-pot procedure is not recommended without careful optimization. The conditions for N-alkylation (anhydrous, strong base) are incompatible with the aqueous conditions required for hydrolysis. A sequential, one-pot process would require quenching the alkylation reaction, solvent exchange, and then addition of the hydrolysis reagents, which may not offer a significant advantage over a two-step process with a workup in between.
V. References
-
Reddit discussion on purification of zwitterionic compounds. (2022). r/Chempros. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Optimizing Cyclocondensation of o-Phenylenediamine. BenchChem.
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). MDPI. --INVALID-LINK--
-
The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. (n.d.). ResearchGate.
-
Methods of obtaining benzimidazole carboxylic acids (Review). (2025). ResearchGate.
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry, 34(4). --INVALID-LINK--
-
Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). ResearchGate. --INVALID-LINK--
-
Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. (2024). Figshare. --INVALID-LINK--
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). National Institutes of Health. --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Journal of Organic Chemistry, 17, 1938-1951. --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Institutes of Health. --INVALID-LINK--
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. --INVALID-LINK--
-
O-phenylenediamine is condensed with a carboxylic acid. (n.d.). ResearchGate.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. --INVALID-LINK--
-
Methods for Synthesizing Benzimidazole Carboxylic Acids. (n.d.). ResearchGate.
-
Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). National Institutes of Health. --INVALID-LINK--
-
Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. (2022). GSC Online Press. --INVALID-LINK--
-
2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt. (n.d.). ResearchGate.
-
Unlocking the Potential of Ethyl 2-Cyclopropylideneacetate: A Technical Guide for Researchers. (2025). BenchChem.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Item - Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 5. d-nb.info [d-nb.info]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.ucc.ie [research.ucc.ie]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Cyclopropyl-1H-Benzimidazole
Welcome to the technical support center for the synthesis of 2-cyclopropyl-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this important synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your reaction conditions to achieve higher yields and purity.
Introduction
The synthesis of 2-cyclopropyl-1H-benzimidazole, a valuable scaffold in medicinal chemistry, typically involves the condensation of o-phenylenediamine with cyclopropanecarboxylic acid or its derivatives.[1] While seemingly straightforward, this reaction can be prone to the formation of various side products, complicating purification and reducing overall yield. This guide provides a structured approach to identifying, understanding, and mitigating these unwanted reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yields are consistently low, and I observe a significant amount of unreacted o-phenylenediamine. What's causing this?
Possible Cause: Incomplete reaction due to suboptimal reaction conditions or insufficient activation of the carboxylic acid. The direct condensation of a carboxylic acid and an amine is often a slow process requiring high temperatures to drive off water.
Troubleshooting Guide:
-
Increase Reaction Temperature and Time: The condensation between o-phenylenediamine and cyclopropanecarboxylic acid often requires elevated temperatures, typically in the range of 180-250°C, to facilitate the removal of water and drive the reaction to completion.[1] Consider extending the reaction time if monitoring indicates a stalled reaction.
-
Use of a Dehydrating Agent or Dean-Stark Trap: To effectively remove the water formed during the reaction, a Dean-Stark trap can be employed when using a suitable solvent like toluene or xylene. Alternatively, adding a dehydrating agent can also be effective.
-
Acid Catalysis: The use of a strong acid catalyst, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), can significantly improve reaction rates by protonating the carboxylic acid, making it more electrophilic.[2][3]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times (to as little as 5-10 minutes) and improve yields (94-98%) for the condensation of o-phenylenediamine with cyclopropanecarboxaldehyde, a related starting material.[1] This method offers a catalyst-free and highly efficient alternative.[1]
Experimental Protocol: Optimization of Reaction Conditions
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine o-phenylenediamine (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq).
-
Catalyst Addition (Optional): Add a catalytic amount of p-TsOH (0.1 eq).
-
Solvent: Add a suitable high-boiling solvent such as toluene or xylene.
-
Heating: Heat the reaction mixture to reflux (typically 110-140°C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
FAQ 2: I'm observing a side product with a mass corresponding to the diacylated diamine. How can I prevent this?
Possible Cause: The formation of N,N'-dicyclopropyl-o-phenylenediamine occurs when both amine groups of the starting material react with cyclopropanecarbonyl chloride (if used) or under harsh reaction conditions with the carboxylic acid.
Troubleshooting Guide:
-
Control Stoichiometry: Use a slight excess of o-phenylenediamine (e.g., 1.2 equivalents) relative to the cyclopropanecarboxylic acid or its derivative. This will favor the formation of the mono-acylated intermediate.
-
Slow Addition of the Acylating Agent: If using cyclopropanecarbonyl chloride, add it dropwise to a solution of o-phenylenediamine at a low temperature (e.g., 0°C) to control the reaction rate and minimize over-acylation.
-
Milder Reaction Conditions: If using the carboxylic acid directly, avoid excessively high temperatures or prolonged reaction times, which can promote the second acylation.
Visualizing the Reaction Pathway
Caption: Competing pathways in the synthesis.
FAQ 3: My final product is showing impurities that are difficult to remove by standard column chromatography. What are they and how can I purify my product?
Possible Cause: Formation of structurally similar isomers or oligomeric byproducts. The self-condensation of o-phenylenediamine or side reactions involving the cyclopropyl ring under harsh acidic conditions can lead to complex impurity profiles. Additionally, colored impurities can arise from the oxidation of the diamine starting material.[4]
Troubleshooting Guide:
-
Recrystallization: This is often the most effective method for purifying benzimidazole derivatives. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions for crystallizing the desired product while leaving impurities in the mother liquor.
-
Activated Carbon Treatment: To remove colored impurities, dissolve the crude product in a suitable solvent and treat with activated carbon.[5] Heat the suspension briefly, then filter through celite to remove the carbon.
-
Acid-Base Extraction: Benzimidazoles are basic and can be protonated. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated benzimidazole will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified product extracted back into an organic solvent.
-
Use of o-phenylenediamine dihydrochloride: Utilizing the dihydrochloride salt of the starting material can lead to reduced color impurities and more homogenous mixing.[4]
Table 1: Common Side Products and Their Identification
| Side Product | Probable Cause | Identification (MS, NMR) | Mitigation Strategy |
| Unreacted o-phenylenediamine | Incomplete reaction | Matches starting material spectra | Increase temperature/time, use catalyst |
| N,N'-dicyclopropyl- o-phenylenediamine | Over-acylation | M+ peak corresponding to di-acylation, symmetric NMR signals | Control stoichiometry, slow addition of acylating agent |
| Oligomeric/Polymeric materials | High temperatures, strong acid | Broad, unresolved NMR signals, complex MS | Milder reaction conditions, shorter reaction times |
| Oxidized byproducts | Air sensitivity of o-phenylenediamine | Colored impurities | Use high-purity starting material, run under inert atmosphere |
Conclusion
The synthesis of 2-cyclopropyl-1H-benzimidazole, while a common transformation, requires careful control of reaction parameters to minimize side product formation. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their desired product. For further reading on benzimidazole synthesis, the Phillips method and various modern catalytic approaches offer a wealth of information.[6][7][8]
References
- 1. Buy 2-cyclopropyl-1H-benzimidazole | 16405-79-1 [smolecule.com]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. Vol. 11 No. 4(44) (2013) | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. ijariie.com [ijariie.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
avoiding 1,2-disubstitution in benzimidazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding 1,2-Disubstitution
Welcome to the technical support center for benzimidazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of benzimidazole synthesis, with a specific focus on controlling regioselectivity and avoiding the common pitfall of 1,2-disubstitution. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure your success in the lab.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a 2-substituted benzimidazole by condensing an o-phenylenediamine with an aldehyde, but I am consistently getting a significant amount of the 1,2-disubstituted product. What is causing this and how can I prevent it?
A1: This is a very common issue in benzimidazole synthesis. The formation of a 1,2-disubstituted benzimidazole as a byproduct occurs when two molecules of the aldehyde react with one molecule of the o-phenylenediamine.[1] The reaction proceeds through the formation of a 2-substituted benzimidazole, which then undergoes a subsequent N-alkylation (or N-benzylation if using an aromatic aldehyde) with a second molecule of the aldehyde.
Several factors can promote this undesired side reaction. Understanding and controlling these factors is key to achieving high selectivity for the desired 2-substituted product.
Key Factors Influencing 1,2-Disubstitution:
-
Stoichiometry: Using an excess of the aldehyde is a primary driver for the formation of the 1,2-disubstituted product.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy and opportunity for the second substitution to occur.
-
Catalyst: The choice of catalyst can significantly influence the reaction pathway. Some catalysts may promote the N-alkylation step.
-
Solvent: The polarity of the solvent can affect the reaction rates and selectivity. Aprotic solvents have been observed to favor the formation of 1,2-disubstituted benzimidazoles in some cases.[2][3]
Troubleshooting Steps to Minimize 1,2-Disubstitution:
-
Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio of the o-phenylenediamine to the aldehyde, or even a slight excess of the diamine.[1]
-
Optimize Reaction Temperature and Time: Start with milder reaction conditions. Many benzimidazole syntheses can proceed at room temperature or with gentle heating.[4][5] Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting materials are consumed and before significant formation of the 1,2-disubstituted product occurs.[6]
-
Solvent Selection: Experiment with different solvents. While there is no universal rule, polar protic solvents like ethanol, methanol, or even water can be good starting points for favoring the 2-substituted product.[1][2][3]
-
Catalyst Choice: If using a catalyst, consider its role in the reaction. For the synthesis of 2-substituted benzimidazoles, a catalyst that facilitates the initial cyclization without promoting the subsequent N-alkylation is ideal. A wide range of catalysts have been reported, including various acids, metal catalysts, and nanoparticles.[4][7] It may be necessary to screen different catalysts to find the one that provides the best selectivity for your specific substrates.
Table 1: Effect of Reaction Parameters on Product Selectivity
| Parameter | To Favor 2-Substituted Benzimidazole | To Favor 1,2-Disubstituted Benzimidazole |
| o-phenylenediamine:aldehyde ratio | 1:1 or slight excess of diamine | 1:2 or excess of aldehyde |
| Temperature | Room temperature or gentle heating | Elevated temperatures |
| Reaction Time | Monitor closely and stop upon completion | Prolonged reaction times |
| Solvent | Polar protic (e.g., ethanol, water) | Aprotic (e.g., toluene, chloroform) in some systems |
| Catalyst | Catalyst promoting selective cyclization | Catalyst promoting both cyclization and N-alkylation |
Experimental Protocol: Selective Synthesis of 2-Phenyl-1H-benzimidazole
-
Materials: o-phenylenediamine, Benzaldehyde, Ethanol, and a suitable catalyst (e.g., 10 mol% boric acid).[5]
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in ethanol (10 mL).
-
Add the catalyst (e.g., boric acid, 0.1 mmol) to the solution.
-
Add benzaldehyde (1 mmol) dropwise to the mixture while stirring at room temperature.
-
Monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent).
-
Once the o-phenylenediamine spot has disappeared, quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-phenyl-1H-benzimidazole.
-
Q2: I have already synthesized my 2-substituted benzimidazole and now I need to perform a selective N-alkylation to get the 1,2-disubstituted product. How can I control the regioselectivity of the N-alkylation?
A2: When your 2-substituted benzimidazole is unsymmetrical, N-alkylation can lead to two different regioisomers. Controlling the site of alkylation (the N-1 versus N-3 position) is a common challenge. The outcome of the N-alkylation is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or the alkylating agent will generally direct the incoming alkyl group to the less sterically hindered nitrogen atom.[8]
-
Electronic Effects: The electronic properties of the substituents on the benzimidazole ring can alter the nucleophilicity of the two nitrogen atoms. Electron-donating groups can increase the electron density and nucleophilicity of the nearby nitrogen, while electron-withdrawing groups will have the opposite effect.
-
Reaction Conditions: The choice of base and solvent plays a crucial role in determining the regioselectivity. The nature of the counter-ion of the benzimidazolide anion and its solvation can influence which nitrogen atom is more accessible for alkylation.[8]
Troubleshooting and Optimization Strategies for Regioselective N-Alkylation:
-
Base and Solvent Screening: This is often the most critical step. Common bases for N-alkylation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[9] Solvents can range from polar aprotic (like DMF and DMSO) to non-polar (like THF and toluene). It is highly recommended to perform a screen of different base/solvent combinations to find the optimal conditions for your desired isomer.[8]
-
Protecting Groups: In some cases, it may be necessary to introduce a protecting group to block one of the nitrogen atoms, perform the alkylation on the other, and then deprotect. This multi-step approach can provide excellent regioselectivity but at the cost of a longer synthetic route.
-
Directed C-H Functionalization: More advanced methods involve the use of directing groups to achieve regioselective C-H activation and subsequent N-alkylation, though these are typically more complex.
Workflow for Optimizing N-Alkylation Regioselectivity
Caption: A workflow diagram for optimizing the regioselectivity of N-alkylation of benzimidazoles.
Q3: When using a 4-substituted-1,2-diaminobenzene, I am obtaining a mixture of 5- and 6-substituted benzimidazoles. How can I control this type of regioselectivity?
A3: The formation of regioisomers when using an asymmetrically substituted o-phenylenediamine is a well-known challenge, particularly in methods like the Phillips-Ladenburg condensation which uses a carboxylic acid and a strong acid.[10][11][12][13] The regiochemical outcome is determined by the relative nucleophilicity of the two amino groups in the diamine.[10]
-
Electronic Effects: An electron-withdrawing group (e.g., -NO₂) on the phenylenediamine ring deactivates the adjacent amino group, making the more distant amino group more nucleophilic and more likely to react first.[10] Conversely, an electron-donating group (e.g., -CH₃, -OCH₃) activates the adjacent amino group.
Strategies to Improve Regioselectivity:
-
Modern Synthetic Methods: Classical methods often provide poor regioselectivity.[10] Newer synthetic strategies have been developed to address this issue. For instance, palladium-catalyzed cascade reactions have been shown to provide high regioselectivity in the synthesis of benzimidazolones from monosubstituted ureas and 1,2-dihaloaromatic systems.[14]
-
Stepwise Synthesis: A stepwise approach can offer better control. For example, one of the amino groups can be selectively protected, followed by acylation of the unprotected amino group, deprotection, and then cyclization. This ensures that the cyclization occurs in a specific orientation.
-
Chromatographic Separation: If a mixture of regioisomers is unavoidable, purification by column chromatography is often the most practical solution.[8] Developing an effective separation method using techniques like HPLC can be crucial.[15]
Q4: What are the best analytical techniques to differentiate and quantify the 2-substituted and 1,2-disubstituted benzimidazole isomers?
A4: Differentiating between these isomers is crucial for reaction monitoring and product characterization. Several analytical techniques are well-suited for this purpose:
-
Thin Layer Chromatography (TLC): TLC is an excellent initial tool for monitoring the progress of the reaction.[1][6] The 2-substituted and 1,2-disubstituted products will typically have different Rf values due to their differing polarities, allowing you to visually track the formation of each species.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice.[6][15][16][17] A well-developed HPLC method can provide excellent separation of the starting materials and the different product isomers, allowing for accurate determination of their relative amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most obvious difference will be the presence or absence of the N-H proton signal for the 2-substituted benzimidazole, which is absent in the 1,2-disubstituted product. Additionally, the introduction of a second substituent at the nitrogen will cause shifts in the aromatic protons.
-
¹³C NMR: The carbon chemical shifts in the benzimidazole core are sensitive to the substitution pattern, and ¹³C NMR can be a powerful tool for structural confirmation and differentiating between regioisomers.[18]
-
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the products. While the 2-substituted and 1,2-disubstituted products will have different molecular weights, MS is particularly useful in conjunction with a separation technique like HPLC (LC-MS) to identify the components of a reaction mixture.
Reaction Monitoring Workflow
Caption: A typical workflow for monitoring a benzimidazole synthesis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. adichemistry.com [adichemistry.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
Welcome to the technical support guide for the synthesis of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis. Drawing from established chemical principles and field data, this guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and final product purity.
Recommended Synthetic Workflow
The most reliable and widely adopted pathway to this compound involves a three-stage process. This approach maximizes control over selectivity and minimizes problematic side reactions.
-
Stage 1: Benzimidazole Ring Formation. Condensation of o-phenylenediamine with cyclopropanecarboxylic acid to form the core intermediate, 2-cyclopropyl-1H-benzimidazole. This is a variation of the classical Phillips-Ladenburg reaction.[1]
-
Stage 2: N-Alkylation. Reaction of the 2-cyclopropyl-1H-benzimidazole intermediate with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate) to yield ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate.
-
Stage 3: Saponification (Hydrolysis). Conversion of the ethyl ester intermediate to the final carboxylic acid product via base- or acid-catalyzed hydrolysis.[2]
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield is significantly lower than expected. Where should I start investigating?
A low overall yield in a multi-step synthesis is a common problem. The most effective strategy is to analyze each step independently.
-
Isolate and Characterize Intermediates: Do not proceed with the entire sequence in one pot. After Stage 1, isolate the 2-cyclopropyl-1H-benzimidazole and confirm its purity and yield. Do the same for the ethyl ester intermediate from Stage 2. This will pinpoint which stage is underperforming.
-
Monitor Reactions: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of products at set time intervals (e.g., every hour). This will tell you if a reaction is stalling or generating significant byproducts.
-
Review Stoichiometry and Reagent Quality: Double-check all calculations. Ensure your reagents have not degraded; o-phenylenediamine, for instance, is susceptible to air oxidation and can darken over time, which may impact the initial condensation reaction.
Caption: A logical workflow for troubleshooting low yield issues in the synthesis.
Q2: The initial condensation (Stage 1) is not going to completion. How can I improve the yield of 2-cyclopropyl-1H-benzimidazole?
This condensation reaction typically requires harsh conditions to drive the dehydration and cyclization.[1][3]
-
Thermal Conditions: The reaction often necessitates high temperatures, sometimes between 180-250°C, especially when using mineral acids like HCl.[1] If your yield is low, ensure your reaction temperature is adequate and stable.
-
Catalyst Choice: Polyphosphoric acid (PPA) is an excellent alternative to mineral acids as it serves as both the catalyst and a dehydrating agent. If using PPA, ensure vigorous stirring as the medium is viscous.
-
Microwave Chemistry: For faster, more efficient reactions, consider microwave-assisted synthesis. This technique can often reduce reaction times from hours to minutes and improve yields by providing uniform, rapid heating.
-
Water Removal: The reaction produces water. If not effectively removed, it can inhibit the reaction from reaching completion due to Le Chatelier's principle. If running the reaction in a solvent like xylene, using a Dean-Stark apparatus to physically remove water can significantly improve yield.[3]
Q3: During the N-alkylation step (Stage 2), I'm getting a mixture of products and unreacted starting material. What's going wrong?
This is the most critical step for yield optimization and often the source of multiple issues.
-
Incomplete Deprotonation: The N-H of the benzimidazole (pKa ~13) must be deprotonated to form the nucleophilic benzimidazolide anion. If you are using a weak base like potassium carbonate (K2CO3), the equilibrium may not fully favor the anion. Ensure the base is anhydrous and used in sufficient excess (typically 1.5-2.0 equivalents). For a more robust reaction, a stronger base like sodium hydride (NaH) can be used, which will irreversibly deprotonate the benzimidazole.
-
Solvent Choice: The solvent must be aprotic and polar enough to dissolve the reagents. Dimethylformamide (DMF) and acetonitrile are common choices.[1] DMF is particularly effective as it readily dissolves the benzimidazolide salt. Ensure your solvent is anhydrous, as water will quench the anion.
-
Reaction Temperature: While heating can accelerate the reaction, excessive temperatures (>80-100°C) can lead to decomposition of the alkylating agent or other side reactions. A temperature range of 40-60°C is often a good starting point.
Q4: I'm observing a significant, less polar side product in my alkylation reaction. What could it be?
The most likely culprit is the 1,3-dialkylated benzimidazolium salt . Because the two nitrogen atoms in the 2-cyclopropyl-1H-benzimidazole tautomerize, both are susceptible to alkylation. The second alkylation forms a positively charged salt, which may appear as a distinct spot on TLC.
-
Control Stoichiometry: To prevent this, use the alkylating agent (ethyl bromoacetate) as the limiting reagent. A slight excess (1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without promoting significant dialkylation.
-
Slow Addition: Add the ethyl bromoacetate dropwise to the solution of the deprotonated benzimidazole at a controlled temperature (e.g., 0°C or room temperature). This maintains a low instantaneous concentration of the alkylating agent, favoring mono-alkylation.
Q5: The final hydrolysis of the ester (Stage 3) is sluggish or incomplete. How can I drive it to completion?
Ester hydrolysis is generally a robust reaction, but issues can arise.
-
Base-Mediated (Saponification): This is the most common method. Use a significant excess of a strong base like NaOH or KOH (e.g., 3-5 equivalents) in an aqueous/alcoholic solvent mixture (e.g., water/ethanol). Heating to reflux is often necessary to ensure complete conversion. The reaction is complete when a clear, homogeneous solution is formed (as the sodium salt of the carboxylic acid is water-soluble).
-
Acid-Catalyzed Hydrolysis: Refluxing in aqueous acid (e.g., 6M HCl) is also effective.[2]
-
Monitoring: The starting ester is significantly more non-polar than the resulting carboxylate salt. Monitor the reaction via TLC (a suitable mobile phase would be 20-30% methanol in dichloromethane) until the starting ester spot completely disappears. Upon acidification during workup, the carboxylic acid product will precipitate or can be extracted.
Frequently Asked Questions (FAQs)
Q1: Why is a two-step alkylation-hydrolysis preferred over direct alkylation of 2-cyclopropyl-1H-benzimidazole with chloroacetic acid?
While seemingly more direct, reacting the benzimidazole with chloroacetic acid is problematic. The basic conditions required for the N-alkylation would deprotonate the carboxylic acid of the alkylating agent, creating a carboxylate anion. This dianionic species is a poor electrophile and will not readily participate in the SN2 reaction.
Furthermore, attempting to alkylate a pre-existing (1H-benzimidazol-2-yl)-acetic acid derivative can lead to undesirable side reactions like decarboxylation under the reaction conditions.[4] The ester protection strategy (alkylation with an ester followed by hydrolysis) is a classic and reliable method to circumvent these issues.
Q2: Which base is optimal for the N-alkylation of 2-cyclopropyl-1H-benzimidazole?
The "optimal" base depends on factors like desired reactivity, safety protocols, and cost. Sodium hydride (NaH) is highly effective but requires careful handling due to its flammability. Potassium carbonate (K2CO3) is safer and cheaper but may result in slower reaction times or incomplete conversion.
| Base | pKa (Conjugate Acid) | Common Solvent | Pros | Cons/Safety Notes |
| NaH | ~36 | DMF, THF | Irreversible deprotonation, fast reaction rates, high yield. | Highly flammable, reacts violently with water. Requires inert atmosphere (N2/Ar). |
| K2CO3 | 10.3 | DMF, Acetonitrile | Inexpensive, easy to handle, safe. | Slower reaction, may not go to completion, requires higher temps. |
| Cs2CO3 | 10.3 | DMF, Acetonitrile | More soluble than K2CO3, can accelerate reaction rates. | Significantly more expensive than K2CO3. |
| DBU | 13.5 | Acetonitrile, THF | Strong, non-nucleophilic organic base, good solubility. | Can be difficult to remove during workup, relatively expensive. |
Q3: What are the best practices for purifying the final this compound?
-
Acid-Base Extraction: After hydrolysis, the product exists as a carboxylate salt in the aqueous layer. A common purification technique is to wash this aqueous layer with an organic solvent (like ethyl acetate or ether) to remove any non-polar, neutral impurities.
-
Precipitation/Crystallization: Carefully acidify the clean aqueous layer with an acid like HCl or acetic acid to a pH of ~4-5. The final product is zwitterionic and often has low solubility at its isoelectric point, causing it to precipitate out of the solution. The solid can then be collected by filtration.[5]
-
Recrystallization: For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water or methanol/water mixture.[2]
Q4: How can I effectively monitor the progress of each reaction step?
Thin Layer Chromatography (TLC) is the most convenient method.
-
Stationary Phase: Use standard silica gel plates (Silica Gel 60 F254).
-
Mobile Phase (Eluent):
-
Stage 1 (Condensation): A moderately polar eluent like 50-70% Ethyl Acetate in Hexanes will work well. The product, 2-cyclopropyl-1H-benzimidazole, will be more polar than o-phenylenediamine.
-
Stage 2 (Alkylation): 30-50% Ethyl Acetate in Hexanes. The product ester will be less polar than the starting benzimidazole.
-
Stage 3 (Hydrolysis): A more polar system is needed. 10-20% Methanol in Dichloromethane is a good choice. The final acid product will be significantly more polar (lower Rf) than the starting ester.
-
-
Visualization: Visualize the spots under a UV lamp at 254 nm. Staining with potassium permanganate can also be used if compounds are not UV-active.
Key Mechanistic Insight: N-Alkylation
The N-alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. Understanding this is key to troubleshooting.
-
Deprotonation: The base removes the acidic proton from the N-1 position of the benzimidazole ring, creating a potent nucleophile (the benzimidazolide anion). This is the rate-determining step when using weaker bases like K2CO3.
-
Nucleophilic Attack: The anionic nitrogen atom attacks the electrophilic carbon of the ethyl bromoacetate, which bears the leaving group (Br-).
-
Displacement: The bromide ion is displaced, forming the new N-C bond and yielding the desired ethyl ester product.
Caption: Simplified mechanism of the SN2 N-alkylation reaction.
References
- 1. Buy 2-cyclopropyl-1H-benzimidazole | 16405-79-1 [smolecule.com]
- 2. This compound | 97968-85-9 | Benchchem [benchchem.com]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
Welcome to the technical support guide for the purification of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid (CAS No. 97968-85-9). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during the purification of this compound. The information herein is structured to offer not just procedural steps, but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the N-alkylation of 2-cyclopropyl-1H-benzimidazole with an haloacetic acid ester (e.g., ethyl bromoacetate), followed by saponification (hydrolysis) of the resulting ester.
Expected Impurities:
-
Unreacted Starting Materials: 2-cyclopropyl-1H-benzimidazole.
-
Intermediate Species: The ethyl or methyl ester of this compound is a very common impurity resulting from incomplete hydrolysis.[1]
-
Side-Products: Highly colored condensation products or other side-products from the initial benzimidazole synthesis may persist.[2]
-
Reagents: Residual acids or bases used in the reaction.
Q2: What is the single most effective, scalable method for purifying this compound?
A2: For multi-gram scale purification, an acid-base extraction is the most robust and efficient method.[3][4] This technique leverages the carboxylic acid functional group, which allows for selective extraction into an aqueous basic solution, leaving neutral or basic impurities behind in the organic layer.[5][6] The purified acid is then recovered by acidifying the aqueous layer, causing it to precipitate out.[4][5] This method is often followed by a final recrystallization step to achieve high purity.
Q3: How do I confirm the purity of my final product?
A3: A combination of analytical techniques is recommended:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly assess the number of components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can reveal the presence of impurities, even at low levels.
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative purity analysis.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Issue 1: Low Yield After Acid-Base Extraction and Precipitation
Question: "I performed an acid-base extraction, but after acidifying the aqueous layer, I recovered very little of my product. Where did it go?"
Answer: This is a common issue that can arise from several factors related to pH control and solubility.
Root Causes & Solutions:
-
Incomplete Extraction into Base: The carboxylic acid must be fully deprotonated to its carboxylate salt to be soluble in the aqueous layer.
-
Explanation: The pKa of a benzimidazole-based carboxylic acid is typically in the range of 3-5. To ensure complete deprotonation, the pH of the aqueous solution should be at least 2 pH units above the pKa.[7]
-
Solution: Use a sufficiently strong base. While sodium bicarbonate (NaHCO₃) can work, a 1-2 M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) is more effective at ensuring a high pH for complete extraction.[5][7] Swirl the separatory funnel vigorously and allow adequate time for the extraction to occur.
-
-
Incomplete Precipitation upon Acidification: The carboxylate salt must be fully protonated back to the neutral carboxylic acid to become insoluble in water and precipitate.
-
Explanation: To ensure precipitation, the pH of the aqueous solution must be lowered to at least 2 pH units below the pKa of the acid.[7]
-
Solution: Add a strong acid (e.g., 1-3 M HCl) dropwise while vigorously stirring the aqueous solution.[4] Monitor the pH with pH paper or a meter, aiming for a final pH of ~2. Continue adding acid until no further precipitation is observed.
-
-
Product "Oiling Out" or Forming a Fine Suspension: If the product doesn't form a filterable solid upon acidification, it can be difficult to collect.
-
Solution: If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, extract the acidified aqueous solution with an organic solvent like ethyl acetate or dichloromethane.[6] The protonated acid will move back into the organic layer, which can then be dried and concentrated to recover the product.[6][7]
-
Issue 2: The Final Product is an Oil or Gummy Solid and Fails to Crystallize
Question: "After removing the solvent from my final purification step, the product is a sticky oil, not the expected solid. How can I solidify it?"
Answer: This often indicates the presence of residual solvent or impurities that are inhibiting crystallization.
Solutions:
-
Trituration: This is the first technique to try. Add a small amount of a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the mixture. The product should solidify, while the impurities are washed away.
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the material under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Recrystallization: This is the most powerful technique for obtaining pure crystalline solids.
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Based on the structure, good starting points are ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water or ethyl acetate/heptane.[7]
-
Procedure: a. Place the crude solid/oil in an Erlenmeyer flask. b. Add the minimum amount of hot solvent required to fully dissolve the material. c. Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. d. If no crystals form, try scratching the inner wall of the flask or adding a seed crystal. e. Once crystals have formed, cool the flask in an ice bath to maximize precipitation. f. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. g. Dry the crystals under vacuum.
Issue 3: Persistent Impurity Observed by TLC/NMR
Question: "My NMR spectrum shows a persistent impurity. TLC shows a spot very close to my product spot. How can I remove it?"
Answer: This scenario requires a more refined purification strategy, often combining techniques. The most likely persistent impurity is the unhydrolyzed ester precursor.
Workflow for Removing Stubborn Impurities:
The following diagram illustrates a decision-making process for tackling a persistent impurity.
Caption: Decision tree for advanced purification.
Detailed Steps:
-
If the Ester is Present: The hydrolysis (saponification) reaction may have been incomplete. Re-subject the crude material to the hydrolysis conditions (e.g., reflux in ethanol/water with NaOH) to drive the reaction to completion. Afterwards, perform the standard acid-base workup.
-
If a Neutral Impurity is Present: A carefully executed acid-base extraction should remove it. Dissolve the crude material in an organic solvent (like ethyl acetate). Wash this solution multiple times with an aqueous base (e.g., 1M NaOH). Combine the aqueous layers and discard the organic layer, which contains the neutral impurity. Proceed to acidify the aqueous layer to precipitate your product.
-
Column Chromatography: If other methods fail, silica gel column chromatography is the final option. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid is a good starting point. The added acid helps to keep the carboxylic acid protonated and prevents streaking on the silica gel.
Data Summary Table
| Purification Method | Primary Target Impurities | Typical Purity | Scale | Pros | Cons |
| Acid-Base Extraction | Neutral compounds, basic compounds, unreacted starting materials[3][5] | 90-98% | mg to kg | High capacity, cost-effective, simple | Less effective for acidic impurities |
| Recrystallization | Impurities with different solubility profiles | >99% | mg to kg | Yields high-purity crystalline solid | Can have significant yield loss |
| Trituration | Minor, highly soluble impurities, residual solvent | >95% | mg to g | Fast, simple, good for initial cleanup | Not effective for major impurities |
| Column Chromatography | Impurities with different polarity | >99% | mg to g | High resolution for difficult separations | Solvent intensive, slow, limited scale |
Purification Workflow: A Visual Guide
The following diagram outlines the standard, most effective purification sequence for this compound starting from a crude reaction mixture post-synthesis.
Caption: Standard purification workflow.
References
- 1. This compound | 97968-85-9 | Benchchem [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. vernier.com [vernier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Recrystallization of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
Welcome to the technical support guide for the purification of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid. This document provides field-proven insights and troubleshooting workflows designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a successful and reproducible purification process.
Frequently Asked Questions (FAQs): First Principles
Q1: What are the ideal characteristics of a recrystallization solvent for this specific molecule?
An ideal solvent for recrystallizing this compound should exhibit a strong temperature-dependent solubility profile.[1][2] This means the compound should be sparingly soluble or insoluble in the solvent at room temperature but highly soluble at the solvent's boiling point.[1] This differential solubility is the cornerstone of the recrystallization technique, as it allows the compound to dissolve at high temperatures, leaving behind insoluble impurities, and then crystallize in a pure form upon cooling, leaving soluble impurities in the solvent (mother liquor).
Q2: How does the molecular structure of this compound influence solvent selection?
The structure of your compound presents a classic purification challenge due to its amphiphilic nature. It contains:
-
A polar, acidic carboxylic acid group (-COOH), which favors polar protic solvents (like alcohols and water) and can engage in strong hydrogen bonding. Carboxylic acids are generally known to crystallize well.[3]
-
A heterocyclic benzimidazole core , which is aromatic and contains both hydrogen bond donors (N-H, though substituted in this case) and acceptors. This part of the molecule contributes to moderate polarity.
-
A non-polar cyclopropyl group , which imparts hydrocarbon character and favors less polar solvents.
This combination means that a single solvent may be too effective (dissolves at all temperatures) or too ineffective (fails to dissolve even when hot).[2] Therefore, a binary solvent system, often a pair of miscible solvents with different polarities, is frequently the optimal choice for such molecules.[4][5] A common and effective pair for similar structures is an alcohol-water mixture.[6][7]
Q3: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the solid compound melts in the hot solvent before it dissolves, forming a liquid phase immiscible with the solvent.[5] Upon cooling, this oil may solidify into an amorphous mass, trapping impurities rather than forming a pure crystal lattice. The primary cause is using a solvent with a boiling point higher than the melting point of the solute.[5] To prevent this, select a solvent or solvent mixture with a boiling point comfortably below your compound's melting point. If oiling out occurs, you can try re-heating the solution and adding more of the "good" solvent to achieve complete dissolution before cooling slowly.
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
Before committing to a large-scale recrystallization, a systematic screening of potential solvents is critical. This minimizes loss of valuable material and identifies optimal conditions efficiently.
Methodology:
-
Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Add just enough to see if it dissolves (up to ~0.5 mL). Note the solubility in the cold solvent. Ideal solvents will show poor solubility.[4]
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the hot solvent dropwise until the solid dissolves completely.
-
Once dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent system.
Solvent Selection Guide Table:
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Expected Behavior |
| Water | 10.2 | 100 | Likely to be a poor solvent alone due to the non-polar groups, but excellent as an anti-solvent with alcohols.[3] |
| Ethanol | 4.3 | 78 | Good "dissolving" solvent. Likely to dissolve the compound when hot. An ethanol/water mixture is a prime candidate.[7][8] |
| Isopropanol | 3.9 | 82 | Similar to ethanol, may offer a slightly different solubility profile. |
| Acetone | 5.1 | 56 | A moderately polar aprotic solvent. Benzimidazoles have been recrystallized from acetone.[9] Low boiling point is advantageous for easy removal. |
| Ethyl Acetate | 4.4 | 77 | A common solvent for recrystallization of moderately polar compounds.[10] |
| Toluene | 2.4 | 111 | Less polar; may be useful if impurities are highly polar. Use with caution due to its high boiling point. |
| Heptane/Hexane | 0.1 | 98 / 69 | Non-polar. Unlikely to dissolve the compound alone but could be used as an anti-solvent with a more polar solvent like ethyl acetate. |
Data sourced from publicly available solvent property tables.
Protocol 2: Bulk Recrystallization using a Binary Solvent System (Ethanol/Water)
This protocol is based on the common practice for purifying benzimidazole derivatives with acidic functional groups.[6][7][11]
Methodology:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add the "good" solvent (Ethanol) portion-wise while heating the mixture to a gentle boil (use a hot plate with a stirrer). Add just enough ethanol to completely dissolve the solid.[1]
-
While maintaining the solution at a boil, add the "poor" solvent (hot Water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.
-
To ensure the solution is not supersaturated, add a few more drops of the "good" solvent (Ethanol) until the solution becomes clear again.
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent mixture (the same ethanol/water ratio) to remove any adhering mother liquor.
-
Dry the crystals under vacuum or in a desiccator to a constant weight.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used. - The solution cooled too rapidly. - The solution is supersaturated. | - Boil off some of the solvent to re-saturate the solution and cool again. - Scratch the inside of the flask with a glass rod at the solution's surface. - Add a "seed crystal" from a previous successful batch. - Cool the solution in an ice bath for a longer duration. |
| "Oiling Out" | - The boiling point of the solvent is higher than the melting point of the compound.[5] - The compound is too soluble in the chosen solvent system. | - Switch to a solvent with a lower boiling point. - Re-heat the oil/solvent mixture, add more of the "good" solvent until a homogenous solution is formed, then cool slowly. |
| Low Recovery Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.[2] - The solution was not cooled sufficiently. - Crystals were filtered before crystallization was complete. - The compound is significantly soluble in the solvent even at low temperatures. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals (note: this crop may be less pure). - Ensure the solution is cooled in an ice bath for an adequate amount of time. - Re-evaluate your solvent choice based on screening results. |
| Colored Product | - Colored impurities are present in the crude material. | - After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (a spatula tip). - Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before cooling. |
Visual Workflow Guides
Caption: Decision workflow for selecting an appropriate recrystallization solvent system.
Caption: Troubleshooting flowchart for common issues during crystallization.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Home Page [chem.ualberta.ca]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. This compound | 97968-85-9 | Benchchem [benchchem.com]
- 7. 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid | 1260659-21-9 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in the Phillips-Ladenburg Reaction
A Note from Your Application Scientist: Welcome to the technical support guide for the Phillips-Ladenburg reaction. It's important to clarify at the outset that this name is most commonly associated with the Phillips benzimidazole synthesis . This process involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivatives) under acidic conditions to form a benzimidazole core[1][2]. This guide is structured to address the common challenges encountered in this specific synthesis. If you are working on the thermal rearrangement of pyridinium halides, you are likely performing the Ladenburg Rearrangement, a distinct transformation[3].
This guide is designed to function as a systematic troubleshooting resource, moving from the most common issues to more nuanced optimization strategies. Each section explains the chemical principles behind the advice, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low. What are the first and most critical parameters I should investigate?
Answer: Low yields are a frequent challenge, but a systematic approach can quickly identify the root cause. Before delving into complex optimizations, always verify the fundamentals. These four areas are the source of the majority of low-yield issues.
-
Purity and Stoichiometry of Starting Materials:
-
o-Phenylenediamine Stability: This reactant is susceptible to air oxidation, which can lead to colored impurities and significant yield reduction. Use freshly purified o-phenylenediamine or consider using its more stable dihydrochloride salt, which can also lead to cleaner reactions[4][5].
-
Carboxylic Acid Quality: Ensure your carboxylic acid is dry and free from contaminants. If using a derivative like an ester or anhydride, confirm its purity.
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, minor deviations can occur from inaccurate measurements. Precisely weigh your reactants.
-
-
Reaction Temperature:
-
The Phillips condensation is a dehydration reaction and is often thermally demanding[2][6]. Insufficient heat is a primary reason for incomplete conversion.
-
For Aliphatic Carboxylic Acids: Temperatures around 100-120 °C in the presence of a mineral acid like 4N HCl are often sufficient[7].
-
For Aromatic Carboxylic Acids: These are generally less reactive. Higher temperatures, often in the range of 180 °C or more, may be necessary. Performing the reaction in a sealed tube or microwave reactor can be highly effective for improving yields with these substrates[7][8].
-
-
Acid Catalyst and Concentration:
-
The mineral acid (e.g., HCl, H₂SO₄) is not just a catalyst; it facilitates the cyclization and dehydration steps[7]. A common error is using an acid concentration that is too low or too high. 4N HCl is a well-established starting point. The optimal concentration can be substrate-dependent and may require screening.
-
-
Water Removal:
-
This is a condensation reaction that produces water[1]. According to Le Chatelier's principle, the presence of water in the reaction medium can inhibit the reaction from proceeding to completion. If the reaction stalls, consider methods for removing water, such as using a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene), or performing the reaction in a high-boiling solvent where water is driven off.
-
A logical workflow for initial troubleshooting is presented below.
Caption: Initial troubleshooting workflow for low yield.
Q2: I'm using an aromatic carboxylic acid and getting almost no product. How can I drive this reaction to completion?
Answer: This is a well-documented challenge. The lower reactivity of aromatic carboxylic acids, due to the electronic stabilization of the carboxyl group, requires more forcing conditions compared to their aliphatic counterparts[8].
Causality: The nucleophilic attack of the second amino group on the intermediate amide carbonyl is the key cyclization step. In aromatic systems, the carbonyl carbon is less electrophilic, making this intramolecular ring closure significantly slower.
Solutions & Optimization Protocol:
| Parameter | Standard Condition (Aliphatic) | Optimized Condition (Aromatic) | Rationale & Notes |
| Temperature | 100-120 °C | 180-250 °C | Necessary to overcome the higher activation energy for cyclization[2][6]. |
| Reaction Vessel | Open flask with reflux condenser | Sealed tube or microwave reactor | Prevents loss of volatile reactants at high temperatures and allows for pressures to build, accelerating the reaction[7][8]. |
| Catalyst | Mineral Acids (e.g., HCl) | Polyphosphoric Acid (PPA) or Eaton's Reagent | These reagents act as both an acidic catalyst and a powerful dehydrating agent, actively removing water to drive the equilibrium forward. |
| Solvent | Often neat or in high-boiling polar solvents | Solvent-free or high-boiling solvents (e.g., Dowtherm A) | High-boiling solvents are necessary to reach the required temperatures. Solvent-free conditions can also be effective. |
Experimental Protocol: Screening High-Temperature Conditions
-
Setup: In three separate, pressure-rated reaction vials, place your o-phenylenediamine (1 mmol) and the aromatic carboxylic acid (1.1 mmol).
-
Catalyst Addition: To each vial, add your chosen acid catalyst. For example:
-
Vial 1: 4N HCl (2 mL)
-
Vial 2: Polyphosphoric Acid (1 g)
-
Vial 3: No additional catalyst (if performing solvent-free at very high temp).
-
-
Reaction: Securely seal the vials. Place them in a heating block or oil bath pre-set to your target temperatures.
-
Screen temperatures at 180 °C, 200 °C, and 220 °C.
-
-
Monitoring: Run the reactions for a set time (e.g., 6 hours). Monitor progress by TLC by carefully taking a small aliquot (after cooling).
-
Analysis: Compare the TLCs to identify the condition that gives the highest conversion to the desired benzimidazole product.
Q3: My reaction mixture turns dark, and I have difficulty purifying the final product. What causes this and how can I prevent it?
Answer: The formation of dark, often polymeric, impurities is typically due to the oxidation of the o-phenylenediamine starting material or intermediates. This is a common issue that complicates purification and lowers the isolated yield.
Causality: o-Phenylenediamines are electron-rich aromatic compounds that are highly sensitive to air oxidation, especially at elevated temperatures. The resulting oxidized species can polymerize or lead to intensely colored by-products.
References
- 1. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ladenburg Rearrangement [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
Technical Support Center: Stability of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid in Solution
Welcome to the technical support center for (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the stability of this compound in solution. As a Senior Application Scientist, my goal is to offer not just protocols, but a deeper understanding of the molecule's behavior to ensure the integrity of your experiments.
The benzimidazole core is a privileged structure in medicinal chemistry, but its heterocyclic nature can also make it susceptible to degradation under common experimental conditions.[1][2][3] This guide provides a proactive approach to identifying and mitigating stability issues.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound solutions.
Q1: What are the recommended general storage conditions for stock solutions of this compound?
A1: Based on the known stability profiles of benzimidazole derivatives, stock solutions should be stored at ≤ -20°C in airtight, amber glass vials to minimize exposure to light and air.[4] For short-term storage (24-48 hours), 2-8°C may be acceptable, but validation is recommended. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q2: I've noticed a slight yellowing of my solution over time. What could be the cause?
A2: A color change often indicates degradation. For benzimidazole compounds, this can be due to oxidation or photodegradation.[5][6] Exposure to ambient laboratory light or atmospheric oxygen in the headspace of the vial can initiate these processes. It is crucial to assess whether this color change is correlated with a decrease in the parent compound concentration or the appearance of new peaks in your analytical method.
Q3: Which solvents are best for dissolving this compound to ensure stability?
A3: While solubility is a primary concern, the solvent choice can impact stability. Common organic solvents like DMSO, DMF, methanol, or acetonitrile are generally used. However, the stability in each must be verified for your specific experimental conditions and duration. For example, prolonged storage in protic solvents like methanol could potentially lead to esterification of the acetic acid moiety under certain conditions. It is best to prepare fresh solutions in your final aqueous buffer from a concentrated stock in an inert organic solvent like DMSO.
Q4: Can the pH of my aqueous buffer affect the stability of the compound?
A4: Absolutely. The benzimidazole ring system and the carboxylic acid group mean the compound's stability is likely pH-dependent. Benzimidazoles can be susceptible to hydrolysis under strongly acidic or basic conditions.[7] It is critical to determine the optimal pH range for your experiments by performing a pH stability profile.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific stability problems you may encounter.
Issue 1: Rapid Loss of Parent Compound in Aqueous Solution
You've prepared a working solution in an aqueous buffer, and subsequent analysis by HPLC shows a significant decrease in the peak area of this compound within hours.
-
Potential Cause 1: Hydrolytic Degradation. The benzimidazole ring or the acetic acid side chain may be susceptible to hydrolysis, particularly at pH extremes. While the core is generally stable, N-substituted benzimidazoles can undergo degradation.[7]
-
Potential Cause 2: Oxidative Degradation. Dissolved oxygen in aqueous buffers can lead to oxidation of the electron-rich benzimidazole ring. This can be exacerbated by the presence of trace metal ions.
-
Potential Cause 3: Adsorption. The compound may be adsorbing to the surface of your storage container (e.g., certain plastics).
Caption: Troubleshooting workflow for compound loss in solution.
-
Control for Light: Immediately repeat a small-scale experiment using amber vials or vials wrapped in aluminum foil to rule out photodegradation.[5][6]
-
Evaluate pH: Prepare small batches of your solution in buffers of varying pH (e.g., pH 3, 7, and 9) and monitor the concentration over your typical experiment time. This will identify if you are operating at an unstable pH.
-
Mitigate Oxidation: Use buffers that have been freshly prepared and degassed (by sparging with nitrogen or argon) to remove dissolved oxygen.
-
Check for Adsorption: Compare the stability in borosilicate glass vials versus polypropylene tubes to see if the container material is a factor.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Your HPLC analysis shows new, unidentified peaks that increase in area over time as the parent peak decreases.
-
Potential Cause 1: Photodegradation Products. Benzimidazoles are known to be photosensitive in solution, leading to the formation of various photoproducts.[5][8][9]
-
Potential Cause 2: Hydrolysis Products. Depending on the pH, you could be observing the products of acid or base-catalyzed hydrolysis.
-
Potential Cause 3: Oxidative Degradation Products. Reaction with oxygen can form N-oxides or other oxidized species.
The most effective way to identify the source of these unknown peaks is to perform a controlled forced degradation study . This will help you create a "fingerprint" of degradation products under specific stress conditions, allowing you to match them to the unknown peaks in your experimental samples.[4][10][11]
Proactive Stability Assessment: Forced Degradation Protocol
A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule.[12] It involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify likely degradation pathways.
Objective: To identify potential degradation products and determine the degradation pathways for this compound.
Analytical Method: A stability-indicating HPLC method is required. This is a method that can separate the parent compound from all potential degradation products without interference.
Table 1: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Time | Analysis |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C | 0, 2, 4, 8 hours | Neutralize, dilute, HPLC-UV, LC-MS |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 0, 2, 4, 8 hours | Neutralize, dilute, HPLC-UV, LC-MS |
| Oxidation | 3% H₂O₂ at Room Temp | 0, 4, 8, 24 hours | Dilute, HPLC-UV, LC-MS |
| Thermal | 80°C (in solution and solid) | 24, 48, 72 hours | Dilute (if solution), HPLC-UV, LC-MS |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Monitor periodically | HPLC-UV, LC-MS |
Experimental Protocols
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.[4]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.[4]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. At each time point, withdraw an aliquot and dilute for analysis.[4]
-
Thermal Degradation: Place vials of the solid compound and a solution of the compound in an 80°C oven. Analyze at specified time points.[4]
-
Photostability: Expose a solution to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in foil and stored under the same conditions.
Interpreting Results
By analyzing the chromatograms from each stress condition, you can:
-
Identify the conditions under which the compound is least stable.
-
Use LC-MS to tentatively identify the mass of the degradation products, which provides clues to their structure.
-
Correlate the degradation peaks from this study with any unknown peaks observed in your routine experiments.
Based on general benzimidazole chemistry, the following diagram illustrates potential degradation points on the molecule.
Caption: Plausible degradation pathways for the target compound.
References
- 1. Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. benchchem.com [benchchem.com]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. biomedres.us [biomedres.us]
- 12. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Substituted Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, representing a "privileged" heterocyclic structure due to its presence in a multitude of pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a versatile template for drug design.[2] The biological profile of benzimidazole derivatives can be extensively modulated through substitution, with the 2-position being a particularly critical locus for determining the nature and potency of their therapeutic effects.[1][3]
This guide provides a comparative analysis of the biological activities of 2-substituted benzimidazoles, focusing on their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide standardized protocols for their evaluation, offering researchers a comprehensive resource for navigating this important class of compounds.
General Synthetic Pathway for 2-Substituted Benzimidazoles
One of the most prevalent methods for synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[4] This reaction, often facilitated by a dehydrating agent or catalyst, provides a direct and versatile route to a wide array of derivatives.
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
Antimicrobial Activity
Benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity, targeting both bacterial and fungal pathogens. The substituent at the 2-position plays a pivotal role in defining their potency and spectrum of action.
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy is often determined by the nature of the group at the 2-position. Electron-withdrawing groups on a phenyl ring at the 2-position have been shown to enhance antifungal activity.[5] For instance, derivatives with chloro and nitro substitutions exhibit significant inhibitory action.[2][6]
| 2-Substituent Group | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |
| Pyridin-3-yl | E. coli, P. aeruginosa, S. aureus | High Activity | [6] |
| 2-Chloro-4-nitro-phenyl | Various Bacteria & Fungi | Good Activity | [6] |
| N-alkyl-carboxamidine | S. aureus, MRSA | MIC: 0.39-0.78 µg/mL | [1] |
| Trifluoromethyl | Candida albicans | High Antifungal Activity | [7] |
| Phenyl | Aspergillus niger, Candida albicans | Active | [5] |
Key Insights into Structure-Activity Relationship (SAR)
-
Aromatic vs. Aliphatic Substituents: Aromatic and heterocyclic substituents at the 2-position, such as phenyl or pyridinyl groups, often confer greater antimicrobial activity compared to simple alkyl groups.[6]
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) on a 2-aryl substituent can enhance activity, potentially by modifying the electronic properties of the benzimidazole ring system and improving interaction with microbial targets.[5]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the 2-substituent, is crucial for its ability to penetrate microbial cell membranes.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Causality: The choice of this assay is based on its quantitative nature, providing a precise MIC value that is essential for comparing the potency of different compounds. It is a highly standardized and reproducible method used globally for antimicrobial susceptibility testing.
-
Preparation of Inoculum: Culture the test microorganism in an appropriate broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using a suitable broth medium. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth medium only) in each plate to validate the assay. A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.[8]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral Activity
The antiviral potential of 2-substituted benzimidazoles is significant, with notable activity against a range of DNA and RNA viruses.[9] The benzimidazole core can interfere with viral replication processes, and the 2-substituent is key to enhancing this activity and conferring selectivity.
Comparative Analysis of Antiviral Potency
Substitutions with halogenated phenyl groups or ribonucleosides have yielded potent antiviral agents, particularly against herpesviruses and hepatitis viruses.[2][10]
| 2-Substituent Group | Target Virus | Activity (IC₅₀) | Reference |
| Chloro (on 2,5,6-trichloro-1-β-D-ribofuranosyl) | Human Cytomegalovirus (HCMV) | 2.9 µM | [10] |
| Bromo (on 2-bromo-5,6-dichloro-1-β-D-ribofuranosyl) | Human Cytomegalovirus (HCMV) | ~0.7 µM (4-fold increase over chloro) | [10] |
| Phenyl | Vaccinia Virus (VV) | 0.1 µM | [9] |
| Phenyl | Bovine Viral Diarrhea Virus (BVDV) | 0.8-1.5 µM | [9] |
| Pyrrole | Hepatitis B Virus (HBV) | 0.41 µM | [2] |
Key Insights into Structure-Activity Relationship (SAR)
-
Halogenation: The presence of halogens like chlorine or bromine at the 2-position of benzimidazole ribonucleosides significantly enhances activity against HCMV. Bromine is generally superior to chlorine in this context.[10]
-
Ribose Moiety: For activity against HCMV, a ribose group at the N-1 position is preferred, highlighting the importance of the entire nucleoside-like structure.[10]
-
Aromatic Systems: Complex aromatic systems at the 2-position can lead to potent inhibition of various viruses, including poxviruses and flaviviruses.[9]
Experimental Protocol: Plaque Reduction Assay
This assay is the gold standard for measuring the ability of a compound to inhibit the replication of lytic viruses.
Causality: This method is chosen because it directly measures the reduction in infectious virus particles. By counting the number of plaques (zones of cell death), one can quantify the antiviral effect of a compound with high sensitivity.
-
Cell Seeding: Seed confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) in 6-well plates and incubate until they form a complete monolayer.
-
Virus Infection: Remove the culture medium and infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-14 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Anticancer Activity
The benzimidazole scaffold is present in numerous anticancer agents, and modifications at the 2-position have been a fruitful strategy for developing novel cytotoxic compounds.[3][11] These derivatives can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.
Comparative Analysis of Anticancer Potency
A wide variety of 2-substituents, from simple aryl groups to complex heterocyclic systems, have demonstrated potent anticancer activity against various human cancer cell lines.[12][13]
| 2-Substituent Group | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Various Thiazolidinone/Thiazole derivatives | HEPG2, MCF7, HCT116 | < 10 µg/mL | [12] |
| Naphthalene | Various cell lines | 0.078 - 0.625 µM | [11] |
| Aryl groups (general) | MCF-7, HL60 | Potent Activity | [13] |
| 1,3,4-Oxadiazole nucleus | MCF-7 (Breast) | Good Cytotoxic Activity | [14] |
Key Insights into Structure-Activity Relationship (SAR)
-
Planarity and Aromaticity: Extended, planar aromatic systems at the 2-position often enhance anticancer activity, likely by facilitating intercalation with DNA or interacting with flat binding pockets of enzymes like topoisomerases.[11]
-
Heterocyclic Systems: The incorporation of other heterocyclic rings (e.g., thiazole, oxadiazole) at the 2-position can significantly increase potency and modulate the mechanism of action.[12][14]
-
Substitution on 2-Aryl Ring: The nature and position of substituents on a 2-aryl ring are critical. For example, a 2-chloro and 2-nitro substitution on a benzylidene amino group showed good cytotoxic activity against the K-562 cell line.[2]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Causality: This assay is widely used for initial in vitro screening of anticancer compounds due to its simplicity, high throughput, and reliance on a key indicator of cell health: mitochondrial reductase activity. A decrease in this activity is a reliable marker of cytotoxicity.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-substituted benzimidazole compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[14]
Anti-inflammatory Activity
2-Substituted benzimidazoles can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, modulation of neutrophil function, and antagonism of bradykinin receptors.[4][15][16]
Comparative Analysis of Anti-inflammatory Potency
The anti-inflammatory profile is highly dependent on the 2-substituent, with some derivatives showing atypical mechanisms distinct from standard NSAIDs.[15]
| 2-Substituent Group | Proposed Mechanism | In Vivo Model | Potency | Reference |
| (5-Ethylpyridin-2-yl) | Not specified | Carrageenan-induced rat paw edema | Stronger than phenylbutazone | [17] |
| (2,2,2-Trifluoroethyl)sulfonyl | Inhibition of lysosomal enzyme release | Adjuvant-induced arthritis in rats | Active at 25 mg/kg | [15] |
| Anacardic acid conjugate | COX-2 Inhibition | Not specified | Potent | [16] |
| Substituted Anilines | Not specified | Carrageenan-induced rat paw edema | Up to 100% inhibition at 100 mg/kg | [18] |
Key Insights into Structure-Activity Relationship (SAR)
-
Guanidine Mimicry: The 2-aminobenzimidazole moiety can act as a guanidine mimetic, which is important for interactions with certain biological targets.[18][19]
-
Atypical Mechanisms: Some derivatives, like those with a 2-[(2,2,2-trifluoroethyl)sulfonyl] group, exhibit anti-inflammatory activity without inhibiting COX enzymes, suggesting an alternative mechanism of action related to neutrophil function.[15]
-
Substitution Patterns: For N-benzyl benzimidazoles, substitutions on the N-1 benzyl group and the 2-position are crucial for activity. For instance, a meta-chloro or para-methoxy group on a 2-anilino substituent can result in potent anti-inflammatory effects.[18]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic and highly reproducible in vivo model for evaluating acute anti-inflammatory activity.
Causality: This model is chosen because it mimics the early exudative phase of inflammation. The injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema, which can be quantitatively measured. The ability of a compound to reduce this swelling is a direct measure of its acute anti-inflammatory potential.[4][17]
-
Animal Acclimatization: Use adult Wistar or Sprague-Dawley rats, acclimatized to laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Conclusion
The 2-position of the benzimidazole scaffold is a critical determinant of its biological activity. By strategically modifying the substituent at this position, researchers can fine-tune the pharmacological profile of these compounds to target a wide array of diseases. Aromatic and heterocyclic moieties often confer potent antimicrobial, antiviral, and anticancer activities, while other specific substitutions can lead to significant anti-inflammatory effects, sometimes through unconventional mechanisms. The structure-activity relationships highlighted in this guide, coupled with the provided experimental protocols, offer a robust framework for the rational design and evaluation of new, more effective 2-substituted benzimidazole-based therapeutic agents.
References
- 1. longdom.org [longdom.org]
- 2. srrjournals.com [srrjournals.com]
- 3. Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer evaluation of 2-aryl substituted benzimidazole derivatives bearing 1,3,4-oxadiazole nucleus | Semantic Scholar [semanticscholar.org]
- 15. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antiinflammatory activity of some 2-(substituted-pyridinyl)benzimidazoles. | Semantic Scholar [semanticscholar.org]
- 18. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cytotoxicity of Benzimidazole Derivatives: Evaluating (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid in the Context of Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the benzimidazole scaffold stands out as a "privileged structure" due to its remarkable versatility and presence in numerous biologically active compounds.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including potent cytotoxicity against cancer cells.[3] This guide provides an in-depth comparison of the cytotoxic profiles of various benzimidazole derivatives, with a special focus on the potential of the lesser-known compound, (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid, against more established alternatives.
The anticancer effects of benzimidazole derivatives are multifaceted, ranging from the disruption of microtubule dynamics and inhibition of key enzymes like topoisomerases and kinases to the induction of apoptosis and cell cycle arrest.[4][5] This functional diversity has spurred the development of a multitude of analogs, each with unique substitutions aimed at enhancing efficacy and selectivity. Here, we will delve into the structure-activity relationships that govern the cytotoxic potential of these compounds and provide a framework for their evaluation.
Comparative Cytotoxicity of Benzimidazole Derivatives
The presence of a cyclopropyl group at the 2-position of the benzimidazole ring is a notable feature. This small, rigid ring system can influence the compound's conformation and its interaction with target proteins. Similarly, the N-acetic acid substitution has been explored in other benzimidazole series to modulate physicochemical properties and biological activity.[6]
Below is a comparative summary of the cytotoxic activity of various benzimidazole derivatives, providing a benchmark against which the potential of this compound can be hypothetically positioned.
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Noted Mechanism of Action | Reference |
| Compound 8I (Benzimidazole-acridine hybrid) | K562 (Leukemia), HepG-2 (Hepatocellular Carcinoma) | 2.68, 8.11 | Topoisomerase I Inhibitor, Intrinsic Apoptosis | [4] |
| Compound 5l (Imidazo[1,5-a]pyridine-benzimidazole hybrid) | 60 Human Cancer Cell Lines | 0.43 - 7.73 (GI50) | Tubulin Polymerization Inhibitor (Colchicine Site) | [4] |
| Compound 8 (Bis-benzimidazole) | SKOV-3 (Ovarian) | 2.95 | DNA Minor Groove Binder | [7] |
| Nocodazole | Breast Cancer Cells | ~1 (induces G1/G2 arrest) | Microtubule Disruptor | [4] |
| Compound 38 (2-phenylbenzimidazole) | A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate) | 4.47, 4.68, 5.50 | Not specified | [8] |
| Compound 40 (2-phenylbenzimidazole) | MDA-MB-231 (Breast) | 3.55 | Not specified | [8] |
| Compound 3 (1-substituted benzimidazole) | A-549 (Lung), HCT-116 (Colon), MCF-7 (Breast) | 28.29 | Not specified | [9] |
| Compound 5a (Chrysin-benzimidazole hybrid) | A549 (Lung) | 2.2 | Induces G2/M arrest and apoptosis | [9] |
| Compound SL-13 (1,2-disubstituted benzimidazole) | DLD-1 (Colorectal) | 6.093 | Not specified | [3] |
| Compound 6C (2-mercaptobenzimidazole derivative) | MCF-7 (Breast) | 62.20 | Not specified | [2] |
| Compound 6i (Benzimidazole/1,2,3-triazole hybrid) | MCF-7 (Breast) | 0.028 | EGFR Inhibitor | [10] |
| Compound 10e (Benzimidazole/1,2,3-triazole hybrid) | MCF-7 (Breast) | 0.024 | EGFR Inhibitor | [10] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The cytotoxic potency of benzimidazole derivatives is intricately linked to the nature and position of their substituents.[11]
-
Substitution at the 2-position: This position is critical for activity. Aromatic and heteroaromatic substitutions, as seen in 2-phenylbenzimidazoles, often confer significant cytotoxic effects.[5][8] The introduction of a cyclopropyl group, as in our topic compound, could offer a unique steric and electronic profile, potentially influencing binding to target enzymes or DNA.
-
Substitution at the N1-position: Alkylation or arylation at the N1-position can modulate the lipophilicity and, consequently, the cellular uptake of the compound. The acetic acid moiety in this compound introduces a polar, acidic functional group, which could impact its solubility and interactions with biological targets.[6] Studies on other N-substituted benzimidazoles have shown that this position is crucial for tuning the biological activity.[9]
-
Hybrid Molecules: Fusing the benzimidazole core with other pharmacologically active moieties, such as acridine or pyrazole, has proven to be a successful strategy for developing highly potent anticancer agents.[4][12]
The mechanisms through which benzimidazoles exert their cytotoxic effects are diverse. Many derivatives, like nocodazole, interfere with microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4] Others function as topoisomerase inhibitors, preventing the re-ligation of DNA strands and inducing DNA damage.[4] DNA intercalation and minor groove binding are also established mechanisms for certain benzimidazole compounds.[5][7] Furthermore, some derivatives have been shown to inhibit key signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cancer cell survival and proliferation.[1]
Experimental Protocols for Cytotoxicity Assessment
To empirically determine and compare the cytotoxicity of this compound with other benzimidazoles, a series of standardized in vitro assays are essential.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and reference benzimidazoles) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Caption: Workflow of the MTT assay for assessing cell viability.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the amount of LDH released from damaged cells into the culture medium.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed to pellet any detached cells. Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of approximately 490 nm.
-
Data Analysis: Determine the amount of LDH release for each treatment condition relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells).
Apoptosis Assays
To investigate the mechanism of cell death induced by the benzimidazole derivatives, apoptosis assays are crucial.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.
Caption: Simplified overview of apoptosis signaling pathways.
Conclusion
The benzimidazole scaffold represents a highly promising platform for the development of novel anticancer agents. While the specific cytotoxic profile of this compound remains to be experimentally determined, analysis of its structural features in the context of known structure-activity relationships suggests it may possess interesting biological activity. A systematic evaluation using the standardized cytotoxicity and apoptosis assays outlined in this guide will be essential to elucidate its therapeutic potential. The comparative data provided for a range of other benzimidazole derivatives offers a valuable benchmark for such investigations and underscores the rich chemical space available for the design of next-generation cancer therapeutics.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. nveo.org [nveo.org]
- 10. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 11. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuroquantology.com [neuroquantology.com]
A Comparative Guide to the Synthesis of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid: An Evaluation of Methodologies for Researchers
In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, benzimidazole derivatives hold a privileged position due to their wide spectrum of biological activities. This guide provides an in-depth technical comparison of synthetic methodologies for a promising molecule in this class: (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid. This document is intended for researchers, medicinal chemists, and process development scientists, offering a critical evaluation of synthetic routes to inform laboratory practice and scale-up considerations.
Introduction: The Significance of this compound
This compound is a structurally intriguing molecule that combines the established pharmacophore of the benzimidazole ring with a cyclopropyl group at the 2-position and an acetic acid moiety on one of the imidazole nitrogens. The cyclopropyl group is a known bioisostere for various functional groups, often enhancing metabolic stability and binding affinity. The N-acetic acid side chain introduces a key acidic handle for further derivatization or for direct interaction with biological targets. While this specific molecule is a valuable research tool, its synthesis presents challenges that necessitate a careful selection of methodology. This guide will dissect the prevalent synthetic strategies, offering a comparative analysis to aid in the efficient and reliable production of this compound.
Primary Synthetic Route: A Three-Step Approach
The most commonly alluded to and logically sound method for the synthesis of this compound is a three-step sequence. This approach is linear and relies on well-established chemical transformations.
Caption: Three-step synthesis of this compound.
Step 1: Synthesis of 2-Cyclopropyl-1H-benzimidazole
The initial and crucial step is the formation of the benzimidazole core. The Phillips-Ladenburg reaction is the classical and most direct method for this transformation[1]. This involves the condensation of o-phenylenediamine with cyclopropanecarboxylic acid.
Causality of Experimental Choices:
-
Reaction Conditions: This condensation typically requires high temperatures (often in the range of 150-200 °C) and acidic conditions to facilitate the dehydration and subsequent cyclization. Polyphosphoric acid (PPA) is a common medium for this reaction as it acts as both a solvent and a dehydrating agent.
-
Reagent Selection: The choice of cyclopropanecarboxylic acid is straightforward as it directly installs the desired cyclopropyl group at the 2-position of the benzimidazole ring.
Experimental Protocol (Adapted from analogous procedures):
-
To a flask equipped with a mechanical stirrer and a reflux condenser, add o-phenylenediamine (1.0 eq) and cyclopropanecarboxylic acid (1.1 eq).
-
Carefully add polyphosphoric acid (10-20 times the weight of o-phenylenediamine).
-
Heat the reaction mixture to 160-180 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to approximately 100 °C and pour it slowly onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure 2-cyclopropyl-1H-benzimidazole.
Step 2: N-Alkylation with Ethyl Bromoacetate
With the 2-cyclopropyl-1H-benzimidazole in hand, the next step is the introduction of the acetic acid ester moiety onto one of the imidazole nitrogens. This is a standard N-alkylation reaction.
Causality of Experimental Choices:
-
Base Selection: A suitable base is required to deprotonate the N-H of the benzimidazole, making it nucleophilic. Common bases for this transformation include potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetone, or a stronger base like sodium hydride (NaH) in THF for a more rapid and irreversible deprotonation. The choice of base can influence the reaction rate and yield.
-
Alkylating Agent: Ethyl bromoacetate is a common and effective electrophile for this reaction. The ester form is used to protect the carboxylic acid functionality during the alkylation step.
Experimental Protocol (Adapted from analogous procedures):
-
To a solution of 2-cyclopropyl-1H-benzimidazole (1.0 eq) in a dry polar aprotic solvent (e.g., DMF or acetone), add a base (e.g., anhydrous K2CO3, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl (2-cyclopropyl-1H-benzimidazol-1-YL)acetate.
Step 3: Hydrolysis to the Final Product
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.
Causality of Experimental Choices:
-
Hydrolysis Conditions: Basic hydrolysis using a base like sodium hydroxide or potassium hydroxide in an alcohol/water mixture is a common and effective method. Acidic hydrolysis with an acid like hydrochloric acid can also be employed. The choice may depend on the stability of the rest of the molecule to the reaction conditions.
Experimental Protocol (Adapted from analogous procedures):
-
Dissolve ethyl (2-cyclopropyl-1H-benzimidazol-1-YL)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2.0-3.0 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Alternative Synthetic Strategies: A Comparative Overview
While the three-step approach is robust, alternative methods offer potential advantages in terms of efficiency and atom economy.
One-Pot Synthesis of N-Substituted Benzimidazoles
Several "one-pot" procedures have been developed for the synthesis of N-substituted benzimidazoles, which could potentially be adapted for the synthesis of the target molecule. These methods typically involve the reaction of o-phenylenediamine, an aldehyde (or carboxylic acid), and an alkylating agent in a single reaction vessel.
Conceptual Workflow:
Caption: Conceptual one-pot synthesis of the target molecule's ester precursor.
Advantages:
-
Increased Efficiency: Reduces the number of synthetic steps, workups, and purifications, saving time and resources.
-
Improved Atom Economy: Minimizes waste by combining multiple transformations in a single pot.
Disadvantages:
-
Optimization Challenges: Finding compatible reaction conditions for multiple transformations can be complex.
-
Selectivity Issues: The presence of multiple reactive species can lead to side products, potentially lowering the overall yield of the desired product.
Performance Comparison
| Parameter | Three-Step Synthesis | One-Pot Synthesis (Conceptual) |
| Overall Yield | Moderate to Good (product of three steps) | Potentially higher (fewer steps) but requires optimization |
| Purity | High purity achievable with purification at each step | May require extensive purification to remove side products |
| Reaction Time | Longer (cumulative time of three reactions) | Shorter (single reaction) |
| Scalability | Generally straightforward to scale up | May present challenges in controlling exotherms and mixing |
| Cost of Reagents | Utilizes common and relatively inexpensive reagents | May require specialized catalysts or reagents |
| Development Effort | Based on well-established and reliable reactions | Requires significant optimization and development |
Conclusion and Recommendations
For researchers requiring a reliable and well-documented route to this compound, the three-step synthesis is the recommended approach. Its modular nature allows for troubleshooting and optimization at each stage, and the purification of intermediates ensures a high-purity final product. While a one-pot synthesis presents an attractive alternative for its potential efficiency gains, the lack of a specific, validated protocol for this particular molecule makes it a higher-risk, research-intensive endeavor.
The provided experimental protocols, adapted from established and analogous procedures, offer a solid foundation for the successful synthesis of this compound. As with any synthetic procedure, careful monitoring and optimization of reaction conditions are crucial for achieving the best possible results.
References
A Researcher's Guide to Spectroscopic Data Comparison of Benzimidazole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous characterization of novel molecules is the cornerstone of discovery. Among the vast landscape of heterocyclic compounds, benzimidazole derivatives hold a prominent position due to their wide-ranging biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The precise elucidation of their molecular structure is paramount for understanding structure-activity relationships and ensuring the purity and integrity of synthesized compounds. This guide provides a comprehensive comparison of the spectroscopic data of various benzimidazole derivatives, supported by experimental insights and detailed protocols.
The Logic of Spectroscopic Characterization
The power of spectroscopic techniques lies in their ability to probe different aspects of a molecule's structure and electronic environment. For benzimidazole derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provides a holistic and validated structural picture. Each technique offers a unique piece of the puzzle, and together they form a self-validating system for structural confirmation.
This guide will delve into the nuances of each technique, explaining the causality behind experimental choices and the interpretation of the resulting data. We will explore how the substitution pattern on the benzimidazole core systematically influences the spectroscopic signatures, providing a predictive framework for researchers in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules.[1] The chemical shift (δ), coupling constant (J), and signal integration in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, provide a detailed map of the molecule's connectivity and electronic landscape.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of a benzimidazole derivative reveals key information about the protons attached to the heterocyclic and aromatic rings, as well as any substituent groups.
-
N-H Proton: In N-unsubstituted benzimidazoles, the proton attached to the nitrogen of the imidazole ring is typically the most deshielded proton. In a solvent like deuterated dimethyl sulfoxide (DMSO-d₆), this proton often appears as a broad singlet in the downfield region, typically between 12.0 and 13.6 ppm.[1] This significant downfield shift is a result of the diamagnetic anisotropy of the aromatic system and intermolecular hydrogen bonding with the solvent.[1]
-
Aromatic Protons: The protons on the benzene ring of the benzimidazole core resonate in the aromatic region, generally between 7.0 and 8.3 ppm.[1] The exact chemical shifts and splitting patterns are highly dependent on the substitution pattern. Electron-donating groups tend to shift the signals of nearby protons upfield, while electron-withdrawing groups cause a downfield shift.[1]
-
Substituent Protons: The chemical shifts of protons on substituent groups will vary depending on their electronic environment. For instance, methyl protons will typically appear in the upfield region of the spectrum.[1]
Prototropic Tautomerism: A key consideration for N-unsubstituted benzimidazoles is the phenomenon of prototropic tautomerism, where the N-H proton can migrate between the two nitrogen atoms of the imidazole ring.[1][4] If this exchange is rapid on the NMR timescale, the spectrum will show a time-averaged representation of the two tautomers, leading to averaged chemical shifts for the protons on the benzene ring.[1][4] The rate of this exchange can be influenced by solvent and temperature.[1]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzimidazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to the respective protons in the molecule.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information about the carbon skeleton of the benzimidazole derivative.
-
C2 Carbon: The C2 carbon of the imidazole ring is typically the most deshielded carbon, with its chemical shift being highly sensitive to the substituent at this position.[5][6]
-
Benzene Ring Carbons: The carbons of the benzene ring typically resonate in the aromatic region of the spectrum. The chemical shifts of these carbons are influenced by the nature and position of substituents on the ring.[5][7]
-
Tautomerism Effects: Similar to ¹H NMR, rapid prototropic tautomerism in N-unsubstituted benzimidazoles can lead to averaged signals for the carbons in the benzene ring (C4/C7 and C5/C6) and the bridgehead carbons (C3a/C7a).[4] In some solvents or at low temperatures, the exchange can be slowed, allowing for the observation of distinct signals for each carbon in the asymmetric tautomer.[4]
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Selected Benzimidazole Derivatives in DMSO-d₆
| Compound | Substituent | N-H | Aromatic H | C2 | Aromatic C | Ref |
| Benzimidazole | - | ~12.3 | 7.15-7.65 | ~141 | 115-140 | [8] |
| 2-Phenylbenzimidazole | 2-Phenyl | ~12.9 | 7.20-8.20 | ~151 | 111-135 | [9] |
| 2-(4-Chlorophenyl)benzimidazole | 2-(4-Chlorophenyl) | ~13.0 | 7.23-8.20 | ~150.6 | 111-135 | [9] |
| 2-(4-Nitrophenyl)benzimidazole | 2-(4-Nitrophenyl) | ~13.3 | 7.28-8.44 | ~149.5 | 124-148 | [9] |
| 5-Bromo-2-phenyl-1H-benzimidazole | 5-Bromo, 2-Phenyl | - | 7.38-8.17 | - | 109-135 | [9] |
Note: Chemical shifts are approximate and can vary slightly depending on the specific experimental conditions.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
-
N-H Stretch: The N-H stretching vibration of the imidazole ring in benzimidazoles is typically observed as a broad band in the region of 3000-3500 cm⁻¹.[10][11] The broadness is due to hydrogen bonding.
-
C=N Stretch: The stretching vibration of the C=N bond in the imidazole ring usually appears in the region of 1600-1650 cm⁻¹.[9][12]
-
Aromatic C=C Stretch: The C=C stretching vibrations of the benzene ring give rise to characteristic bands in the region of 1450-1600 cm⁻¹.[13]
-
C-H Bending: Out-of-plane C-H bending vibrations of the aromatic ring can provide information about the substitution pattern on the benzene ring.
Table 2: Key IR Absorption Frequencies (cm⁻¹) for Benzimidazole Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| N-H Stretch | 3000-3500 (broad) | [10][11] |
| C=N Stretch | 1600-1650 | [9][12] |
| Aromatic C=C Stretch | 1450-1600 | [13] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the solid compound with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble compounds, a spectrum can be obtained from a solution in a suitable solvent (e.g., CHCl₃) using an appropriate cell.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system is a chromophore that absorbs UV radiation, and the position and intensity of the absorption bands can be influenced by substituents.
Benzimidazole and its derivatives typically exhibit two main absorption bands in the UV region, which are attributed to π → π* transitions.[14][15] The position of the absorption maximum (λmax) can be shifted to longer wavelengths (bathochromic or red shift) by the introduction of auxochromes (e.g., -OH, -NH₂) or by extending the conjugation of the π-system.
Table 3: UV-Vis Absorption Maxima (λmax, nm) of Selected Benzimidazole Derivatives
| Compound | Solvent | λmax (nm) | Reference |
| Benzimidazole | Ethanol | ~243, 274, 281 | [14] |
| 2-Aminobenzimidazole | Water | ~245, 280, 287 | [16] |
| Benzimidazolochlorophyll-a | CH₂Cl₂ | 377.8, 427.2, 557.2, 730.7 | [15] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation pattern.[17][18][19]
-
Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the mass-to-charge ratio (m/z) of the intact molecule and provides the molecular weight. In many benzimidazole derivatives, the molecular ion is the base peak (the most intense peak) in the spectrum.[18]
-
Fragmentation: Upon electron impact, the molecular ion can fragment in characteristic ways. Common fragmentation pathways for benzimidazoles include the loss of HCN and substituent groups.[18][20] The analysis of these fragmentation patterns can help to confirm the structure of the molecule.[12][17][21]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum over a desired m/z range.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information and compare it with the expected fragmentation for the proposed structure.
Visualizing the Core Structure and Spectroscopic Relationships
To better understand the relationships between the structure of benzimidazole and its spectroscopic properties, we can use diagrams to visualize the core molecule and the influence of substituents.
Caption: General structure of the benzimidazole core.
Caption: Experimental workflow for spectroscopic characterization.
Conclusion: A Synergistic Approach to Structural Elucidation
The comprehensive spectroscopic analysis of benzimidazole derivatives requires a synergistic approach, integrating data from NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. By understanding the fundamental principles behind each method and the influence of molecular structure on the resulting spectra, researchers can confidently and accurately characterize novel benzimidazole compounds. This guide serves as a foundational resource, empowering scientists in their pursuit of new discoveries in medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 3. ijcrt.org [ijcrt.org]
- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 428. Vibrational frequency correlations in heterocyclic molecules. Part VIII. Infrared spectra of virus inhibitors related to benzimidazole - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Long-Wavelength Absorbing Benzimidazolo-Chlorin for Enhanced Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Synthesis and investigation of mass spectra of some novel benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 18. scispace.com [scispace.com]
- 19. Study of mass spectra of benzimidazole derivatives | International Journal of Development Research (IJDR) [journalijdr.com]
- 20. journalijdr.com [journalijdr.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Efficacy of Cyclopropyl vs. Phenyl Substituted Benzimidazoles
This guide provides an in-depth technical comparison of the in vitro efficacy of benzimidazole derivatives substituted with cyclopropyl versus phenyl groups. We will delve into the structure-activity relationships (SAR), mechanistic implications, and the experimental data that underpin the selection of these moieties in modern drug discovery. This content is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced impact of these common substituents on biological activity.
Introduction: The Benzimidazole Scaffold and the Role of Key Substituents
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2] Its versatile structure is found in numerous FDA-approved drugs and clinical candidates, exhibiting a vast range of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The efficacy of a benzimidazole-based agent is profoundly influenced by the nature and position of its substituents.[6][7]
Traditionally, the 2-phenyl substituted benzimidazole has been a cornerstone for derivatization.[8][9] The phenyl ring offers a platform for synthetic modification and can engage in crucial hydrophobic and π-stacking interactions within target binding sites. However, the planarity and metabolic liabilities associated with the phenyl group (e.g., susceptibility to oxidation by cytochrome P450 enzymes) have driven the exploration of bioisosteric replacements.[10][11]
Enter the cyclopropyl group. This small, three-membered carbocycle has gained significant traction as a "bioisosteric upgrade" for both phenyl rings and unsaturated moieties like alkenes.[10][12] Its unique electronic properties, rigid three-dimensional structure, and enhanced metabolic stability present a compelling alternative for optimizing lead compounds.[13][14] This guide will dissect the comparative in vitro performance of these two critical substituents.
Physicochemical and Stereoelectronic Properties: Phenyl vs. Cyclopropyl
The choice between a phenyl and a cyclopropyl group is a strategic decision rooted in their distinct physicochemical properties.
-
Phenyl Group: A planar, aromatic system rich in π-electrons. It is relatively lipophilic and can participate in various non-covalent interactions, including hydrophobic, van der Waals, and π-π stacking. Its planarity, however, can limit conformational diversity.
-
Cyclopropyl Group: A strained, non-planar, three-dimensional ring. The C-C bonds have significant p-character, giving the ring "pseudo-unsaturated" or π-like properties.[15] This allows it to engage in electronic interactions while introducing a rigid, 3D conformation that can improve binding affinity by locking in a bioactive conformation.[16] Crucially, the strong C-H bonds are less susceptible to oxidative metabolism, often leading to improved metabolic stability.[14]
The replacement of a phenyl ring with a cyclopropyl group is a strategy to escape "flatland," increase the fraction of sp3-hybridized carbons (a desirable trait for drug candidates), and potentially improve solubility and pharmacokinetic profiles.[10][17]
Comparative In Vitro Efficacy: A Data-Driven Analysis
Direct head-to-head comparisons of cyclopropyl vs. phenyl-substituted benzimidazoles in the same study are not abundant. However, by synthesizing data from various structure-activity relationship (SAR) studies, we can draw clear inferences about their relative performance across different therapeutic areas.
Anticancer Activity
In the realm of oncology, 2-phenylbenzimidazoles have shown significant antiproliferative activity against a range of human cancer cell lines.[8][18][19] The substitution pattern on the phenyl ring itself is a critical determinant of potency. For instance, studies on 1-phenylbenzimidazoles as inhibitors of the platelet-derived growth factor receptor (PDGFR) showed that substituents at the 3'- and 4'-positions of the phenyl ring are tolerated, while substitution at the 2'-position abolishes activity, likely due to steric hindrance that forces a non-planar conformation.[20][21]
The introduction of a cyclopropyl group can offer advantages. While not a benzimidazole, a study on Mycobacterium tuberculosis QcrB inhibitors provides a relevant comparison. Here, a cyclopropyl-substituted benzamide demonstrated potent activity (IC90 = 1.2 μM) with low cytotoxicity and a good selectivity index, performing similarly to an ethyl-substituted analog.[22] This highlights the ability of the compact cyclopropyl group to be well-tolerated in a binding pocket while potentially improving metabolic properties.
The logical relationship between these substituents and their effect on anticancer activity can be visualized as follows:
Caption: Logical flow from scaffold to substituent properties and resulting in vitro outcomes.
Antimicrobial and Antiviral Activity
Benzimidazole derivatives are potent antimicrobial and antiviral agents.[3][23][24] Phenyl-substituted benzimidazoles have demonstrated broad-spectrum activity. For example, certain 2,5,6-trihalogenated benzimidazoles and 5-chloro-2-(4-benzyloxyphenyl)benzimidazole exhibited potent antibacterial activity against MRSA with MIC values as low as 3.12 µg/mL.[23]
In the context of anti-inflammatory agents, which often overlaps with antimicrobial drug discovery, a cyclopropyl group has been shown to be essential for potent activity in certain sulfonyl benzimidazole derivatives.[6] This suggests that the conformational restriction provided by the cyclopropyl ring can be critical for optimal interaction with specific enzyme or receptor targets.
Summary of Comparative In Vitro Data
The following table summarizes representative in vitro data for phenyl and cyclopropyl-substituted heterocyclic compounds, illustrating their efficacy in different therapeutic contexts. Direct comparisons within a single benzimidazole series are limited in the literature, so analogous scaffolds are presented to highlight the potential of each substituent.
| Compound Class | Substituent | Target/Assay | Efficacy Metric | Value | Reference |
| 1-Phenylbenzimidazole | 5-OCH₃-Phenyl | PDGFR Enzyme Assay | IC₅₀ | <0.1 µM | [21] |
| 1-Phenylbenzimidazole | 5-OCH₃-Phenyl | PDGFR Autophosphorylation | IC₅₀ | 1.9 µM | [21] |
| 2-Phenylbenzimidazole | 4-F-Phenyl | A549 Cancer Cell Line | IC₅₀ | 0.354 µM | [19] |
| 2-Phenylbenzimidazole | 2-F-Phenyl | A375 Cancer Cell Line | IC₅₀ | 0.177 µM | [19] |
| Benzamide | Cyclopropyl | M. tuberculosis | IC₉₀ | 1.2 µM | [22] |
| Benzamide | Cyclopropyl | HepG2 Cytotoxicity | CC₅₀ | 53 µM | [22] |
| Indazole | Cyclopropyl | sGC Enzyme Inhibition | IC₅₀ | 0.30 µM | [25] |
Experimental Protocols: A Guide to Assessing In Vitro Efficacy
To ensure trustworthiness and reproducibility, describing the experimental methodology is paramount. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and is widely used to assess the antiproliferative effects of chemical compounds.[18]
Protocol: MTT Assay for In Vitro Antiproliferative Activity
Objective: To determine the concentration of a benzimidazole compound that inhibits the growth of a cancer cell line by 50% (GI₅₀).
Materials:
-
Cancer cell lines (e.g., A549, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microtiter plates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS, then detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge to pellet cells.
-
Resuspend cells in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., cyclopropyl and phenyl benzimidazole analogs) in complete medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Include a "vehicle control" (medium with the same concentration of DMSO) and a "positive control" (a known anticancer drug like methotrexate).[18]
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance (optical density) at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use non-linear regression (e.g., log(inhibitor) vs. response) to determine the GI₅₀ value.
-
The workflow for this protocol can be visualized as follows:
Caption: A step-by-step workflow diagram of the MTT assay for cytotoxicity assessment.
Conclusion and Future Outlook
The choice between a phenyl and a cyclopropyl substituent on a benzimidazole scaffold is a critical decision in drug design, with significant consequences for in vitro efficacy.
-
Phenyl-substituted benzimidazoles are a well-established class of compounds with proven potency. Their activity is highly dependent on the substitution pattern of the phenyl ring itself, which modulates electronic properties and steric fit within the target.[20][21]
-
Cyclopropyl-substituted benzimidazoles represent a more modern approach, leveraging the unique properties of the cyclopropyl ring as a bioisostere. The introduction of this rigid, 3D moiety can lock the molecule into a highly active conformation, enhance metabolic stability, and improve overall physicochemical properties, potentially leading to a better drug candidate profile.[12][14]
While the existing literature provides strong foundational evidence, there is a clear need for more direct, side-by-side comparative studies of cyclopropyl vs. phenyl analogs within the same benzimidazole series. Such studies would provide definitive quantitative data on their relative potency, selectivity, and metabolic fate, further empowering medicinal chemists to make rational, data-driven decisions in the design of next-generation benzimidazole-based therapeutics.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. nveo.org [nveo.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijpsr.com [ijpsr.com]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scientificupdate.com [scientificupdate.com]
- 13. benchchem.com [benchchem.com]
- 14. hyphadiscovery.com [hyphadiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. acgpubs.org [acgpubs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Structure-activity relationships for 1-phenylbenzimidazoles as selective ATP site inhibitors of the platelet-derived growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthesis and in vitro antimicrobial activity of some novel substituted benzimidazole derivatives having potent activity against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 25. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
In the landscape of pharmaceutical research and development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For novel molecules such as (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid, a compound of interest for its potential therapeutic applications, establishing a robust purity profile is not merely a quality control step but a fundamental requirement for advancing through the drug development pipeline. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this specific benzimidazole derivative, offering insights into the rationale behind experimental choices and the interpretation of data.
The importance of purity assessment is paramount, as even minute impurities can significantly impact a drug's efficacy, safety, and stability.[1] Regulatory bodies like the FDA and ICH have stringent guidelines on the identification and quantification of impurities in active pharmaceutical ingredients (APIs).[2][3] This guide will explore a multi-pronged analytical approach, leveraging the strengths of various techniques to build a comprehensive and validated purity profile for this compound.
Orthogonal Analytical Approaches for Comprehensive Purity Determination
No single analytical technique is sufficient to definitively determine the purity of a pharmaceutical compound.[4] A self-validating system relies on the concordance of results from multiple, orthogonal methods. For this compound, a combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the primary and most widely used technique for purity assessment of non-volatile and thermally labile compounds.[5][6] Its strength lies in its ability to separate the main compound from structurally similar impurities, allowing for accurate quantification.
Causality of Experimental Choices:
-
Reverse-Phase Chromatography: A C18 column is the standard choice for separating moderately polar organic molecules like our target compound. The non-polar stationary phase interacts with the hydrophobic parts of the molecule, while a polar mobile phase elutes the components.
-
Mobile Phase Gradient: A gradient elution, typically with acetonitrile and water containing a modifier like formic or trifluoroacetic acid, is employed to ensure the effective separation of impurities with varying polarities. The acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
UV Detection: The benzimidazole core of the molecule contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification.[7] A photodiode array (PDA) detector is advantageous as it can provide spectral information, aiding in peak purity assessment and impurity identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification
While HPLC-UV provides quantitative data on purity, it offers limited information on the identity of the impurities. Coupling HPLC with a mass spectrometer provides molecular weight information, which is crucial for the structural elucidation of unknown impurities.[8][9]
Expert Insights: High-resolution mass spectrometry (HRMS) is particularly powerful as it provides highly accurate mass measurements, enabling the determination of the elemental composition of impurities.[3][9] This information, combined with fragmentation data obtained through tandem mass spectrometry (MS/MS), allows for the confident structural assignment of even trace-level impurities.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative and Structural Tool
NMR spectroscopy is an indispensable tool for both structural confirmation and quantitative purity determination.[10][11] Unlike chromatographic techniques, NMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for a specific reference standard for each impurity.[12]
Trustworthiness of the Protocol: Quantitative NMR (qNMR) can be used to determine the absolute purity of the main compound by integrating the signals of the analyte against those of a certified internal standard of known purity.[1] ¹H NMR is particularly useful for this purpose due to its high sensitivity and the abundance of protons in organic molecules. The presence of impurities can be detected by the appearance of unexpected signals in the spectrum.[11]
Elemental Analysis: A Fundamental Confirmation of Composition
Elemental analysis (EA) provides the percentage composition of carbon, hydrogen, and nitrogen (CHN) in the sample.[13] This technique is a fundamental test of purity, as the experimental values should closely match the theoretical values calculated from the molecular formula.[14] A significant deviation can indicate the presence of inorganic impurities, residual solvents, or co-precipitated by-products. The generally accepted deviation from the calculated elemental composition is within ±0.4%.[15]
Comparative Data Summary
The following table presents hypothetical, yet realistic, data obtained from the analysis of a synthesized batch of this compound, illustrating the complementary nature of the discussed techniques.
| Analytical Technique | Parameter | Result | Interpretation |
| HPLC-UV (254 nm) | Purity (Area %) | 99.5% | High purity with minor impurities detected. |
| Impurity 1 (RT 5.2 min) | 0.25% | ||
| Impurity 2 (RT 7.8 min) | 0.15% | ||
| Impurity 3 (RT 9.1 min) | 0.10% | ||
| LC-MS | Main Peak [M+H]⁺ | m/z 217.0972 | Confirms the molecular weight of the target compound (C₁₂H₁₂N₂O₂). |
| Impurity 1 [M+H]⁺ | m/z 203.0815 | Suggests a potential impurity lacking the methyl group on the acetic acid moiety. | |
| Impurity 2 [M+H]⁺ | m/z 231.1128 | Suggests a potential impurity with an additional methyl group. | |
| ¹H NMR (400 MHz, DMSO-d₆) | Purity (qNMR) | 99.2% (± 0.3%) | Corroborates HPLC results, providing a highly accurate purity value. |
| Impurity Signals | Minor signals at 2.1 ppm and 3.8 ppm | Consistent with the presence of low-level organic impurities. | |
| Elemental Analysis | % Carbon | Found: 66.58 (Calc: 66.65) | Excellent agreement with theoretical values, indicating the absence of significant inorganic impurities or solvates. |
| % Hydrogen | Found: 5.62 (Calc: 5.59) | ||
| % Nitrogen | Found: 12.91 (Calc: 12.95) |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To determine the purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (≥98%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile and Water to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate all peaks and calculate the area percentage of the main peak to determine the purity.
-
Quantitative ¹H NMR (qNMR) Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Maleic acid (certified internal standard)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and the signal of the internal standard (maleic acid singlet at ~6.2 ppm).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.
-
Visualizing the Workflow
Caption: Workflow for the comprehensive purity assessment of synthesized compounds.
Conclusion
The assessment of purity for a synthesized pharmaceutical compound like this compound is a multifaceted process that demands a strategic combination of orthogonal analytical techniques. This guide has outlined a robust, self-validating approach that integrates the quantitative power of HPLC and qNMR with the structural elucidation capabilities of LC-MS and the fundamental compositional verification provided by elemental analysis. By adhering to these principles and detailed protocols, researchers and drug development professionals can ensure the scientific integrity of their findings and confidently advance promising new chemical entities toward clinical application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. azooptics.com [azooptics.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. veeprho.com [veeprho.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. azom.com [azom.com]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Biological Activities of 2-Cyclopropyl-Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile substitutions that can modulate its pharmacological profile. Among the various substitutions at the 2-position, the incorporation of a cyclopropyl group has garnered interest for its potential to enhance potency and introduce favorable physicochemical properties. This guide provides a comprehensive literature review of the biological activities of 2-cyclopropyl-benzimidazole and its derivatives, offering a comparative analysis of their performance against various biological targets and detailing the experimental methodologies used for their evaluation.
Introduction to the 2-Cyclopropyl-Benzimidazole Scaffold
The benzimidazole ring system is a crucial pharmacophore due to its structural similarity to naturally occurring nucleotides, enabling it to interact with a variety of biopolymers.[1] The introduction of a cyclopropyl ring at the 2-position of the benzimidazole core can significantly influence the molecule's conformational rigidity, lipophilicity, and metabolic stability. These alterations can, in turn, impact the compound's binding affinity to target proteins and its overall biological activity. This review will delve into the documented antiviral, anticancer, antimicrobial, and anti-inflammatory properties of this specific class of compounds.
Antiviral Activity
Benzimidazole derivatives have long been investigated for their antiviral properties.[2] While specific data on 2-cyclopropyl-benzimidazole remains somewhat limited in publicly available literature, the broader class of 2-substituted benzimidoles has shown promise. For instance, certain 2-phenylbenzimidazole derivatives have demonstrated high activity against a range of RNA and DNA viruses, with some compounds exhibiting EC50 values in the low micromolar range.[3] The mechanism of action for many antiviral benzimidazoles involves the inhibition of viral replication processes.
A study on methylenecyclopropane analogues of nucleosides, which share a structural feature with the cyclopropyl group, revealed that the guanine Z-isomer was highly effective against human and murine cytomegalovirus (HCMV and MCMV) with EC50 values between 0.27-0.49 μM and no observed cytotoxicity.[4] This suggests that the rigid, three-dimensional structure of the cyclopropyl moiety could be beneficial for potent antiviral activity.
Experimental Protocol: Antiviral Plaque Reduction Assay
A common method to evaluate the antiviral activity of a compound is the plaque reduction assay. This technique quantifies the reduction in the formation of viral plaques in a cell culture in the presence of the test compound.
Workflow for Plaque Reduction Assay
Caption: Workflow of a typical plaque reduction assay for antiviral activity screening.
Anticancer Activity
The development of novel anticancer agents is a primary focus in medicinal chemistry, and benzimidazole derivatives have emerged as a promising class of compounds.[5] They can exert their antiproliferative effects through various mechanisms, including the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of kinase activity.[5]
While specific IC50 values for 2-cyclopropyl-benzimidazole are not extensively reported, related benzimidazole derivatives have shown significant potency. For example, certain N-(benzimidazol-2-yl)-substituted benzamide derivatives have displayed potent anti-proliferative activity against breast cancer cell lines, with IC50 values as low as 3.84 ± 0.62 μM.[6] Another study on novel benzimidazole derivatives revealed significant cytotoxicity against various cancer cell lines, with one compound showing an IC50 of 0.230±05 μg/ml against MV4-11 cells.[7]
The structural characteristics of the 2-substituent play a crucial role in the anticancer activity. The compact and rigid nature of the cyclopropyl group can facilitate favorable interactions within the binding pockets of cancer-related proteins.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.
Workflow for MTT Assay
Caption: General workflow of the MTT assay for determining the cytotoxicity of a compound.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. Benzimidazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[8]
The antimicrobial efficacy of benzimidazoles is highly dependent on the nature of the substituents on the heterocyclic ring.[8] For instance, a study on a library of 53 benzimidazole derivatives found that several compounds displayed potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to ciprofloxacin.[8] Another study reported that some benzimidazole derivatives were effective against Gram-positive bacteria with MIC values ranging from 12.5 to 400 µg/ml.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Anti-inflammatory Activity
Benzimidazole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes and receptors involved in the inflammatory cascade.[11][12] The structure-activity relationship (SAR) of these compounds indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly influence their anti-inflammatory activity.[11][12]
One study reported the development of potent anti-inflammatory compounds with a "methyl-cyclopropyl" moiety, suggesting that the presence of a cyclopropyl group can contribute to this activity.[11] The mechanism of action for anti-inflammatory benzimidazoles can involve the inhibition of cyclooxygenase (COX) enzymes, antagonism of cannabinoid receptors, or modulation of bradykinin receptors.[11]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-substituted benzimidazoles is intricately linked to the nature of the substituent at the 2-position. The introduction of a cyclopropyl group can be compared to other small alkyl or aryl groups.
Comparative SAR of 2-Substituents on Benzimidazole Core
Caption: Key structural features of 2-substituents and their potential influence on the biological activity of benzimidazoles.
The cyclopropyl group, being a small, rigid, and lipophilic moiety, can offer a unique combination of properties. Its rigidity can lock the molecule into a bioactive conformation, potentially leading to higher binding affinity. Its lipophilicity can influence cell permeability and overall pharmacokinetic properties.
Conclusion and Future Directions
The 2-cyclopropyl-benzimidazole scaffold holds considerable promise for the development of novel therapeutic agents. While the existing literature on benzimidazole derivatives provides a strong foundation for their potential in antiviral, anticancer, antimicrobial, and anti-inflammatory applications, there is a clear need for more focused research on compounds specifically bearing the 2-cyclopropyl substituent.
Future studies should aim to synthesize and screen a focused library of 2-cyclopropyl-benzimidazole derivatives to elucidate their specific biological activities and establish clear structure-activity relationships. Such investigations, coupled with detailed mechanistic studies and in vivo evaluations, will be crucial in unlocking the full therapeutic potential of this intriguing class of molecules. The comparative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on this endeavor.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. nveo.org [nveo.org]
- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Potential of Benzimidazole Acetic Acid Derivatives
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Among the various modifications of this heterocyclic system, the incorporation of an acetic acid moiety has garnered significant attention for developing potent anti-inflammatory agents. This guide provides a comprehensive comparison of the anti-inflammatory potential of various benzimidazole acetic acid derivatives, supported by experimental data, to aid researchers and drug development professionals in this promising field.
Introduction: The Rationale for Targeting Inflammation with Benzimidazole Acetic Acid Derivatives
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and sepsis.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of anti-inflammatory therapy; however, their long-term use is often associated with adverse gastrointestinal effects.[3] This has spurred the search for novel anti-inflammatory agents with improved safety profiles.
The benzimidazole nucleus, with a pKa of approximately 5.5, falls within the desirable range for acidic NSAIDs.[3] The addition of a carboxylic acid group, particularly as an acetic acid side chain, fulfills a key structural requirement common to many anti-inflammatory drugs, suggesting a potential for prostaglandin synthesis inhibition.[3] This guide delves into the experimental evidence supporting the anti-inflammatory activity of these derivatives, comparing their efficacy and exploring their mechanisms of action.
Comparative Efficacy: A Review of Preclinical Data
The anti-inflammatory potential of benzimidazole acetic acid derivatives has been evaluated in various preclinical models. A common and well-established in vivo assay is the carrageenan-induced rat paw edema model, which assesses acute inflammation.[3] In vitro assays, such as the inhibition of protein denaturation and cytokine release, provide further mechanistic insights.[1][4]
In Vivo Anti-inflammatory Activity
A study by Thakurdesai et al. synthesized a series of benzimidazole-2-carboxylic acids and evaluated their anti-inflammatory activity. Their findings highlight that the anti-inflammatory effect is largely dependent on the substituents at position 5 and the chain length at position 2 of the benzimidazole moiety. Notably, a 1-benzyl substitution was found to increase activity.[3]
Another study synthesized a novel benzimidazole acetic acid derivative, (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid, and reported its anti-inflammatory properties.[4] The compound demonstrated effective reduction in protein denaturation, a hallmark of inflammation.[4]
A separate investigation into 2-substituted 3-acetic acid benzimidazole derivatives revealed that compound 2-((p-Chlorostyryl) 3-acetic acid) 1H benzimidazole, at a dose of 50 mg/kg, was equipotent to the standard drug Indomethacin in an analgesic assay, which often correlates with anti-inflammatory action.[1] Several other derivatives in this series also showed potent in-vitro anti-inflammatory responses by inhibiting protein denaturation.[1]
Table 1: Comparative In Vivo Anti-inflammatory Activity of Benzimidazole Acetic Acid Derivatives
| Compound | Model | Dose (mg/kg, p.o.) | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) | Source |
| Benzimidazole-2-carboxylic acid derivatives | Carrageenan-induced rat paw edema | 100 | Varies based on substitution | Indomethacin | - | [3] |
| N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives | Carrageenan-induced paw edema | 100 | 23.88% to 37.31% | Indomethacin | - | [5] |
In Vitro Anti-inflammatory Activity
In vitro assays provide a controlled environment to dissect the molecular mechanisms of anti-inflammatory action. A key mechanism for many anti-inflammatory drugs is the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
A study on novel benzimidazole derivatives demonstrated significant inhibition of lipopolysaccharide (LPS)-induced TNF-α and IL-6 expression in macrophages.[2] Several of the synthesized compounds exhibited higher inhibitory activity than the reference compound, omeprazole.[2] Specifically, compounds with an n-propyl group on the R3 position and a 1-methylpiperazine on the R4 position of the imidazopyridine series (a related scaffold) showed the most potent activity.[2] While not all were acetic acid derivatives, this study underscores the potential of the broader benzimidazole family in modulating cytokine release.
Another study reported that their synthesized benzimidazole acetic acid derivative achieved a maximum inhibition of protein denaturation of 58.9% at 80 mcg/ml, compared to 71.23% inhibition by indomethacin.[4]
Table 2: Comparative In Vitro Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound/Series | Assay | Key Findings | Reference Compound | Key Findings (Reference) | Source |
| Novel Benzimidazole Derivatives | LPS-induced TNF-α and IL-6 release in RAW 264.7 macrophages | Several compounds showed 50-65% inhibition of TNF-α. | Omeprazole | Lower inhibition than test compounds. | [2] |
| (1-H-benzoyl-1-H-benzimidazol-2-yl) acetic acid | Inhibition of protein denaturation | 58.9% inhibition at 80 mcg/ml. | Indomethacin | 71.23% inhibition. | |
| 2-substituted 3-acetic acid benzimidazole derivatives | Inhibition of protein denaturation | Compounds 1, 2, 3, 8, and 10 showed potent inhibition. | Indomethacin | - | [1] |
| 2-substituted benzimidazole derivatives | Luminol-enhanced chemiluminescence assay | Compounds B2, B4, B7, and B8 had lower IC50 values than ibuprofen. | Ibuprofen | - |
Mechanistic Insights: Elucidating the Pathways of Action
The anti-inflammatory effects of benzimidazole derivatives are attributed to their interaction with various biological targets.[6][7] The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[3] However, research suggests that benzimidazole derivatives may exert their effects through multiple pathways.
COX Inhibition
The structural similarity of benzimidazole acetic acids to classic NSAIDs suggests that they may act as COX inhibitors.[3] The anti-inflammatory effect observed in the carrageenan edema model is indicative of prostaglandin synthesis inhibition.[3] Molecular docking studies have further supported the interaction of these derivatives with COX enzymes.[8]
Cytokine Modulation
As demonstrated by in vitro studies, a significant mechanism of action for some benzimidazole derivatives is the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6.[2][9] This suggests an upstream effect on the inflammatory cascade, potentially at the level of transcriptional or post-transcriptional regulation.[2]
Other Potential Targets
Beyond COX and cytokine inhibition, benzimidazole derivatives have been shown to interact with other targets involved in the inflammatory process, including:
This multi-target potential makes benzimidazole derivatives an exciting class of compounds for the development of novel anti-inflammatory therapies.
Experimental Protocols: A Guide to Key Methodologies
To ensure the reproducibility and validity of research findings, it is crucial to follow standardized experimental protocols. Below are step-by-step methodologies for key assays used to evaluate the anti-inflammatory potential of benzimidazole acetic acid derivatives.
Carrageenan-Induced Rat Paw Edema
This in vivo model is a widely accepted method for screening acute anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.
-
Drug Administration: The test compounds and standard drug are administered orally (p.o.) at a specified dose (e.g., 100 mg/kg). The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (PBS).
-
Incubation: The mixture is incubated at a physiological temperature (e.g., 37°C) for a specific duration (e.g., 20 minutes).
-
Induction of Denaturation: Denaturation is induced by heating the mixture (e.g., at 51°C for 20 minutes).
-
Cooling and Measurement: The mixture is cooled, and the turbidity is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with the control.
Cytokine Release Assay in Macrophages
This in vitro assay measures the effect of compounds on the production of pro-inflammatory cytokines by immune cells.
Protocol:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further period (e.g., 22 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The results are expressed as the percentage of cytokine inhibition compared to the LPS-treated control group.[2]
Visualizing the Mechanisms and Workflows
To better understand the complex relationships in anti-inflammatory drug discovery, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis and evaluation of a benzimidazole acetic acid derivative. [wisdomlib.org]
- 5. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview | MDPI [mdpi.com]
- 8. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative molecules but also with the critical knowledge to handle them safely and responsibly from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-Cyclopropyl-1H-benzimidazol-1-YL)acetic acid, a specialized heterocyclic compound frequently utilized in drug discovery and development. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.
The structural complexity of this molecule—featuring a benzimidazole core, a cyclopropyl group, and an acetic acid moiety—necessitates a multi-faceted approach to waste management. This guide moves beyond generic advice to explain the chemical reasoning behind each step, ensuring a robust and self-validating safety system within your laboratory.
Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be universally available, data from structurally similar compounds, such as 2-(1H-Benzimidazol-1-yl)acetic acid, provide a strong basis for a conservative risk assessment. The primary hazards are summarized below.[1][2]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | pictogram: "!" | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Irritation | pictogram: "!" | Warning | H319: Causes serious eye irritation.[2] |
| Respiratory Irritation | pictogram: "!" | Warning | H335: May cause respiratory irritation.[2] |
| Acute Oral Toxicity | pictogram: "!" | Warning | H302: Harmful if swallowed.[2] |
Causality Behind the Hazards:
-
Acidic Moiety: The acetic acid group confers acidic properties, making the compound corrosive to tissues upon direct contact, particularly the eyes and mucous membranes.[3][4]
-
Benzimidazole Core: Benzimidazole derivatives can be biologically active and may present challenges for environmental degradation, making their release into waterways or soil a significant concern.[5][6] It is imperative that this compound is not drain disposed.[1][2]
-
Solid Form: As a solid, the primary exposure risk during handling and disposal is the inhalation of dust or fine powders, which can cause respiratory tract irritation.[2]
The Core Principles of Chemical Waste Management
Proper disposal is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and safety standards from the Occupational Safety and Health Administration (OSHA).[7][8][9] All procedures described herein are designed to comply with these standards.
-
Segregation: This is the most critical step in preventing accidental chemical reactions.[8][10] Waste streams must be kept separate based on their chemical compatibility. For this compound, this means segregating it from bases, strong oxidizing agents, and amines.[2]
-
Containment: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks.[7][8][11] For an acidic compound, this precludes the use of metal containers which can corrode.[11]
-
Labeling: Every waste container must be accurately and clearly labeled with its contents, associated hazards, and the date of accumulation.[10][12] This is a legal requirement and is vital for emergency responders.[12]
-
Accumulation: Waste should be stored in a designated, controlled "Satellite Accumulation Area" (SAA) at or near the point of generation until it is collected by trained personnel.[11][13]
Step-by-Step Disposal Procedures
The following workflow provides a logical pathway for characterizing and segregating waste containing this compound.
Caption: Waste Segregation Workflow for this compound.
Disposal of Solid Waste
This category includes unused or expired pure compounds, contaminated personal protective equipment (PPE) like gloves, and disposable labware (e.g., weigh boats, contaminated paper towels).
Protocol:
-
Container Selection: Choose a rigid, wide-mouthed container made of chemically resistant plastic (e.g., high-density polyethylene, HDPE) with a secure, screw-on lid.
-
Waste Collection: Carefully place all solid waste into the designated container. Avoid generating dust by minimizing agitation. If transferring powder, perform this action in a chemical fume hood.
-
Labeling: Immediately affix a hazardous waste label to the container. Fill it out completely, listing "this compound" and any other solid components. Mark the appropriate hazard boxes (e.g., "Irritant," "Toxic").
-
Storage: Keep the container sealed when not in use and store it in your laboratory's designated SAA.
Disposal of Liquid Waste (Solutions)
This category includes any aqueous or organic solutions containing the dissolved compound from experiments. Under no circumstances should these solutions be disposed of down the drain. [1][13]
Protocol:
-
Container Selection:
-
For Aqueous Solutions: Use a chemically compatible container, such as a polyethylene carboy.[11] Given the compound's acidic nature, do not use metal containers.[11]
-
For Organic Solutions: Use a designated solvent waste container that is compatible with the specific solvent used (e.g., an HDPE container for most common organic solvents).
-
-
Waste Segregation: This compound is a non-halogenated organic. Ensure the waste is collected in a container designated for non-halogenated waste to prevent costly and complex disposal issues.
-
Waste Collection: Using a funnel, carefully pour the liquid waste into the appropriate container. Avoid splashing. Perform this action in a chemical fume hood.
-
Labeling: Label the container with the full chemical names of all components, including solvents and the title compound, and their approximate percentages.
-
Storage: Keep the container tightly sealed and stored in secondary containment within your SAA.[7][10]
Decontamination and Spill Management
Effective decontamination is crucial for preventing unintended exposure and cross-contamination.
Routine Decontamination
Protocol:
-
Surface Cleaning: Wipe down laboratory benches and equipment surfaces where the solid was handled with a damp cloth or towel, followed by a standard laboratory detergent.
-
Glassware Cleaning:
-
Rinse glassware with a suitable organic solvent (one in which the compound is soluble, like methanol or ethanol) to remove any residue. This rinsate must be collected and disposed of as liquid hazardous waste.
-
Follow the solvent rinse with a standard wash using laboratory soap and water.[14]
-
Thoroughly rinse with deionized water.
-
Spill Response Protocol (Small Scale)
For spills of a few grams that can be cleaned up in under 15 minutes by trained personnel. For larger spills, evacuate the area and contact your institution's emergency response team.[3][14]
Protocol:
-
Alert & Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don PPE: Wear, at a minimum, a lab coat, safety goggles, and two pairs of nitrile gloves.[3]
-
Contain & Absorb:
-
For a solid spill, gently cover the powder with a damp paper towel to prevent it from becoming airborne.
-
For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[3] Do not use combustible materials like paper towels to absorb a liquid spill.
-
-
Collect Waste: Carefully scoop the absorbed material or contaminated towels into a designated solid waste container.
-
Decontaminate: Clean the spill area thoroughly using the routine decontamination procedure described above. All materials used for decontamination must be disposed of as hazardous waste.
-
Report: Inform your laboratory supervisor and fill out any necessary incident reports as required by your institution.
Final Disposal Pathway
The ultimate responsibility for the final disposal of hazardous waste lies with your institution and its contracted waste management partners.[7][15]
-
Internal Transfer: Once your waste container is full or has been in the SAA for the maximum allowed time (typically 90 days, but can be longer in some academic settings), arrange for its collection by your institution's Environmental Health & Safety (EH&S) department.[11]
-
Professional Disposal: EH&S will consolidate and profile the waste for a licensed hazardous waste disposal company.[15] The most probable final disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction and minimizes environmental impact.[8]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the valuable work conducted in your lab does not come at the cost of personal or ecological well-being.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. danielshealth.com [danielshealth.com]
- 8. usbioclean.com [usbioclean.com]
- 9. osha.gov [osha.gov]
- 10. needle.tube [needle.tube]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 15. epa.gov [epa.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
